molecular formula C9H13NO B1581544 2-Methoxyphenethylamine CAS No. 2045-79-6

2-Methoxyphenethylamine

Cat. No.: B1581544
CAS No.: 2045-79-6
M. Wt: 151.21 g/mol
InChI Key: WSWPCNMLEVZGSM-UHFFFAOYSA-N
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Description

2-Methoxyphenethylamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WSWPCNMLEVZGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174412
Record name 4-Methoxyphenethylamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2045-79-6
Record name 2-Methoxyphenethylamine
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Record name 2-Methoxyphenethylamine
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Record name 4-Methoxyphenethylamine
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Record name 2-METHOXYPHENETHYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Methoxyphenethylamine (2-MPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenethylamine (2-MPEA) is a substituted phenethylamine (B48288) that has garnered interest within the scientific community for its potential to modulate monoaminergic systems. This technical guide provides a comprehensive overview of the current understanding of 2-MPEA's mechanism of action, focusing on its molecular targets and downstream signaling pathways. Quantitative data from key studies are presented, along with detailed experimental protocols to facilitate reproducibility and further investigation. Visual diagrams of signaling cascades and experimental workflows are included to offer a clear and concise representation of the available evidence. The primary mechanism of action identified for 2-MPEA is its potent and full agonism at the human Trace Amine-Associated Receptor 1 (TAAR1), with notably low affinity for the serotonin (B10506) 5-HT2A and 5-HT2C receptors, distinguishing it from many other psychoactive phenethylamines.

Core Mechanism of Action: TAAR1 Agonism

The principal molecular target of this compound is the human Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and certain psychoactive compounds.[1] 2-MPEA acts as a potent, full agonist at this receptor.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of 2-MPEA at its primary target, the human TAAR1, as well as its interaction with key serotonin receptors.

Molecular Target Parameter Value Reference Study
Human TAAR1EC50 (half-maximal effective concentration)144 nMLewin et al., 2008
Human TAAR1Emax (maximal efficacy)95%Lewin et al., 2008
Rat stomach fundus (Serotonin Receptors)A2 (antagonist affinity)3,020 nMGlennon et al., 1980
Human 5-HT2A ReceptorKi (inhibitor constant)>10,000 nMRangisetty et al., 2001
Human 5-HT2C ReceptorKi (inhibitor constant)>10,000 nMRangisetty et al., 2001

Interaction with Other Potential Targets

Serotonin Receptors

In contrast to many substituted phenethylamines, 2-MPEA exhibits a very low affinity for the serotonin 5-HT2A and 5-HT2C receptors.[1] Studies have shown Ki values greater than 10,000 nM for both of these receptors, indicating a negligible direct interaction at physiologically relevant concentrations.[1] An earlier study using a rat stomach fundus preparation, which expresses serotonin receptors, also demonstrated low antagonist affinity (A2 = 3,020 nM).[1]

Monoamine Transporters and Monoamine Oxidase

Currently, there is a lack of specific published data quantifying the binding affinity (Ki) of this compound at the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). Similarly, specific IC50 values for the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) by 2-MPEA are not available in the peer-reviewed literature. The absence of such data suggests that these are not considered primary targets for 2-MPEA, though further investigation is warranted to definitively rule out any potential interactions.

Signaling Pathways

Activation of TAAR1 by 2-MPEA initiates a cascade of intracellular signaling events. As a Gs-coupled receptor, TAAR1 activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-MPEA 2-MPEA TAAR1 TAAR1 2-MPEA->TAAR1 binds Gs Gαs TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (inactive) PKA->CREB phosphorylates pCREB pCREB (active) Gene Gene Transcription pCREB->Gene promotes

TAAR1 Gs-cAMP Signaling Pathway

Experimental Protocols

TAAR1 Functional Assay (cAMP Measurement)

The following is a generalized protocol based on the methodologies typically employed for assessing TAAR1 activation, as would have been used in the study by Lewin et al. (2008).

TAAR1_Functional_Assay_Workflow start Start cell_culture 1. Cell Culture HEK-293 cells stably expressing human TAAR1 are cultured. start->cell_culture cell_plating 2. Cell Plating Cells are seeded into 96-well plates. cell_culture->cell_plating incubation 3. Compound Incubation Cells are incubated with varying concentrations of 2-MPEA. cell_plating->incubation lysis 4. Cell Lysis Cells are lysed to release intracellular contents. incubation->lysis cAMP_assay 5. cAMP Measurement cAMP levels are quantified using an appropriate assay (e.g., HTRF, ELISA). lysis->cAMP_assay data_analysis 6. Data Analysis EC50 and Emax values are determined from concentration-response curves. cAMP_assay->data_analysis end End data_analysis->end

References

In-depth Technical Guide to the Basic Properties of ortho-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Methoxyphenethylamine, systematically known as 2-Methoxyphenethylamine (2-MPEA), is a phenethylamine (B48288) derivative with significant potential in neuroscience research. Its primary mechanism of action is through potent agonism of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 2-MPEA. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside visualizations of its principal signaling pathway. This document is intended to serve as a foundational resource for researchers exploring the therapeutic and physiological roles of 2-MPEA and other TAAR1 agonists.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its core structure consists of a phenethylamine backbone with a methoxy (B1213986) group substituted at the ortho position of the phenyl ring.

PropertyValueSource
Chemical Name This compound[1]
Synonyms ortho-Methoxyphenethylamine, o-Methoxyphenethylamine, 2-MPEA[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [2]
CAS Number 2045-79-6[2]
Appearance Clear colorless to pale yellow liquid[3]
Boiling Point 236-237 °C[3]
Density 1.033 g/mL at 25 °C[2]
Refractive Index n20/D 1.541[2]
SMILES COc1ccccc1CCN[2]
InChI 1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3[2]
InChI Key WSWPCNMLEVZGSM-UHFFFAOYSA-N[2]

Pharmacological Properties

The primary pharmacological activity of 2-MPEA is mediated through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1).

Receptor Binding Profile

2-MPEA is a potent and full agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).[1] In contrast, it exhibits very low affinity for serotonin (B10506) 5-HT₂ₐ and 5-HT₂꜀ receptors.[1]

ReceptorAffinity/ActivityValueSource
Human TAAR1 EC₅₀144 nM[1]
Human TAAR1 Eₘₐₓ95%[1]
Rat Serotonin Receptors (stomach fundus strip) A₂3,020 nM[1]
Serotonin 5-HT₂ₐ Receptor Kᵢ>10,000 nM[1]
Serotonin 5-HT₂꜀ Receptor Kᵢ>10,000 nM[1]
Mechanism of Action and Signaling Pathways

As a TAAR1 agonist, 2-MPEA initiates a cascade of intracellular signaling events. TAAR1 is primarily coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This primary signaling event can subsequently activate Protein Kinase A (PKA) and Protein Kinase C (PKC).

Furthermore, TAAR1 activation has been shown to modulate the activity of the dopaminergic system, in part through interactions with the dopamine (B1211576) D2 receptor.[1] TAAR1 can form heterodimers with D2 receptors, leading to a complex interplay that can influence downstream signaling pathways such as the Akt/GSK3β pathway.[5]

Below is a diagram illustrating the canonical TAAR1 signaling pathway initiated by an agonist like 2-MPEA.

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2-MPEA (Agonist) TAAR1 TAAR1 Agonist->TAAR1 Binds to G_protein Gαs TAAR1->G_protein Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Generates G_protein->AC Activates ATP->cAMP Converts PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.

In-vivo Effects of TAAR1 Agonists

While specific in-vivo studies on this compound are limited, research on other TAAR1 agonists in rodent models provides insights into its potential physiological and behavioral effects. TAAR1 agonists have been shown to:

  • Reduce locomotor activity: They can suppress hyperlocomotion induced by psychostimulants like cocaine and methamphetamine.[1][5]

  • Exhibit antidepressant-like effects in behavioral models such as the forced swim test.

  • Display antipsychotic-like properties by attenuating behaviors induced by NMDA receptor antagonists.[5][6]

  • Possess anti-addictive potential by reducing drug self-administration and reinstatement of drug-seeking behavior.[5][7]

  • Induce aversive effects, locomotor suppression, and hypothermia at higher doses in mice.[8]

These effects are largely attributed to the modulatory role of TAAR1 on dopamine and serotonin neurotransmission.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for conducting key pharmacological assays to characterize its activity at TAAR1.

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from 2-methoxybenzaldehyde (B41997) and nitroethane, followed by reduction.

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction Steps cluster_purification Purification Start 2-Methoxybenzaldehyde + Nitroethane Intermediate 1-(2-Methoxyphenyl)-2-nitropropene (B11999802) Start->Intermediate Henry Reaction Product This compound Intermediate->Product Reduction (e.g., with LiAlH4) Purify Aqueous workup & Column Chromatography Product->Purify

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of 1-(2-Methoxyphenyl)-2-nitropropene (Henry Reaction)

  • To a stirred solution of 2-methoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitroethane (1.2 equivalents) and ammonium (B1175870) acetate (B1210297) (0.8 equivalents).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate as a yellow solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 2: Reduction of 1-(2-Methoxyphenyl)-2-nitropropene to this compound

  • Caution: This step involves the use of a highly reactive reducing agent and must be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (3-4 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Dissolve the 1-(2-methoxyphenyl)-2-nitropropene from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

TAAR1 Radioligand Binding Assay Protocol

This protocol is for determining the binding affinity (Kᵢ) of 2-MPEA for TAAR1 using a competitive radioligand binding assay.

Experimental Workflow:

Binding_Assay_Workflow Start Prepare cell membranes expressing TAAR1 Incubate Incubate membranes with radioligand and 2-MPEA Start->Incubate Separate Separate bound and free radioligand Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Data analysis (IC₅₀ and Kᵢ) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing human TAAR1 (e.g., HEK293 cells).

  • A suitable radioligand for TAAR1 (e.g., [³H]-RO5256390).

  • This compound (test compound).

  • Non-labeled TAAR1 agonist for determining non-specific binding (e.g., unlabeled RO5256390).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of 2-MPEA in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kₔ, and varying concentrations of 2-MPEA.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled agonist.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of 2-MPEA and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

TAAR1 cAMP Functional Assay Protocol

This protocol measures the ability of 2-MPEA to stimulate cAMP production in cells expressing TAAR1, allowing for the determination of its potency (EC₅₀) and efficacy (Eₘₐₓ).

Experimental Workflow:

cAMP_Assay_Workflow Start Seed TAAR1-expressing cells in a 96-well plate Stimulate Stimulate cells with varying concentrations of 2-MPEA Start->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Quantify cAMP levels (e.g., using HTRF or ELISA) Lyse->Detect Analyze Data analysis (EC₅₀ and Eₘₐₓ) Detect->Analyze

Caption: Workflow for a cAMP functional assay.

Materials:

  • A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • This compound (test compound).

  • A reference full agonist for TAAR1 (e.g., β-phenylethylamine).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Seed the TAAR1-expressing cells into a 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with stimulation buffer and incubate for a short period.

  • Prepare serial dilutions of 2-MPEA and the reference full agonist in the stimulation buffer.

  • Add the different concentrations of the compounds to the wells and incubate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the detection kit.

  • Plot the cAMP concentration against the log concentration of 2-MPEA.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to the reference full agonist.

Conclusion

ortho-Methoxyphenethylamine is a valuable research tool for investigating the physiological roles of the Trace Amine-Associated Receptor 1. Its well-defined chemical properties and potent, selective agonism at TAAR1 make it a suitable probe for exploring the downstream signaling and potential therapeutic applications of modulating this receptor system. The experimental protocols provided in this guide offer a foundation for the synthesis and pharmacological characterization of 2-MPEA, facilitating further research into its effects on monoaminergic neurotransmission and its potential in the development of novel treatments for neuropsychiatric disorders.

References

The Pharmacological Profile of 2-Methylphenethylamine (2-MPEA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylphenethylamine (2-MPEA) is a substituted phenethylamine (B48288) and a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1). As a member of the trace amine family, its pharmacological activity is of significant interest for its potential modulation of monoaminergic systems. This technical guide provides a comprehensive overview of the pharmacological profile of 2-MPEA, with a focus on its interaction with TAAR1. The document details its receptor binding and functional activity, presents quantitative data in a structured format, and outlines the experimental protocols for key pharmacological assays. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and characterization.

Introduction

2-Methylphenethylamine (2-MPEA) is an organic compound with the chemical formula C₉H₁₃N. It is structurally related to other phenethylamines, including the endogenous trace amine β-phenylethylamine (β-PEA) and amphetamine. The primary pharmacological target of 2-MPEA identified to date is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that is a key modulator of monoaminergic neurotransmission.[1] This guide synthesizes the current knowledge of 2-MPEA's pharmacology, providing a technical resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Receptor Binding and Functional Activity

The principal mechanism of action of 2-MPEA is its agonist activity at the TAAR1 receptor. TAAR1 is coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is central to the physiological effects of TAAR1 agonists.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 2-MPEA and related compounds at the human TAAR1 receptor.

Table 1: Functional Potency (EC₅₀) of 2-MPEA and Related Phenethylamines at Human TAAR1

CompoundEC₅₀ (µM)Eₘₐₓ (%)Reference
2-Methylphenethylamine (2-MPEA) 2.177[3]
β-Phenylethylamine (β-PEA)-100 (reference)[3]
Tyramine9.577[3]
N-Methyltyramine2383[3]
p-Octopamine4685[3]
Hordenine4782[3]
Halostachine74104[3]
p-Synephrine9285[3]

Note: Data for 2-MPEA is referred to as β-methylphenethylamine in the cited source.

Signaling Pathway

Activation of TAAR1 by an agonist such as 2-MPEA initiates a canonical signaling cascade through the Gαs subunit, leading to the production of the second messenger cAMP.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_MPEA 2-MPEA (Agonist) TAAR1 TAAR1 2_MPEA->TAAR1 Binds to G_Protein Gαsβγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Canonical TAAR1 Gαs-cAMP signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of TAAR1 agonists like 2-MPEA.

Radioligand Binding Assay (Competition)

This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the TAAR1 receptor.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare membranes from cells expressing TAAR1 Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand Prepare radioligand solution (e.g., [³H]-ligand) Radioligand->Incubate Test_Compound Prepare serial dilutions of 2-MPEA Test_Compound->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Add scintillation cocktail and quantify radioactivity Wash->Scintillation IC50 Plot % specific binding vs. [2-MPEA] to determine IC₅₀ Scintillation->IC50 Ki Calculate Kᵢ using the Cheng-Prusoff equation IC50->Ki

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing human TAAR1 are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.

    • Cells are harvested, washed with PBS, and pelleted.

    • The cell pellet is homogenized in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a BCA assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add the membrane preparation, a fixed concentration of a suitable TAAR1 radioligand, and varying concentrations of the unlabeled test compound (2-MPEA).

    • Non-specific binding is determined in the presence of a high concentration of a known TAAR1 ligand.

    • The plate is incubated to allow binding to reach equilibrium.

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Filters are washed with ice-cold buffer to reduce non-specific binding.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of 2-MPEA that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression analysis.

    • The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay

This functional assay measures the ability of an agonist to stimulate TAAR1 and induce the production of the second messenger cAMP, allowing for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ).

Experimental Workflow:

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_data_analysis Data Analysis Seed_Cells Seed TAAR1-expressing cells into a 96-well plate Pre_Incubate Pre-incubate cells with a phosphodiesterase inhibitor Seed_Cells->Pre_Incubate Add_Compound Add varying concentrations of 2-MPEA Pre_Incubate->Add_Compound Incubate_Treatment Incubate to allow for cAMP production Add_Compound->Incubate_Treatment Lyse_Cells Lyse cells to release intracellular cAMP Incubate_Treatment->Lyse_Cells Measure_cAMP Measure cAMP levels using HTRF, BRET, or ELISA Lyse_Cells->Measure_cAMP Plot_Data Plot cAMP concentration vs. log[2-MPEA] Measure_cAMP->Plot_Data Determine_Values Determine EC₅₀ and Eₘₐₓ from the dose-response curve Plot_Data->Determine_Values

Workflow for a cAMP functional assay.

Detailed Methodology:

  • Cell Culture:

    • HEK-293 or CHO-K1 cells stably expressing human TAAR1 are seeded into 96-well plates and cultured until they reach the desired confluency.

  • Compound Treatment:

    • The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

    • Cells are then treated with a range of concentrations of 2-MPEA. A known TAAR1 agonist (e.g., β-PEA) is used as a positive control.

    • The cells are incubated for a specific period to allow for cAMP accumulation.

  • cAMP Detection:

    • Following incubation, the cells are lysed.

    • The intracellular cAMP concentration is quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • A dose-response curve is generated by plotting the cAMP signal against the logarithm of the 2-MPEA concentration.

    • The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) are determined by fitting the data to a sigmoidal dose-response equation.

In Vivo Effects

Specific in vivo studies exclusively examining the effects of 2-MPEA are limited. However, based on its activity as a TAAR1 agonist, its in vivo profile is expected to align with that of other compounds in this class. TAAR1 activation is known to modulate the activity of dopaminergic, serotonergic, and glutamatergic systems.[4][5] Preclinical studies with other TAAR1 agonists have demonstrated potential therapeutic effects in models of psychosis, depression, and substance use disorders.[6][7] It is hypothesized that 2-MPEA would exhibit similar modulatory effects on these neurotransmitter systems, though dedicated in vivo studies are required to confirm this and to establish its pharmacokinetic and pharmacodynamic properties in living organisms.

Conclusion

2-Methylphenethylamine is a TAAR1 agonist with a functional potency in the low micromolar range at the human receptor. Its primary mechanism of action involves the activation of the Gαs-cAMP signaling pathway. While quantitative data on its binding affinity and a comprehensive in vivo profile are still forthcoming, the established protocols for radioligand binding and functional cAMP assays provide a clear framework for the further characterization of 2-MPEA and related compounds. The information and methodologies presented in this guide offer a foundational resource for researchers investigating the pharmacology of 2-MPEA and its potential as a modulator of monoaminergic systems.

References

2-Methoxyphenethylamine (2-MPEA): A Technical Whitepaper on its Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenethylamine (2-MPEA) is a substituted phenethylamine (B48288) compound that has been identified as a potent full agonist of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic systems, including dopamine, serotonin, and norepinephrine, making it a significant target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia, depression, and addiction. This document provides an in-depth technical guide on the pharmacology of 2-MPEA at TAAR1, including its quantitative pharmacological parameters, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Pharmacological Data

The interaction of this compound and other relevant phenethylamine derivatives with TAAR1 is characterized by their binding affinity (Ki) and functional potency (EC50) and efficacy (Emax).

Table 1: Functional Activity of this compound at Human TAAR1

CompoundEC50 (nM)Emax (%)ReceptorAssay Type
This compound (2-MPEA)14495Human TAAR1cAMP Accumulation
Data sourced from Shulgin, A., et al. (2011). The Shulgin Index, Volume One.[1]

Table 2: Comparative TAAR1 Binding Affinities and Functional Potencies of Selected Phenethylamines

CompoundKi (nM, rat TAAR1)EC50 (µM, human TAAR1)Emax (%)
2C-T-25--
2C-T-425--
2C-T-768--
2C-O21--
2C-O-Et120--
2C-I0.2--
25I-NBOMe60--
Mescaline2200--
N-Methyltyramine-~2-
Data compiled from multiple sources.[2][3]

TAAR1 Signaling Pathways

Upon activation by an agonist such as 2-MPEA, TAAR1 primarily couples to the Gαs subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-MPEA This compound (Agonist) TAAR1 TAAR1 2-MPEA->TAAR1 Binds to G_protein Gαs TAAR1->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Canonical TAAR1 Gαs-cAMP signaling pathway.

Experimental Protocols

The characterization of 2-MPEA as a TAAR1 agonist involves two primary in vitro assays: the radioligand binding assay to determine its affinity for the receptor, and a functional assay, such as a cAMP accumulation assay, to measure its potency and efficacy.

Radioligand Binding Assay (Competitive)

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from TAAR1.

A. Materials

  • Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293) expressing the TAAR1 of interest.

  • Radioligand: A high-affinity TAAR1 ligand labeled with a radioisotope (e.g., [3H]-epinine).

  • Test Compound: this compound (2-MPEA).

  • Non-specific Ligand: A high concentration of a known unlabeled TAAR1 ligand to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2).

  • Filtration System: 96-well harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

B. Protocol

  • Incubation: In a 96-well plate, combine cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of 2-MPEA. Include wells for total binding (no competitor) and non-specific binding (with excess non-specific ligand).

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the specific binding against the log concentration of 2-MPEA to determine the IC50 (the concentration of 2-MPEA that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate TAAR1 and induce the production of the second messenger cAMP, which allows for the determination of EC50 and Emax values.

A. Materials

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably or transiently expressing the TAAR1 of interest.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Test Compound: this compound (2-MPEA).

  • Reference Agonist: A known full TAAR1 agonist (e.g., β-phenylethylamine) for comparison.

  • cAMP Detection Kit: A kit based on methods such as HTRF, ELISA, or BRET.

B. Protocol

  • Cell Plating: Seed the TAAR1-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

  • Compound Addition: Add varying concentrations of 2-MPEA or the reference agonist to the wells.

  • Stimulation: Incubate the plate for a defined period to allow for cAMP production.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the detection kit to release intracellular cAMP.

  • Detection: Follow the kit manufacturer's instructions to quantify the amount of cAMP in each well.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of 2-MPEA. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of 2-MPEA that produces 50% of its maximal response) and the Emax (the maximum response produced by 2-MPEA, often expressed as a percentage of the response to a reference full agonist).

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay B1 Prepare TAAR1 Membranes B2 Incubate Membranes with Radioligand & 2-MPEA B1->B2 B3 Filter & Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate IC50 & Ki B4->B5 F1 Culture TAAR1- expressing Cells F2 Stimulate Cells with 2-MPEA F1->F2 F3 Lyse Cells F2->F3 F4 Quantify cAMP F3->F4 F5 Calculate EC50 & Emax F4->F5

Workflow for in vitro characterization of a TAAR1 agonist.

Conclusion

This compound is a potent full agonist at the human TAAR1 receptor. Its characterization through standard pharmacological assays, such as radioligand binding and cAMP accumulation, provides a clear profile of its activity. The methodologies and signaling pathway information presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate 2-MPEA and other TAAR1 agonists as potential therapeutic agents for a range of neurological and psychiatric conditions.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxyphenethylamine (2-MPEA), an organic compound of significant interest in pharmaceutical and neuroscience research.[1][2][3] This document details established synthetic routes, purification methodologies, and extensive characterization data. It is designed to serve as a practical resource for researchers engaged in the study and application of this and related phenethylamine (B48288) derivatives.

Introduction

This compound (CAS No. 2045-79-6) is a phenethylamine derivative featuring a methoxy (B1213986) group at the ortho position of the phenyl ring.[2] Its structural similarity to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) underlies its biological activity, making it a valuable precursor for neurologically active compounds and a tool for studying neurotransmitter systems.[2][3] Notably, 2-MPEA has been identified as a potent full agonist of the human trace amine-associated receptor 1 (TAAR1), a receptor implicated in mood and cognitive functions.[4] This guide outlines the key procedures for its preparation and the analytical techniques for its thorough characterization.

Physicochemical Properties

This compound is a clear, colorless to pale yellow or light brown liquid at room temperature.[1][3][5][6] It possesses a characteristic amine-like odor and is soluble in polar solvents such as water and ethanol.[1][6]

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₉H₁₃NO[3][7]
Molecular Weight151.21 g/mol [3][7]
Boiling Point236-237 °C[2][3][5]
Density1.033 g/mL at 25 °C[2][3]
Refractive Indexn20/D 1.541[3]
Melting Point-45 °C[5]
Purity (typical)≥ 98% (GC)[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following protocols describe two common and effective methods.

Synthesis via Reductive Amination of 2-Methoxyacetophenone (B1211565)

This classic method involves the reaction of 2-methoxyacetophenone with ammonia (B1221849) under catalytic hydrogenation conditions.[2]

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, combine 2-methoxyacetophenone (1 mole), a suitable solvent such as methanol, and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Ammonolysis: Pressurize the reactor with ammonia gas.

  • Hydrogenation: Introduce hydrogen gas and heat the mixture. The reaction is typically carried out at elevated temperature and pressure. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reactor, vent the excess gas, and filter the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under vacuum to yield pure this compound.

One-Pot Synthesis from Guaiacol (B22219)

A patented, high-yield method utilizes guaiacol, urea (B33335), and ethanolamine (B43304) in a one-pot reaction.[8] This approach avoids the use of expensive reagents and high-pressure conditions.[2]

Experimental Protocol:

  • Reaction Mixture: To a 250 mL flask, add mesitylene (B46885) (30 mL), guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), and potassium hydroxide (B78521) (0.56 g, 0.01 mol).[8]

  • Heating Program: Heat the mixture from 120°C to 170°C at a rate of 10°C every 30 minutes. Maintain the temperature at 170°C for 20 hours.[8]

  • Second Stage: Add ethylenediamine (B42938) (3.00 g, 0.05 mol) and continue heating at 170°C for an additional 2 hours.[8]

  • Extraction: Cool the reaction mixture and dissolve the product in 50 mL of water. Adjust the pH to 2 with concentrated hydrochloric acid. Wash the aqueous layer with 50 mL of chloroform (B151607).[8]

  • Isolation: Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution. Extract the product with 50 mL of chloroform.[8]

  • Purification: Distill the chloroform under reduced pressure to obtain the final product. This method reports a yield of 60.1% with a purity of 87.3% by GC.[8]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Table 2: Spectroscopic Data for this compound

TechniqueData SourceKey Features
¹H NMR ChemicalBookData available but specific peak assignments not provided in search results.
¹³C NMR ChemicalBook[9], PubChem[7]Data available but specific peak assignments not provided in search results.
IR Spectroscopy NIST WebBook[10], PubChem[7]Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches are expected.
Mass Spectrometry NIST WebBook[10], SpectraBase[11]Molecular ion peak and characteristic fragmentation patterns are used for identification.

Note: While the existence of spectral data is confirmed by various databases, specific peak assignments and detailed spectra were not available in the initial search results. Researchers should refer to the cited databases for direct access to the spectral data.

Biological Activity and Signaling

This compound's primary pharmacological action is as a potent full agonist at the human trace amine-associated receptor 1 (TAAR1).[4] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems. Its activation can influence the release of neurotransmitters like dopamine and serotonin (B10506). The compound shows very low affinity for serotonin 5-HT2A or 5-HT2C receptors.[4]

TAAR1 Signaling Pathway

The interaction of this compound with TAAR1 initiates a signaling cascade.

TAAR1_Signaling MPEA This compound TAAR1 TAAR1 Receptor MPEA->TAAR1 Binds to G_Protein G-Protein TAAR1->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Increases Downstream Downstream Cellular Effects cAMP->Downstream

Caption: TAAR1 activation by 2-MPEA.

Experimental Workflow for Synthesis and Characterization

The overall process from synthesis to characterization follows a logical workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., Guaiacol, Urea, Ethanolamine) Reaction One-Pot Reaction Start->Reaction Workup Acid-Base Extraction Reaction->Workup Crude Crude Product Workup->Crude Distillation Vacuum Distillation Pure Pure 2-MPEA Distillation->Pure Purity GC Analysis Structure NMR, IR, MS Crude->Distillation Pure->Purity Pure->Structure

Caption: Synthesis and analysis workflow.

Conclusion

This guide provides essential technical information for the synthesis and characterization of this compound. The detailed protocols and compiled data offer a solid foundation for researchers working with this compound. The elucidation of its role as a TAAR1 agonist opens avenues for its use in developing novel therapeutics for neurological and psychiatric disorders. Adherence to proper laboratory safety protocols is imperative when handling this and all chemical reagents.[5]

References

Chemical structure and properties of 2-(2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyphenyl)ethanamine, a substituted phenethylamine (B48288) derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its known biological activities and its role as a key intermediate in the synthesis of pharmaceutical agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Chemical Structure and Properties

2-(2-Methoxyphenyl)ethanamine, also known as o-methoxyphenethylamine, is a primary amine with a methoxy (B1213986) group substituted at the ortho position of the phenyl ring.[1][2] This substitution significantly influences its electronic properties and biological activity compared to its unsubstituted parent compound, phenethylamine.

Chemical Identifiers:

  • IUPAC Name: 2-(2-methoxyphenyl)ethanamine[1]

  • CAS Number: 2045-79-6[1][2]

  • Molecular Formula: C₉H₁₃NO[1][2]

  • Canonical SMILES: COC1=CC=CC=C1CCN[3]

  • InChI Key: WSWPCNMLEVZGSM-UHFFFAOYSA-N[1]

The structural characteristics of 2-(2-methoxyphenyl)ethanamine are summarized in the table below.

PropertyValueReference(s)
Molecular Weight151.21 g/mol [1]
AppearanceTypically a liquid[4]
Boiling Point238 - 240 °C (approximate)[4]
Density~1.04 g/cm³[5]
SolubilitySoluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water.[4]
pKaData not readily available in cited sources.
logP1.7 (Computed)[1]

Synthesis

While various synthetic routes to 2-(2-methoxyphenyl)ethanamine and its analogs have been reported, a common approach involves the reduction of a corresponding nitrile or oxime. A generalized synthetic workflow is presented below.

Experimental Protocol: A Generalized Synthesis Approach

A prevalent method for the synthesis of phenethylamines involves the reduction of a phenylacetonitrile (B145931) derivative. For 2-(2-methoxyphenyl)ethanamine, this would typically involve the following conceptual steps:

  • Preparation of 2-Methoxyphenylacetonitrile (B128560): This intermediate can be synthesized from 2-methoxybenzyl chloride or bromide via nucleophilic substitution with a cyanide salt.

  • Reduction of the Nitrile: The 2-methoxyphenylacetonitrile is then reduced to the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.

Note: Detailed, step-by-step experimental protocols for the synthesis of 2-(2-methoxyphenyl)ethanamine are not extensively available in the public domain. Researchers should adapt established procedures for similar phenethylamine syntheses, exercising appropriate safety precautions, particularly when working with hazardous reagents like LiAlH₄ and cyanide salts.

A logical workflow for a potential synthesis is depicted in the following diagram.

G cluster_synthesis Generalized Synthesis Workflow start 2-Methoxybenzyl Halide step1 Nucleophilic Substitution (e.g., NaCN) start->step1 Step 1 intermediate 2-Methoxyphenylacetonitrile step1->intermediate step2 Reduction (e.g., LiAlH4 or H2/Catalyst) intermediate->step2 Step 2 product 2-(2-Methoxyphenyl)ethanamine step2->product

Caption: Generalized workflow for the synthesis of 2-(2-methoxyphenyl)ethanamine.

Analytical Characterization

The structural confirmation and purity assessment of 2-(2-methoxyphenyl)ethanamine are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene (B1212753) groups of the ethylamine (B1201723) side chain. The aromatic protons will appear as a complex multiplet in the aromatic region. The methoxy protons will be a sharp singlet, and the ethylamine protons will appear as two distinct multiplets, likely triplets, unless there is complex coupling.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the two aliphatic carbons of the ethylamine side chain.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.[6]

    • Spectral Width: ~12-16 ppm.[6]

    • Number of Scans: 16-32 scans.[6]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.[6]

    • Spectral Width: ~200-240 ppm.[6]

    • Number of Scans: 1024 or more, depending on concentration.[6]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 2-(2-methoxyphenyl)ethanamine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ethylamine side chain and the loss of the methoxy group.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.[7]

    • Oven Program: A temperature gradient program, for example, starting at 80 °C and ramping up to 300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational bands include:

  • N-H stretch: A broad band or two bands in the region of 3300-3400 cm⁻¹ characteristic of a primary amine.

  • C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹, respectively.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ether): A strong band around 1240 cm⁻¹.

  • C-N stretch: A band in the 1020-1250 cm⁻¹ region.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Biological Activity and Potential Applications

2-(2-Methoxyphenyl)ethanamine belongs to the phenethylamine class, which includes many compounds with significant psychoactive and pharmacological properties.[8] The biological activity of substituted phenethylamines is highly dependent on the nature and position of the substituents on the phenyl ring and the amine group.

Relationship to Psychoactive Compounds

Many substituted phenethylamines are known to interact with monoamine neurotransmitter systems, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[5] While specific receptor binding data for 2-(2-methoxyphenyl)ethanamine is not extensively documented in publicly available literature, its structural similarity to known psychoactive compounds suggests a potential for interaction with these receptors. For instance, the NBOMe series of hallucinogens are N-benzyl derivatives of methoxyphenethylamines.[9]

Pharmaceutical Intermediate

2-(2-Methoxyphenyl)ethanamine and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is its structural analog, 2-(2-methoxyphenoxy)ethylamine, which is a key precursor in the synthesis of Carvedilol (B1668590), a medication used to treat high blood pressure and heart failure.[3]

Potential Signaling Pathways

Given the structural relationship to other phenethylamines that target serotonin receptors, 2-(2-methoxyphenyl)ethanamine could potentially modulate downstream signaling pathways associated with these receptors. Activation of 5-HT₂A receptors, for example, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

The following diagram illustrates a hypothetical signaling pathway that could be initiated by a phenethylamine derivative binding to a G-protein coupled receptor like the 5-HT₂A receptor.

G cluster_pathway Hypothetical Signaling Pathway ligand 2-(2-Methoxyphenyl)ethanamine receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Induces pkc_activation PKC Activation dag->pkc_activation Activates cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response

Caption: Hypothetical signaling cascade following receptor activation.

Disclaimer: The biological activities and signaling pathways described are based on the known pharmacology of structurally related compounds. Specific experimental data for 2-(2-methoxyphenyl)ethanamine is limited, and further research is required to fully elucidate its pharmacological profile.

Conclusion

2-(2-Methoxyphenyl)ethanamine is a compound of significant interest due to its chemical properties and its position within the broader class of pharmacologically active phenethylamines. This guide has provided a detailed overview of its structure, properties, synthesis, and analytical characterization. While its specific biological activities and mechanisms of action require further investigation, its potential as a research tool and a pharmaceutical intermediate is evident. The information and protocols presented herein are intended to facilitate further research and development involving this intriguing molecule.

References

In Vitro Biological Activity of 2-Methoxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of 2-Methoxyphenethylamine (2-MPEA), a phenethylamine (B48288) derivative. The information presented herein is intended to support research and drug development efforts by summarizing key pharmacological data, detailing relevant experimental methodologies, and visualizing associated molecular pathways and workflows.

Core Pharmacological Profile

This compound is characterized in vitro primarily by its potent agonism at the human Trace Amine-Associated Receptor 1 (TAAR1). In contrast, it demonstrates negligible affinity for key serotonin (B10506) receptors responsible for the psychoactive effects of many other phenethylamines. Data on its direct interaction with other major classes of biogenic amine receptors and transporters is limited, with current understanding largely inferred from studies on structurally related compounds.

Quantitative Data Summary

The available quantitative data for the in vitro biological activity of this compound and related compounds are summarized below for comparative analysis.

Table 1: Receptor Functional Activity of this compound

Target ReceptorSpeciesAssay TypeParameterValue (nM)Efficacy (Emax)
Trace Amine-Associated Receptor 1 (TAAR1)HumanFunctional AgonismEC₅₀14495%[1]
5-HT₂A (Serotonin Receptor)RatFunctional Antagonism (Stomach Fundus)A₂3,020Not Applicable[1]

Table 2: Receptor Binding Affinity of this compound

Target ReceptorSpeciesRadioligandParameterValue (nM)
5-HT₂A (Serotonin Receptor)Not SpecifiedNot SpecifiedKᵢ>10,000[1]
5-HT₂C (Serotonin Receptor)Not SpecifiedNot SpecifiedKᵢ>10,000[1]

Table 3: Receptor Binding Affinities of Related 2,5-Dimethoxyphenethylamines (for context)

Target ReceptorCompound ClassParameterValue Range (nM)
Adrenergic α₁ₐ2,5-DimethoxyphenethylaminesKᵢ>6,500[2]
Adrenergic α₂ₐ2,5-DimethoxyphenethylaminesKᵢ180 - 3,600[2]
Dopamine D₂2,5-DimethoxyphenethylaminesKᵢ>4,400[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway for TAAR1 Activation

Activation of TAAR1, a G-protein coupled receptor (GPCR), by an agonist such as 2-MPEA initiates a complex intracellular signaling cascade. This primarily involves the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This can trigger downstream effectors like Protein Kinase A (PKA). A secondary, G-protein independent pathway involving β-arrestin 2 has also been described for TAAR1 signaling.

TAAR1_Signaling cluster_membrane Plasma Membrane MPEA This compound TAAR1 TAAR1 MPEA->TAAR1 Binds G_protein Gαs/βγ TAAR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB ERK ERK1/2 Phosphorylation PKA->ERK Downstream Downstream Cellular Responses CREB->Downstream ERK->Downstream

TAAR1 Activation Signaling Cascade
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A competitive binding assay, as outlined below, measures the ability of a test compound (e.g., 2-MPEA) to displace a radiolabeled ligand of known affinity from the receptor.

Binding_Assay_Workflow prep Prepare cell membranes expressing target receptor incubate Incubate membranes with: - Fixed concentration of radioligand - Varying concentrations of 2-MPEA prep->incubate separate Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate count Quantify radioactivity of bound radioligand (e.g., scintillation counting) separate->count analyze Data Analysis: - Plot % inhibition vs. [2-MPEA] - Calculate IC₅₀ - Convert to Kᵢ using Cheng-Prusoff count->analyze MAO_Assay_Workflow cluster_A MAO-A Assay cluster_B MAO-B Assay MAO_A Incubate recombinant human MAO-A with varying concentrations of 2-MPEA Sub_A Add MAO-A substrate (e.g., Kynuramine) MAO_A->Sub_A Read_A Measure product formation (e.g., fluorescence of 4-hydroxyquinoline) Sub_A->Read_A Analyze Data Analysis: Calculate IC₅₀ values for MAO-A and MAO-B Read_A->Analyze MAO_B Incubate recombinant human MAO-B with varying concentrations of 2-MPEA Sub_B Add MAO-B substrate (e.g., Benzylamine) MAO_B->Sub_B Read_B Measure product formation Sub_B->Read_B Read_B->Analyze

References

Early Research on o-Methoxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Methoxyphenethylamine (2-methoxyphenethylamine or 2-MPEA) is a phenethylamine (B48288) derivative that has been a subject of scientific inquiry since at least the 1940s. Early research into this compound laid the groundwork for understanding the structure-activity relationships of substituted phenethylamines, a class of compounds with significant pharmacological diversity. This technical guide provides an in-depth overview of the foundational research on o-methoxyphenethylamine, focusing on its synthesis, and initial pharmacological characterization.

Core Data Summary

Chemical and Physical Properties
PropertyValueReference
IUPAC Name2-(2-methoxyphenyl)ethanamine[1]
Molecular FormulaC₉H₁₃NO[1]
Molar Mass151.21 g/mol [1]
AppearanceLight brown liquid[2]
Boiling Point236-237 °C[2]
CAS Number2045-79-6[1]
Early Pharmacological Data
ParameterValueSpecies/AssayReference
Serotonin (B10506) Receptor Affinity (A₂)3,020 nMRat stomach fundus strip
5-HT₂A Receptor Affinity (Ki)>10,000 nMRadioligand binding assay
5-HT₂C Receptor Affinity (Ki)>10,000 nMRadioligand binding assay
TAAR1 Agonism (EC₅₀)144 nMHuman TAAR1 functional assay
TAAR1 Efficacy (Emax)95%Human TAAR1 functional assay

Experimental Protocols

Synthesis of o-Methoxyphenethylamine

Early synthetic routes to o-methoxyphenethylamine primarily involved two main strategies: the reduction of a corresponding nitrile or the reductive amination of a ketone.

1. Reduction of 2-Methoxyphenylacetonitrile (B128560)

  • Reaction: 2-methoxyphenylacetonitrile + LiAlH₄ → o-methoxyphenethylamine

  • General Protocol:

    • A solution of 2-methoxyphenylacetonitrile in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • A suspension of lithium aluminum hydride in the same dry solvent is cautiously added to the nitrile solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

    • The reaction mixture is stirred for a period of time, often with heating (reflux), to ensure complete reduction.

    • After the reaction is complete, the excess lithium aluminum hydride is quenched by the careful, sequential addition of water and a sodium hydroxide (B78521) solution.

    • The resulting aluminum salts are filtered off, and the organic layer containing the product is separated.

    • The crude o-methoxyphenethylamine is then purified by distillation under reduced pressure.

2. Reductive Amination of 2-Methoxyacetophenone (B1211565)

Reductive amination provides an alternative route, starting from a ketone. The Leuckart reaction is a classic method for this transformation.

  • Reaction: 2-methoxyacetophenone + Formamide (B127407)/Ammonium (B1175870) Formate → N-formyl-o-methoxyphenethylamine → o-methoxyphenethylamine

  • General Protocol (Leuckart Reaction):

    • 2-Methoxyacetophenone is heated with an excess of a formylating agent, such as formamide, ammonium formate, or a mixture of formamide and formic acid.

    • The reaction is typically carried out at a high temperature (160-185 °C) for several hours. This step forms the N-formyl intermediate.

    • The reaction mixture is then cooled and treated with a strong acid (e.g., hydrochloric acid) to hydrolyze the N-formyl group.

    • The acidic solution is then made basic to liberate the free amine.

    • The o-methoxyphenethylamine is extracted with an organic solvent and purified by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in early research on o-methoxyphenethylamine.

G cluster_synthesis Synthesis of o-Methoxyphenethylamine 2-Methoxyphenylacetonitrile 2-Methoxyphenylacetonitrile Reduction Reduction 2-Methoxyphenylacetonitrile->Reduction Lithium Aluminum Hydride Lithium Aluminum Hydride Lithium Aluminum Hydride->Reduction o-Methoxyphenethylamine_1 o-Methoxyphenethylamine Reduction->o-Methoxyphenethylamine_1

Early Synthesis via Nitrile Reduction

G cluster_pharmacology Early Pharmacological Investigation Workflow o-MPEA o-Methoxyphenethylamine In_Vitro_Assay In Vitro Assay (e.g., Rat Stomach Fundus Strip) o-MPEA->In_Vitro_Assay Receptor_Binding Radioligand Binding Assay o-MPEA->Receptor_Binding In_Vivo_Study In Vivo Study (e.g., Animal Behavioral Model) o-MPEA->In_Vivo_Study Serotonin_Receptor_Affinity Determine Serotonin Receptor Affinity In_Vitro_Assay->Serotonin_Receptor_Affinity TAAR1_Activity Determine TAAR1 Agonist Activity Receptor_Binding->TAAR1_Activity Behavioral_Effects Observe Behavioral Effects In_Vivo_Study->Behavioral_Effects

Pharmacological Investigation Workflow

G cluster_taar1 TAAR1 Signaling Pathway o-MPEA o-Methoxyphenethylamine TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) o-MPEA->TAAR1 Agonist Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

TAAR1 Signaling Cascade

Conclusion

The early research on o-methoxyphenethylamine established fundamental methods for its synthesis and provided the initial characterization of its pharmacological profile. These foundational studies demonstrated its interaction with monoamine systems, particularly highlighting its potent activity at the trace amine-associated receptor 1, while showing low affinity for classical serotonin receptors. This early work was crucial in shaping the understanding of how subtle structural modifications to the phenethylamine backbone can significantly alter pharmacological activity, a principle that continues to guide modern drug discovery and development. Further investigation into the in vivo effects and metabolic fate of o-methoxyphenethylamine will build upon this essential early research.

References

2-Methoxyphenethylamine: A Technical Guide for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenethylamine (2-MPEA) is a phenethylamine (B48288) derivative that has garnered interest in neuroscience research due to its specific interaction with the trace amine-associated receptor 1 (TAAR1). As a potent agonist at this receptor, 2-MPEA serves as a valuable pharmacological tool for elucidating the role of TAAR1 in modulating monoaminergic neurotransmission. This technical guide provides a comprehensive overview of 2-MPEA, including its chemical properties, synthesis, metabolism, and its primary mechanism of action through TAAR1. The document details its known receptor binding profile and summarizes its effects on neurotransmitter systems. Furthermore, this guide presents detailed protocols for key in vitro and in vivo experiments, and provides visualizations of relevant signaling pathways and experimental workflows to facilitate its application in neuroscience research.

Introduction

This compound (2-MPEA) is a structural analog of phenethylamine and a member of the methoxyphenethylamine positional isomer family.[1] Its significance in neuroscience stems from its potent and selective agonism at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor known to modulate the activity of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) systems.[2][3] This makes 2-MPEA a crucial tool for investigating the physiological and pathological roles of TAAR1, with implications for understanding and potentially treating a range of neuropsychiatric disorders.

Chemical and Physical Properties

2-MPEA is a colorless to pale yellow liquid with a characteristic amine-like odor.[4] It is soluble in polar organic solvents such as ethanol (B145695) and demonstrates some solubility in water.[4]

PropertyValueReference
Chemical Formula C₉H₁₃NO[1]
Molar Mass 151.209 g·mol⁻¹[1]
CAS Number 2045-79-6[1]
IUPAC Name 2-(2-methoxyphenyl)ethanamine[1]
Synonyms 2-MPEA, ortho-Methoxyphenethylamine, o-Methoxyphenethylamine[1]

Synthesis and Metabolism

Synthesis

The synthesis of 2-MPEA can be achieved through several routes, with a common method involving the reductive amination of 2-methoxybenzaldehyde.[4] An alternative one-pot method utilizes guaiacol (B22219), urea (B33335), and ethanolamine (B43304) as starting materials.[5]

Experimental Protocol: One-Pot Synthesis of 2-(2-methoxyphenoxy)ethylamine [5]

Materials:

Procedure:

  • To a 250 ml single-port flask, add guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), potassium hydroxide (0.56 g, 0.01 mol), and 50 ml of mesitylene to dissolve the solids.

  • Heat the mixture from 120°C to 170°C at a rate of 10°C per hour.

  • Maintain the temperature at 170°C for 15 hours.

  • Add ethylenediamine (3.00 g, 0.05 mol) and continue heating at 170°C for an additional 2 hours.

  • Cool the reaction mixture and add 50 ml of water to dissolve the product.

  • Adjust the pH of the aqueous solution to 2 with concentrated hydrochloric acid.

  • Wash the aqueous layer once with 50 ml of chloroform.

  • Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.

  • Extract the product with 50 ml of chloroform.

  • Distill the chloroform under reduced pressure to obtain the final product as a brownish-black liquid.

Metabolism

The metabolism of 2-MPEA and related methoxy-substituted phenethylamines is primarily carried out by the cytochrome P450 enzyme system, specifically CYP2D6.[6][7] The main metabolic pathway is O-demethylation, which involves the removal of the methoxy (B1213986) group.[6][7] Aromatic hydroxylation at other positions on the phenyl ring can also occur.[6]

Experimental Protocol: In Vitro Metabolism of Methoxyphenamine (B1676417) by CYP2D6 Microsomes [7]

Materials:

  • Microsomes from human cells expressing CYP2D6

  • Methoxyphenamine (or 2-MPEA)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical standards of potential metabolites

Procedure:

  • Prepare an incubation mixture containing the CYP2D6 microsomes, the NADPH regenerating system, and the substrate (2-MPEA) in phosphate buffer.

  • Initiate the reaction by adding the substrate and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Extract the metabolites from the incubation mixture using an appropriate organic solvent.

  • Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites formed.

  • Compare the retention times and mass spectra of the observed metabolites with those of the analytical standards to confirm their identity.

Pharmacodynamics and Mechanism of Action

The primary pharmacological target of 2-MPEA is the Trace Amine-Associated Receptor 1 (TAAR1).[2] It acts as a potent full agonist at human TAAR1, with an EC₅₀ of 144 nM and an Eₘₐₓ of 95%.[2] In contrast, 2-MPEA exhibits very low affinity for the serotonin 5-HT₂ₐ and 5-HT₂c receptors, with Kᵢ values greater than 10,000 nM.[2] This selectivity makes 2-MPEA a valuable tool for studying TAAR1-mediated effects in isolation.

TAAR1 Signaling

TAAR1 is a G-protein coupled receptor that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This can, in turn, activate protein kinase A (PKA) and protein kinase C (PKC).[4] TAAR1 activation can also stimulate G protein-coupled inwardly rectifying potassium (GIRK) channels, which is thought to underlie the reduction in the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[4] Additionally, TAAR1 can signal through a β-arrestin2-mediated pathway, particularly when heterodimerized with the dopamine D2 receptor.[4]

TAAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2-MPEA 2-MPEA TAAR1 TAAR1 2-MPEA->TAAR1 Agonist Binding G_alpha_s Gαs TAAR1->G_alpha_s Activates G_beta_gamma Gβγ TAAR1->G_beta_gamma Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Stimulates GIRK GIRK Channel G_beta_gamma->GIRK Opens K_ion GIRK->K_ion K+ Efflux ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKC PKC cAMP->PKC Activates Cellular_Response Modulation of Neurotransmission PKA->Cellular_Response PKC->Cellular_Response K_ion->Cellular_Response Hyperpolarization

Caption: TAAR1 signaling cascade initiated by 2-MPEA.

Modulation of Neurotransmitter Systems

Activation of TAAR1 by agonists like 2-MPEA has a modulatory effect on monoaminergic systems. In the dopaminergic system, TAAR1 activation can decrease dopamine release and reduce the firing rate of dopaminergic neurons.[3] This is thought to occur, in part, through an interaction with D2 dopamine autoreceptors, enhancing their inhibitory feedback mechanism.[3] In the serotonergic system, TAAR1 activation has also been shown to attenuate the firing rate of serotonin neurons in the dorsal raphe nucleus.[8]

Quantitative Data

The following tables summarize the available quantitative data for 2-MPEA and related phenethylamine compounds.

Table 1: Receptor Binding and Functional Potency of 2-MPEA

Receptor/TransporterSpeciesAssay TypeValue (nM)Reference
TAAR1 HumanEC₅₀144[2]
5-HT₂ₐ RatKᵢ>10,000[2]
5-HT₂c RatKᵢ>10,000[2]

Table 2: Comparative Binding Affinities (Kᵢ, nM) of Structurally Related Phenethylamines

CompoundDATSERTNET5-HT₂ₐ5-HT₂cTAAR1Reference
Amphetamine~60020,000-40,00070-100---[9][10]
MDMA8,2902,4101,190---[9]
2C-O derivatives---8-1700-21-3300[2][11]
NBOMe derivatives>1000 (D1-3)----60-2200[[“]]

Note: A comprehensive binding profile for 2-MPEA across all major CNS receptors and transporters is not currently available in the public literature.

Key Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing the receptor of interest start->prepare_membranes incubate Incubate membranes with radioligand and varying concentrations of 2-MPEA prepare_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand)

  • 2-MPEA or other test compounds

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • 96-well plates

  • Filter mats (e.g., GF/B or GF/C)

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its K₋, and varying concentrations of the unlabeled test compound (2-MPEA).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on each filter using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in G-protein coupled receptor signaling.

Experimental Protocol: cAMP Accumulation Assay

Materials:

  • Cells expressing the target receptor (e.g., CHO-K1 cells stably expressing TAAR1)

  • Assay medium (e.g., DMEM with serum)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • 2-MPEA or other test compounds

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay medium containing a phosphodiesterase inhibitor and incubate for a short period.

  • Add varying concentrations of the test compound (2-MPEA) to the wells.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.

  • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) from the curve.

In Vivo Assays

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Microdialysis_Workflow cluster_workflow In Vivo Microdialysis Workflow start Start surgery Surgically implant a guide cannula into the target brain region start->surgery recovery Allow animal to recover surgery->recovery probe_insertion Insert microdialysis probe and perfuse with aCSF recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline drug_admin Administer 2-MPEA (e.g., i.p. or s.c.) baseline->drug_admin sample_collection Collect post-injection dialysate samples drug_admin->sample_collection analysis Analyze neurotransmitter levels in samples (e.g., HPLC-ECD) sample_collection->analysis end End analysis->end

Caption: Workflow for an in vivo microdialysis experiment.

Experimental Protocol: In Vivo Microdialysis for Dopamine and Serotonin [11]

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Guide cannula and microdialysis probes

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • 2-MPEA

  • HPLC with electrochemical detection (HPLC-ECD) system

Procedure:

  • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

  • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

  • Allow the animal to recover from surgery for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

  • Administer 2-MPEA via the desired route (e.g., intraperitoneal injection).

  • Continue to collect dialysate samples at the same intervals for a defined period after drug administration.

  • Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ECD.

  • Express the results as a percentage of the baseline neurotransmitter levels.

This behavioral assay is used to assess the effects of a compound on spontaneous movement in an open field.

Experimental Protocol: Locomotor Activity Monitoring [13]

Materials:

  • Open field arenas equipped with infrared photobeam detectors or video tracking software

  • Test animals (e.g., mice or rats)

  • 2-MPEA

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer 2-MPEA or vehicle to the animals at the desired doses and route of administration.

  • Immediately place each animal individually into an open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) for a set duration (e.g., 60-120 minutes).

  • Analyze the data by binning it into time intervals (e.g., 5-minute bins) to observe the time course of the drug's effect.

  • Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group.

Conclusion

This compound is a selective and potent TAAR1 agonist that serves as an indispensable tool for neuroscience research. Its ability to modulate monoaminergic systems through TAAR1 activation provides a unique avenue for investigating the intricate roles of this receptor in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders. The experimental protocols and data presented in this guide are intended to facilitate the effective use of 2-MPEA in research settings, ultimately contributing to a deeper understanding of the complex interplay of neurotransmitter systems in the brain. Further research is warranted to fully elucidate the complete receptor binding profile of 2-MPEA and to explore its therapeutic potential.

References

An In-depth Technical Guide on the Endogenous Trace Amine Receptor Binding of 2-MPEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylphenethylamine (2-MPEA), also known as N-methylphenethylamine, is an endogenous trace amine that plays a significant role in neuromodulation through its interaction with trace amine-associated receptors (TAARs), particularly TAAR1. As a structural analog of phenethylamine (B48288) and amphetamine, 2-MPEA serves as a critical tool for investigating the structure-activity relationships of TAAR1 agonists.[1] This technical guide provides a comprehensive overview of the binding characteristics, signaling pathways, and experimental protocols associated with 2-MPEA's interaction with TAAR1, presenting a valuable resource for researchers in neuroscience and drug development.

Quantitative Data Presentation

The affinity and potency of 2-MPEA at TAAR1 are crucial parameters for understanding its physiological function and therapeutic potential. While comprehensive data across all species is still an area of active research, this section summarizes the available quantitative data for 2-MPEA and related endogenous trace amines at human TAAR1.

CompoundReceptorAssay TypeValueUnits
2-MPEA (N-methylphenethylamine) human TAAR1Functional (cAMP)EC₅₀: 151 ± 29 nM
β-phenethylaminehuman TAAR1Functional (cAMP)EC₅₀: 15 ± 4nM
p-tyraminehuman TAAR1Functional (cAMP)EC₅₀: 76 ± 16nM
m-tyraminehuman TAAR1Functional (cAMP)EC₅₀: 339 ± 72nM
3-Iodothyronamine (T1AM)human TAAR1Functional (cAMP)EC₅₀: 225 ± 54nM

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum. Data presented as mean ± SEM.

Core Signaling Pathways

The interaction of 2-MPEA with TAAR1 initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of TAAR1 to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] However, evidence suggests that TAAR1 signaling is more complex, involving multiple G-protein subtypes and downstream effectors.

Canonical Gαs-cAMP Signaling Pathway

Upon agonist binding, TAAR1 undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gαs. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to modulation of neuronal activity and gene expression.

Gs_cAMP_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Agonist 2-MPEA TAAR1 TAAR1 Agonist->TAAR1 Binds Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Canonical Gαs-cAMP Signaling Pathway of TAAR1
Alternative Signaling Cascades

Beyond the canonical Gαs pathway, TAAR1 has been shown to couple to other G proteins, including Gαq and Gα13, and to activate G protein-independent pathways.[3]

  • Gαq Pathway: Activation of the Gαq pathway by TAAR1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

  • Gα13/RhoA Pathway: TAAR1 can also couple to Gα13, leading to the activation of the small GTPase RhoA. This pathway is implicated in the regulation of the cytoskeleton and cell motility.

  • β-Arrestin Pathway: TAAR1 can signal through a G protein-independent mechanism involving β-arrestin. This pathway is linked to the activation of the protein kinase B (Akt)/glycogen synthase kinase 3β (GSK3β) signaling cascade.[2]

  • ERK and CREB Phosphorylation: Downstream of these initial signaling events, TAAR1 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are key regulators of gene expression and neuronal plasticity.

Alternative_Signaling cluster_g_protein G Protein-Dependent cluster_g_independent G Protein-Independent cluster_downstream Downstream Effectors TAAR1 TAAR1 Gq Gαq TAAR1->Gq G13 Gα13 TAAR1->G13 BetaArrestin β-Arrestin TAAR1->BetaArrestin PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC ERK p-ERK Ca_PKC->ERK RhoA RhoA G13->RhoA RhoA->ERK Akt_GSK3b Akt / GSK3β BetaArrestin->Akt_GSK3b CREB p-CREB Akt_GSK3b->CREB Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare TAAR1-expressing cell membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Membranes - [³H]Radioligand - Test Compound (2-MPEA) Prepare_Membranes->Setup_Assay Incubate Incubate to reach equilibrium Setup_Assay->Incubate Filter_Wash Rapidly filter and wash to separate bound/free Incubate->Filter_Wash Quantify Quantify bound radioactivity with scintillation counter Filter_Wash->Quantify Analyze Calculate IC₅₀ and Kᵢ using Cheng-Prusoff Quantify->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed_Cells Seed TAAR1-expressing HEK293 cells in plate Start->Seed_Cells Pre_incubate Pre-incubate with PDE inhibitor Seed_Cells->Pre_incubate Add_Agonist Add varying concentrations of 2-MPEA Pre_incubate->Add_Agonist Stimulate Incubate to allow cAMP production Add_Agonist->Stimulate Lyse_Detect Lyse cells and detect cAMP levels (e.g., BRET, HTRF) Stimulate->Lyse_Detect Analyze Generate dose-response curve to determine EC₅₀ and Eₘₐₓ Lyse_Detect->Analyze End End Analyze->End

References

A Technical Guide to the Solubility and Stability of 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 2-Methoxyphenethylamine (2-MPEA). Due to the limited availability of specific quantitative data for 2-MPEA, this document also includes relevant data for the parent compound, phenethylamine (B48288), to provide a comparative baseline. Furthermore, this guide details standardized experimental protocols for determining these crucial physicochemical properties, in line with international guidelines.

Solubility Data

Qualitative assessments indicate that this compound is "very soluble" in water and soluble in polar organic solvents such as ethanol.[1][2] It is noted to be less soluble in nonpolar hydrocarbon solvents.[1] The hydrochloride salt form of phenethylamines generally exhibits enhanced solubility in aqueous and polar solvents.

Table 1: Quantitative Solubility of Phenethylamine

SolventSolubility (g/L) at 25°CReference
Water2.57[3]
Ethanol801.89[3]
Methanol (B129727)638.1[3]
Isopropanol437.87[3]
Acetone642.61[3]
Ethyl Acetate299.47[3]
Toluene122.73[3]
1,4-Dioxane759.49[3]

Table 2: Qualitative Solubility of Phenethylamine and its Hydrochloride Salt

CompoundSolventSolubility DescriptionReference
PhenethylamineWaterSoluble[4][5][6]
EthanolVery Soluble / Freely Soluble[3][4][6]
EtherVery Soluble / Freely Soluble[3][4][6]
Phenethylamine HClWaterSoluble[7]
EthanolSoluble[7]
MethanolSoluble[7]
Nonpolar Solvents (e.g., hexane)Insoluble[7]

Stability Data

This compound is generally stable under normal temperature and pressure.[2] However, as a primary amine, it is susceptible to degradation under certain conditions. The primary degradation pathways for phenethylamines include oxidation and reaction with atmospheric carbon dioxide.

  • Oxidation: The amine group can be oxidized, especially when exposed to air (oxygen) and light, potentially forming the corresponding aldehyde (2-methoxyphenylacetaldehyde) and carboxylic acid (2-methoxyphenylacetic acid).

  • Reaction with Carbon Dioxide: Being a basic compound, phenethylamine can react with atmospheric CO₂ to form a solid carbonate salt.

  • pH: The stability of phenethylamines in solution is highly dependent on pH. The protonated form at a lower pH is generally more stable against oxidation than the free base.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Many amine compounds are photosensitive, and exposure to UV or ambient light can initiate degradation reactions.

Table 3: Factors Affecting Stability of this compound

FactorEffect on StabilityNotes
Temperature Increased temperature accelerates degradation.Store in a cool environment; refrigeration (2-8°C) or freezing (≤ -20°C) is recommended for long-term storage.
Light Photosensitive; exposure can lead to degradation.Store in light-resistant containers.
**Air (Oxygen & CO₂) **Susceptible to oxidation and carbonate salt formation.Store under an inert atmosphere (e.g., argon, nitrogen).
pH (in solution) More stable in acidic conditions (protonated form).Buffering to a slightly acidic pH can enhance stability in solution.
Incompatible Materials Reacts with acids, acid chlorides, acid anhydrides, oxidizing agents, and chloroformates.Avoid contact with these materials.[2]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not available in the literature. However, standardized methods from regulatory guidelines such as the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and Organisation for Economic Co-operation and Development (OECD) can be readily adapted.

Protocol for Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This protocol is adapted from the principles outlined in USP General Chapter <1236>.

  • Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Materials:

    • This compound (solid)

    • Solvent of interest (e.g., purified water, ethanol, PBS pH 7.4)

    • Glass vials with screw caps

    • Shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Procedure:

    • Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials and place them on a shaker/rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

    • Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Periodically check that excess solid remains.

    • After equilibration, allow the vials to stand to let the solid settle.

    • Carefully withdraw a sample from the supernatant. To separate the undissolved solid, either centrifuge the sample and collect the supernatant or filter it through a syringe filter.

    • Dilute the clear filtrate/supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

    • Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate.

Protocol for Forced Degradation (Stress Testing)

This protocol is based on the principles outlined in ICH Guideline Q1A(R2) for stability testing.

  • Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Suitable solvent (e.g., methanol or acetonitrile/water mixture)

    • pH meter

    • Temperature-controlled oven

    • Photostability chamber

    • HPLC system

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At intervals, withdraw samples, neutralize with 0.1 M NaOH, dilute, and analyze by HPLC.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at an elevated temperature (e.g., 60°C) for a defined period. At intervals, withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light. Analyze samples at intervals.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C). Analyze samples at intervals.

    • Photolytic Degradation (as per ICH Q1B): Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. Analyze both samples after exposure.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. The method should be capable of separating the main peak from all degradation product peaks.

Visualizations

The following diagrams illustrate a typical workflow for solubility determination and a potential degradation pathway for phenethylamines.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Weigh excess solid 2-MPEA shake Agitate at constant temperature (24-48h) prep_solid->shake prep_solvent Measure known volume of solvent prep_solvent->shake separate Separate solid from supernatant (Centrifuge/Filter) shake->separate dilute Dilute clear supernatant separate->dilute hplc Quantify concentration by HPLC dilute->hplc calculate Calculate solubility hplc->calculate G cluster_oxidation Oxidation (O₂, Light) cluster_co2 Reaction with Air parent This compound aldehyde 2-Methoxyphenylacetaldehyde parent->aldehyde Oxidative Deamination carbonate Carbonate Salt (Solid Precipitate) parent->carbonate CO₂ acid 2-Methoxyphenylacetic Acid aldehyde->acid Further Oxidation

References

An In-Depth Technical Guide to the Psychoactive Effects of 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenethylamine (2-MPEA) is a phenethylamine (B48288) derivative with emerging interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of its psychoactive effects, pharmacology, and toxicological profile, synthesized from available preclinical data. While human effects remain uncharacterized, this document serves as a foundational resource for researchers, scientists, and drug development professionals. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the compound's mechanisms of action.

Introduction

This compound (2-MPEA) is a substituted phenethylamine that has garnered attention for its potential psychoactive properties.[1] Structurally related to endogenous monoamine neurotransmitters, 2-MPEA is distinguished by a methoxy (B1213986) group at the ortho position of the phenyl ring. This substitution significantly influences its pharmacological profile compared to other positional isomers. This guide aims to consolidate the existing scientific knowledge on 2-MPEA, focusing on its receptor interactions, potential signaling cascades, and the necessary experimental protocols for its investigation.

Pharmacology

Receptor Binding Profile

The primary molecular target of 2-MPEA identified to date is the human trace amine-associated receptor 1 (TAAR1), where it acts as a potent full agonist.[1] In contrast, it exhibits very low affinity for the serotonin (B10506) 5-HT2A and 5-HT2C receptors, which are common targets for classic psychedelic phenethylamines.[1] This pharmacological profile suggests that the psychoactive effects of 2-MPEA, if any, are likely to be distinct from those of serotonergic hallucinogens.

Receptor/TransporterLigandSpeciesAssay TypeKi (nM)EC50 (nM)Emax (%)Reference
TAAR1 2-MPEAHumanFunctional14495[1]
5-HT2A 2-MPEARatBinding>10,000[1]
5-HT2C 2-MPEARatBinding>10,000[1]
Serotonin Receptors 2-MPEARatFunctional (Stomach Fundus)A2 = 3,020[1]

No comprehensive receptor screening panel data for this compound is publicly available. The data presented is limited to the specified targets. A broader screening against a panel of receptors and transporters is essential for a complete pharmacological profile.

Signaling Pathways

As a potent TAAR1 agonist, 2-MPEA is expected to modulate downstream signaling cascades associated with this receptor. TAAR1 activation is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, can activate protein kinase A (PKA) and protein kinase C (PKC), and subsequently influence the extracellular signal-regulated kinase (ERK) pathway. The following diagram illustrates the putative signaling pathway initiated by 2-MPEA binding to TAAR1.

TAAR1_Signaling 2-MPEA This compound TAAR1 TAAR1 2-MPEA->TAAR1 Binds AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA PKC PKC cAMP->PKC ERK ERK PKA->ERK PKC->ERK CREB CREB ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Synthesis_Workflow 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxy-beta-nitrostyrene 2-Methoxy-beta-nitrostyrene 2-Methoxybenzaldehyde->2-Methoxy-beta-nitrostyrene Nitromethane, Ammonium Acetate This compound This compound 2-Methoxy-beta-nitrostyrene->this compound LiAlH4 Behavioral_Assays cluster_assays Potential Behavioral Assays 2-MPEA 2-MPEA Locomotor Locomotor Activity 2-MPEA->Locomotor Anxiety Anxiety Models (e.g., Elevated Plus Maze) 2-MPEA->Anxiety Cognition Cognitive Tasks (e.g., Novel Object Recognition) 2-MPEA->Cognition

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 2-Methoxyphenethylamine (2-MPEA). The protocols detailed herein are based on established chromatographic and mass spectrometric techniques, offering high sensitivity and specificity for the analysis of 2-MPEA in various matrices, including biological samples and seized materials.

Introduction

This compound is a substituted phenethylamine (B48288) and an isomer of other methoxy-substituted phenethylamines. As with many designer drugs, the identification and quantification of specific isomers are crucial for forensic and clinical toxicology. The analytical challenge lies in differentiating 2-MPEA from its structural isomers, which often exhibit similar mass spectral fragmentation patterns.[1][2] Therefore, chromatographic separation is a critical component of a reliable analytical method. The primary analytical techniques employed for the confirmation of 2-MPEA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6]

Data Presentation

The following tables summarize quantitative data for the analysis of phenethylamines using various analytical methods. While specific data for this compound is limited in publicly available literature, the provided data for related compounds serves as a valuable reference for method development and validation.

Table 1: GC-MS Quantitative Data for Phenethylamine Analogs

AnalyteMatrixDerivatizing AgentLinearity Range (ng/mL)LOD (ng/mL)Reference
2C-Series (D,E,P,B,I)Human Blood/PlasmaHeptafluorobutyric anhydride (B1165640)5 - 500-[3]
2,5-DMA, DOM, DOBPlasma, Urine2,2,2-trichloroethyl chloroformate10 - 2000-[3]
Methoxyphenamine (B1676417)Urine--50[7]
MethoxyphenaminePlasma--3.8[7]

Table 2: LC-MS/MS Quantitative Data for Phenethylamine Analogs

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
74 PhenethylaminesUrine1.0 - 50.01.0[6]
13 Illicit PhenethylaminesAmniotic Fluid0.25 - 1000.1 - 1[8]

Table 3: HPLC Quantitative Data for Amphetamine Analogs

AnalyteMethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Amphetamine AnalogsMEKC-LIF-0.62.2[9]
Methoxyphenamine HClHPLC-UV62.5 - 375--[10]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Biological Matrices (Urine)

This protocol is adapted from established methods for the analysis of phenethylamines and related stimulants in urine.[3][7] Derivatization is often employed to improve the chromatographic properties of these compounds.[2][3]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine, add an appropriate internal standard.

  • Adjust the pH of the sample to > 9 using a suitable alkaline solution (e.g., 5M NaOH).[7]

  • Add 2 mL of an extraction solvent (e.g., tert-butylmethyl ether).[7]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for derivatization or direct injection.

2. Derivatization (Optional but Recommended)

  • To the reconstituted extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).[2][11]

  • Vortex and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[12]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[12]

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

  • Injection: 1 µL in splitless mode.[12]

  • Inlet Temperature: 250°C.[12]

  • Oven Temperature Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. (This is a starting point and should be optimized).

  • MS Transfer Line Temperature: 280°C.[12]

  • Ion Source Temperature: 230°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: LC-MS/MS Analysis of this compound in Biological Matrices (Plasma/Urine)

This protocol is based on a "dilute-and-shoot" method, which is rapid and requires minimal sample preparation, making it suitable for high-throughput screening.[6]

1. Sample Preparation

  • Centrifuge the urine or plasma sample at 3000g for 5 minutes.

  • Collect the supernatant.

  • Add 20 µL of the supernatant to a vial containing 980 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Add an appropriate internal standard.

  • Vortex and inject.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LC-20AD or equivalent.[8]

  • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

  • Column: A C18 reversed-phase column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm) is suitable.[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. (This is a starting point and should be optimized).

  • Flow Rate: 0.3 mL/min.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound will need to be determined by infusing a standard solution.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Urine Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH > 9 add_is->ph_adjust lle Liquid-Liquid Extraction (tert-butylmethyl ether) ph_adjust->lle separate Centrifuge & Separate Layers lle->separate evaporate Evaporate Organic Layer separate->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute derivatize Derivatization (Optional) reconstitute->derivatize injection Inject 1 µL derivatize->injection gc_sep GC Separation (HP-5MS Column) injection->gc_sep ms_detect MS Detection (EI, Scan/SIM) gc_sep->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

Caption: Workflow for GC-MS analysis of 2-MPEA in urine.

LCMSMS_Workflow cluster_prep Sample Preparation ('Dilute-and-Shoot') cluster_analysis LC-MS/MS Analysis start Urine/Plasma Sample centrifuge Centrifuge start->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase & Add Internal Standard supernatant->dilute injection Inject dilute->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

Caption: Workflow for LC-MS/MS analysis of 2-MPEA.

Signaling_Pathway_Hypothesis MPEA This compound TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) MPEA->TAAR1 Agonist VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MPEA->VMAT2 Inhibitor Monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) TAAR1->Monoamines Modulates Release SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Inhibits Uptake Into SynapticCleft Synaptic Cleft SynapticVesicle->SynapticCleft Reduced Vesicular Release Monoamines->SynapticCleft Increased Efflux PostsynapticReceptors Postsynaptic Receptors SynapticCleft->PostsynapticReceptors Increased Binding NeuronalResponse Altered Neuronal Response (Stimulant/Psychoactive Effects) PostsynapticReceptors->NeuronalResponse

Caption: Hypothesized signaling pathway for 2-MPEA.

References

Application Notes and Protocols for the Quantification of 2-Methoxyphenethylamine (2-MPEA) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenethylamine (2-MPEA) is a substituted phenethylamine (B48288) derivative with potential psychoactive properties. As interest in the pharmacological and toxicological effects of novel psychoactive substances grows, robust and validated analytical methods for their quantification in biological matrices are crucial for forensic toxicology, clinical research, and drug development. These application notes provide detailed protocols for the quantification of 2-MPEA in plasma, urine, and brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the putative metabolic pathway of 2-MPEA is described.

Note: While detailed protocols are provided based on established analytical principles for similar compounds, a comprehensive search of scientific literature did not yield specific quantitative data for 2-MPEA concentrations in biological samples. Therefore, the data presentation table remains as a template to be populated as data becomes available.

Quantitative Data Summary

No peer-reviewed data on the concentration of 2-MPEA in biological samples was identified at the time of this publication. The following table is a template for researchers to populate with their own experimental data.

Biological MatrixAnalytical MethodAnalyte Concentration (ng/mL or ng/g)Limit of Quantification (LOQ) (ng/mL or ng/g)Reference
Human PlasmaLC-MS/MSData Not AvailableData Not Available
Human UrineLC-MS/MSData Not AvailableData Not Available
Rat Brain TissueLC-MS/MSData Not AvailableData Not Available
Human PlasmaGC-MSData Not AvailableData Not Available
Human UrineGC-MSData Not AvailableData Not Available

Metabolic Pathway of 2-MPEA

The metabolism of 2-MPEA is presumed to follow the established pathways for other phenylethylamines, primarily involving oxidative deamination. The initial step is catalyzed by monoamine oxidase (MAO) to form 2-methoxyphenylacetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) and aldehyde oxidase (AO) to the final major metabolite, 2-methoxyphenylacetic acid, which is subsequently excreted.[1][2][3]

Metabolic Pathway of 2-MPEA 2-MPEA 2-MPEA 2-Methoxyphenylacetaldehyde 2-Methoxyphenylacetaldehyde 2-MPEA->2-Methoxyphenylacetaldehyde Monoamine Oxidase (MAO) 2-Methoxyphenylacetic Acid 2-Methoxyphenylacetic Acid 2-Methoxyphenylacetaldehyde->2-Methoxyphenylacetic Acid Aldehyde Dehydrogenase (ALDH) Aldehyde Oxidase (AO)

Metabolic pathway of 2-MPEA.

Experimental Protocols

Quantification of 2-MPEA in Human Plasma and Urine by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of 2-MPEA in human plasma and urine using liquid chromatography-tandem mass spectrometry.

1.1. Sample Preparation: Protein Precipitation (for Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., 2-MPEA-d3).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Sample Preparation: Dilution (for Urine)

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of mobile phase A containing an appropriate internal standard (e.g., 2-MPEA-d3).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Hypothetical):

    • 2-MPEA: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of a standard).

    • 2-MPEA-d3 (IS): Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of a standard).

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

LC-MS/MS Workflow for 2-MPEA in Plasma and Urine cluster_plasma Plasma Sample cluster_urine Urine Sample Plasma 100 µL Plasma Precipitation Add 300 µL Acetonitrile + IS Vortex Plasma->Precipitation Centrifuge1 Centrifuge 14,000 x g, 10 min Precipitation->Centrifuge1 Supernatant1 Transfer Supernatant Centrifuge1->Supernatant1 Evaporation1 Evaporate to Dryness Supernatant1->Evaporation1 Reconstitution1 Reconstitute in 100 µL Mobile Phase Evaporation1->Reconstitution1 Analysis LC-MS/MS Analysis Reconstitution1->Analysis Urine Urine Sample Centrifuge2 Centrifuge 2,000 x g, 5 min Urine->Centrifuge2 Dilution Dilute 100 µL Supernatant in 900 µL Mobile Phase A + IS Centrifuge2->Dilution Dilution->Analysis GC-MS Workflow for 2-MPEA in Brain Tissue Tissue ~100 mg Brain Tissue Homogenize Homogenize in 500 µL Perchloric Acid Tissue->Homogenize Centrifuge Centrifuge 15,000 x g, 15 min Homogenize->Centrifuge Supernatant Collect Supernatant Add Internal Standard Centrifuge->Supernatant pH_Adjust Adjust pH > 9 Supernatant->pH_Adjust LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) pH_Adjust->LLE Separate Collect Organic Layer LLE->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in 50 µL (Derivatize if needed) Evaporate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis

References

Application Note: HPLC Analysis of 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxyphenethylamine (2-MPEA) is a phenethylamine (B48288) derivative with structural similarities to neurotransmitters, making it a compound of interest in neuroscience and pharmaceutical research.[1][2] Accurate and reliable quantification of 2-MPEA is essential for its study in various contexts, including drug development and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for researchers, scientists, and drug development professionals.

Principle

This method employs reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the compound. The acidic buffer ensures the amine functional group is protonated, leading to consistent retention and sharp peak shapes. Detection is performed at a wavelength in the low UV region, where the aromatic ring of the molecule exhibits strong absorbance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its chromatographic behavior.

PropertyValueReference
Molecular Formula C₉H₁₃NO[3][4]
Molecular Weight 151.21 g/mol [4]
CAS Number 2045-79-6[3]
Appearance Clear yellow to light brown liquid[5]
Boiling Point 236-237 °C[4]
Density 1.033 g/mL at 25 °C[4]
pKa (Predicted) 9.96 ± 0.10[5]
pKb 4.34[6]
Solubility Very soluble in water[5][6]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Perchloric acid (HClO₄), analytical grade

  • 0.45 µm syringe filters (hydrophilic, compatible with aqueous/organic mixtures)

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1 M perchloric acid in water (pH ≈ 1.0). The mobile phase will be a mixture of this aqueous solution and acetonitrile. A common starting point is a 50:50 (v/v) mixture of 0.1 M perchloric acid and acetonitrile.[7] Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration that falls within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system. This is a critical step to remove any particulate matter that could block the column.

5. HPLC Conditions

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with 50:50 (v/v) 0.1 M perchloric acid:acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection Wavelength: 210 nm[7] or 220 nm[8]

6. Data Analysis

  • Identify the this compound peak in the chromatogram based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (0.1M HClO4:ACN, 50:50) hplc_setup System Equilibration prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions (1-100 µg/mL) injection Inject Sample/Standard (10 µL) prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_setup->injection separation Chromatographic Separation (C18 Column, 1.0 mL/min) injection->separation detection UV Detection (210 nm) separation->detection peak_integration Peak Identification & Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway and Logical Relationship Diagram

Logical_Relationship Logical Relationships in HPLC Method cluster_analyte Analyte Properties cluster_method Method Parameters cluster_performance Performance Characteristics Analyte 2-MPEA (Aromatic Amine) pKa pKa ~9.96 Analyte->pKa Hydrophobicity Moderate Hydrophobicity Analyte->Hydrophobicity Detector UV Detector (210 nm) Analyte->Detector determines choice of (aromatic ring) MobilePhase Mobile Phase (ACN/Acidic Buffer) pKa->MobilePhase dictates need for acidic pH Column Stationary Phase (C18) Hydrophobicity->Column influences choice of Retention Analyte Retention MobilePhase->Retention controls PeakShape Sharp, Symmetrical Peaks MobilePhase->PeakShape improves Column->Retention enables Sensitivity High Sensitivity Detector->Sensitivity provides

Caption: Interrelationship of HPLC method parameters for the analysis.

References

Application Note: GC-MS Analysis of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the analysis of phenethylamine (B48288) derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Phenethylamines are a class of compounds with a wide range of applications, from pharmaceuticals to illicit drugs, making their accurate detection and quantification crucial.[1] This document outlines detailed protocols for sample preparation, derivatization, and GC-MS analysis, tailored for researchers, scientists, and drug development professionals. Quantitative data from various studies are summarized for comparative purposes, and key experimental workflows are visualized to enhance understanding.

Introduction

Phenethylamine and its derivatives are a broad class of organic compounds that act as central nervous system stimulants.[2] Their analysis is essential in various fields, including forensic toxicology, clinical chemistry, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of these compounds due to its high sensitivity and specificity.[1][2] However, the inherent polarity and potential for thermal degradation of some phenethylamines necessitate specific sample preparation and derivatization steps to improve their chromatographic behavior and mass spectrometric detection.[3][4] This application note details robust methodologies for the successful GC-MS analysis of phenethylamine derivatives.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of phenethylamine derivatives from biological matrices such as urine or plasma.[2]

Reagents and Materials:

  • Sample (e.g., urine, plasma)

  • Internal Standard (IS) solution (e.g., deuterated analogue)

  • pH 9.0 Ammonium (B1175870) Chloride buffer

  • Concentrated Ammonium Hydroxide

  • Sodium Chloride (NaCl)

  • n-Butyl Chloride

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the sample into a glass test tube.

  • Add 50 µL of the Internal Standard solution.

  • Add approximately 1 g of NaCl and 1 mL of pH 9.0 ammonium chloride buffer.

  • Add 100 µL of concentrated ammonium hydroxide.

  • Vortex the tube to mix thoroughly.

  • Add 5 mL of n-butyl chloride, cap the tube, and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[2]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried extract is now ready for derivatization.

Derivatization

Derivatization is a critical step to improve the volatility and thermal stability of phenethylamines, leading to better peak shapes and sensitivity in GC-MS analysis.[3][4] Trifluoroacetic anhydride (B1165640) (TFA) is a commonly used derivatizing agent.[5]

Reagents and Materials:

  • Dried sample extract

  • Trifluoroacetic anhydride (TFAA) or other derivatizing agents like Heptafluorobutyric anhydride (HFBA) or N-methyl-bis-trifluoroacetamide (MBTFA)[2][3]

  • Ethyl Acetate (B1210297)

  • Heating block or water bath

Procedure (using TFAA):

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride.[5]

  • Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[3][5]

  • After cooling to room temperature, the sample is ready for GC-MS injection.

An alternative is the on-column derivatization which automates the process and reduces sample preparation time.[3][4] This involves a two-step injection where the sample and the derivatizing agent (e.g., MBTFA) are injected sequentially onto the GC column.[3][4]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized phenethylamines. Parameters may need to be optimized for specific analytes and instrumentation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).[6]

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[6]

  • Injector Temperature: 250°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injection Mode: Splitless or split (e.g., 40:1 split ratio).[6]

MS Conditions:

  • Ion Source Temperature: 230°C.[7]

  • Interface Temperature: 280°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Scan Range: m/z 40-550.

  • Solvent Delay: 3-5 minutes.

Data Presentation

Quantitative performance data for the GC-MS analysis of various phenethylamine derivatives are summarized in the tables below.

Table 1: Linearity and Detection Limits for Selected Phenethylamine Derivatives.

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (ng/injection)Reference
2C-H1 - 100> 0.9952.5[5]
2,5-DMA1 - 100> 0.9952.5[5]
2C-I1 - 100> 0.9952.5[5]
DOI1 - 100> 0.9952.5[5]
2C-B2 - 100> 0.9955[5]
DOB2 - 100> 0.9955[5]
Amphetamine0.25 - 5.0> 0.99Not Specified[8]
α-Phenylethylamine0.25 - 5.0> 0.99Not Specified[8]

Table 2: Precision Data for the Analysis of Phenethylamine Analogues by GC-MS after TFA Derivatization.

CompoundIntraday CV (%)Interday CV (%)Reference
2C-H< 5< 7[5]
2,5-DMA< 5< 7[5]
2C-I< 6< 8[5]
DOI< 6< 8[5]
2C-B< 7< 9[5]
DOB< 7< 9[5]

Visualizations

The following diagrams illustrate the key processes involved in the GC-MS analysis of phenethylamine derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Add IS, Buffer, Solvent Evaporation Evaporation to Dryness Extraction->Evaporation Collect Organic Layer Derivatization Add Derivatizing Agent (e.g., TFAA) & Heat Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis (Quantification & Identification) Detection->DataAnalysis

Caption: Experimental workflow for GC-MS analysis of phenethylamines.

derivatization_process Phenethylamine Phenethylamine Derivative (R-NH2) DerivatizedProduct TFA-Derivative (R-NH-COCF3) Phenethylamine->DerivatizedProduct + TFAA (Heat) TFAA Trifluoroacetic Anhydride ((CF3CO)2O) TFAA->DerivatizedProduct Byproduct Trifluoroacetic Acid (CF3COOH) DerivatizedProduct->Byproduct Forms

Caption: Chemical derivatization of a primary amine with TFAA.

mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Monoamines) Transporter Monoamine Transporter (e.g., DAT, NET, SERT) Vesicle->Transporter Monoamines Increased Monoamines Transporter->Monoamines Receptors Receptors Monoamines->Receptors Binds Postsynaptic_Effect Stimulant Effect Receptors->Postsynaptic_Effect Signal Transduction Phenethylamine Phenethylamine Derivative Phenethylamine->Transporter Blocks Reuptake & Promotes Efflux

Caption: General mechanism of action for stimulant phenethylamines.

References

Application Notes and Protocols for Receptor Binding Assays Using 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenethylamine (2-MPEA) is a phenethylamine (B48288) derivative that has garnered interest in neuropharmacology. Understanding its interaction with various neuroreceptors is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide a comprehensive guide to utilizing 2-MPEA in receptor binding assays, with a focus on its primary target, the Trace Amine-Associated Receptor 1 (TAAR1), and its interactions with key serotonin (B10506) receptors. Detailed protocols for competitive radioligand binding assays are provided to enable researchers to determine the binding affinity of 2-MPEA and similar compounds.

Receptor Binding Profile of this compound

2-MPEA exhibits a distinct receptor binding profile, characterized by potent agonism at TAAR1 and very low affinity for the serotonin 5-HT2A and 5-HT2C receptors. This selectivity makes 2-MPEA a valuable tool for studying the physiological roles of TAAR1.

Quantitative Data Summary

The following table summarizes the known binding and functional data for this compound at key neuroreceptors.

ReceptorLigandAssay TypeSpeciesSystemValueUnitsReference
TAAR1 This compoundFunctional (Agonist)Human-144EC₅₀ (nM)[1]
5-HT2A This compoundBinding AffinityRatStomach Fundus Strip>10,000Kᵢ (nM)[1]
5-HT2C This compoundBinding Affinity-->10,000Kᵢ (nM)[1]

Signaling Pathways

Understanding the downstream signaling cascades initiated by receptor activation is fundamental to interpreting functional assay data.

TAAR1 Signaling Pathway

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] This can also lead to the activation of protein kinase A (PKA) and protein kinase C (PKC).[2][4]

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 G_alpha_s Gαs TAAR1->G_alpha_s Activates 2-MPEA 2-MPEA 2-MPEA->TAAR1 Agonist AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

TAAR1 Gs-coupled signaling pathway.
5-HT2A and 5-HT2C Signaling Pathways

The serotonin 5-HT2A and 5-HT2C receptors are also GPCRs, but they primarily couple to the Gαq signaling pathway.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][6][7][8]

Gq_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A / 5-HT2C G_alpha_q Gαq Receptor->G_alpha_q Activates Agonist Serotonin (or Agonist) Agonist->Receptor Binds PLC Phospholipase C (PLC) G_alpha_q->PLC Stimulates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

5-HT2A/2C Gq-coupled signaling pathway.

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for TAAR1 and serotonin 5-HT2A/2C receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

experimental_workflow prep 1. Membrane Preparation (from cells expressing receptor) setup 2. Assay Setup (96-well plate) - Membranes - Radioligand - 2-MPEA (or test compound) prep->setup incubate 3. Incubation (to reach equilibrium) setup->incubate filter 4. Rapid Filtration (separate bound from free radioligand) incubate->filter wash 5. Washing (remove non-specific binding) filter->wash quantify 6. Quantification (scintillation counting) wash->quantify analyze 7. Data Analysis (calculate IC₅₀ and Kᵢ) quantify->analyze

General workflow for a competitive radioligand binding assay.
Protocol 1: TAAR1 Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of 2-MPEA for the human Trace Amine-Associated Receptor 1 (hTAAR1).

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing hTAAR1.

  • Radioligand: [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine or other suitable TAAR1 radioligand.

  • Test Compound: this compound (2-MPEA).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled TAAR1 ligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • Instrumentation: Cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing hTAAR1 to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well filter plate):

    • Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and cell membranes (typically 5-20 µg of protein).

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding control.

    • Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of 2-MPEA (typically in a 10-point dilution series).

  • Incubation:

    • Incubate the plates for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 2-MPEA to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of 2-MPEA that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5-HT2A and 5-HT2C Competitive Radioligand Binding Assays

This protocol is adapted for determining the binding affinity of 2-MPEA for the human 5-HT2A and 5-HT2C receptors.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing either the human 5-HT2A or 5-HT2C receptor.[9]

  • Radioligands:

    • For 5-HT2A: [³H]Ketanserin.[10]

    • For 5-HT2C: [³H]Mesulergine.[9][10]

  • Test Compound: this compound (2-MPEA).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a suitable non-radiolabeled 5-HT2 ligand (e.g., ketanserin (B1673593) for 5-HT2A, mianserin (B1677119) for 5-HT2C).[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% PEI.

  • Scintillation Fluid.

  • Instrumentation: Cell harvester, liquid scintillation counter.

Procedure: The procedure for the 5-HT2A and 5-HT2C binding assays is analogous to the TAAR1 protocol, with the following key considerations:

  • Membrane Preparation: Follow the same steps as in the TAAR1 protocol, using the appropriate cell line for each receptor.

  • Assay Setup: Use the specific radioligand and non-specific binding control for the receptor being assayed.

  • Incubation: Incubate the plates, typically at 30°C or 37°C, for a predetermined time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration and Washing: The process is identical to the TAAR1 protocol.

  • Quantification: The process is identical to the TAAR1 protocol.

  • Data Analysis: The data analysis steps, including the calculation of Kᵢ using the Cheng-Prusoff equation, are the same as for the TAAR1 assay.

Conclusion

These application notes provide a framework for the characterization of this compound's interaction with TAAR1 and serotonin 5-HT2 receptors using radioligand binding assays. The provided protocols offer a starting point for researchers, and specific parameters such as incubation times and protein concentrations may require optimization for individual laboratory conditions. The high affinity and agonist activity of 2-MPEA at TAAR1, coupled with its low affinity for 5-HT2A and 5-HT2C receptors, underscore its utility as a selective pharmacological tool for investigating the roles of trace amine-associated receptors in health and disease.

References

Experimental protocol for TAAR1 agonist functional screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Functional Screening of TAAR1 Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[1] Unlike traditional monoaminergic modulators, TAAR1 offers a novel mechanism for regulating dopamine, serotonin, and glutamate (B1630785) neurotransmission.[1][2] Functional screening of TAAR1 agonists is a critical step in the discovery and development of new therapeutics. These application notes provide detailed protocols for the primary functional assays used to characterize TAAR1 agonists: cAMP accumulation assays and β-arrestin recruitment assays.

Core Principles of TAAR1 Signaling

TAAR1 is primarily coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3][4] This canonical Gαs-cAMP pathway is a primary readout for agonist activity.[5] Downstream of cAMP production, Protein Kinase A (PKA) and Protein Kinase C (PKC) are activated, leading to the phosphorylation of various signaling proteins, including the transcription factor cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK).[3][6][7]

In addition to G protein-dependent signaling, TAAR1 can also signal through a G protein-independent pathway mediated by β-arrestin2.[2][6] This is particularly relevant in the context of receptor desensitization and potential biased agonism, where a ligand may preferentially activate one pathway over another.[8] Furthermore, TAAR1 has been shown to couple to other G proteins, such as Gα13, to activate RhoA signaling.[9]

Key Functional Screening Assays

The two most critical in vitro assays for identifying and characterizing TAAR1 agonists are:

  • cAMP Accumulation Assays: These assays quantify the increase in intracellular cAMP levels following receptor activation by an agonist. This is a direct measure of Gαs-mediated signaling.[5]

  • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated TAAR1, providing insight into G protein-independent signaling pathways and the potential for biased agonism.[10][11]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the dose-dependent increase in intracellular cAMP following stimulation of TAAR1 by a test compound. Technologies such as Bioluminescence Resonance Energy Transfer (BRET) are well-suited for this purpose.[4][8][12]

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably or transiently expressing the human TAAR1 receptor.[5][13]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.[5]

  • cAMP Biosensor: A commercially available cAMP biosensor, such as one based on BRET (e.g., EPAC biosensor).[3][8]

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[5]

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.[5]

  • Test Compounds: Serial dilutions of the putative TAAR1 agonist.

  • Reference Agonist: A known TAAR1 agonist (e.g., RO5263397) for comparison.[3]

  • Positive Control: Forskolin (B1673556), a direct activator of adenylyl cyclase.[5]

  • Assay Plates: 96-well or 384-well white, clear-bottom microplates.[5]

  • Detection Reagents: As per the manufacturer's instructions for the chosen cAMP assay technology.

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the TAAR1-expressing cells into the assay plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the reference agonist in stimulation buffer.

  • Assay Execution:

    • On the day of the assay, remove the culture medium from the wells.

    • Wash the cells once with stimulation buffer.

    • Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and pre-incubate for 10-30 minutes at room temperature.[5]

    • Add the diluted test compounds, reference agonist, or forskolin to the respective wells.

    • Incubate for 15-30 minutes at 37°C to stimulate cAMP production.[5]

  • Detection:

    • Lyse the cells using the lysis buffer provided with the cAMP detection kit.[5]

    • Follow the manufacturer's protocol for the detection of cAMP. For BRET-based assays, this will involve adding the substrate and measuring the light emission at two different wavelengths.

  • Data Analysis:

    • Calculate the ratio of the two emission signals for BRET assays.

    • Plot the signal as a function of the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each compound.

Protocol 2: β-Arrestin Recruitment Assay

This protocol outlines the use of an Enzyme Fragment Complementation (EFC) based assay, such as the PathHunter® assay, to measure the recruitment of β-arrestin to TAAR1 upon agonist stimulation.[10][11][14]

Materials:

  • Cell Line: A commercially available cell line engineered to co-express TAAR1 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[11]

  • Culture Medium: As recommended by the cell line provider.

  • Test Compounds: Serial dilutions of the putative TAAR1 agonist.

  • Reference Agonist: A known TAAR1 agonist.

  • Assay Buffer: As recommended by the assay manufacturer.

  • Assay Plates: 384-well white, solid-bottom microplates.[14]

  • Detection Reagents: PathHunter® Detection Reagents (or equivalent).[10]

Procedure:

  • Cell Seeding:

    • On the day of the assay, prepare a cell suspension in the appropriate assay buffer.

    • Dispense 5,000-10,000 cells per well into the 384-well assay plate.[10]

  • Compound Addition:

    • Add the serially diluted test compounds or reference agonist to the wells.

    • For antagonist testing, pre-incubate with the antagonist before adding a known agonist at its EC80 concentration.[10]

  • Incubation:

    • Incubate the plates for 90 minutes at 37°C.[10]

  • Detection:

    • Equilibrate the detection reagents to room temperature.

    • Add the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[10]

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Subtract the average background signal from all readings.

    • Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).[10]

    • Plot the normalized response as a function of the log of the agonist concentration.

    • Determine the EC50 and Emax values by fitting the data to a four-parameter logistic equation.

Data Presentation

Quantitative data from the functional screening assays should be summarized in a clear and structured format to allow for easy comparison of the potency and efficacy of different test compounds.

Table 1: Potency (EC50) and Efficacy (Emax) of TAAR1 Agonists in cAMP Accumulation Assay

CompoundEC50 (nM)Emax (% of Reference Agonist)
Reference Agonist15100%
Test Compound A2595%
Test Compound B15060% (Partial Agonist)
Test Compound C>10,000No significant activity

Table 2: Potency (EC50) and Efficacy (Emax) of TAAR1 Agonists in β-Arrestin Recruitment Assay

CompoundEC50 (nM)Emax (% of Reference Agonist)
Reference Agonist50100%
Test Compound A65110%
Test Compound B30045% (Partial Agonist)
Test Compound C>10,000No significant activity

Mandatory Visualizations

TAAR1 Signaling Pathways

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates G13 Gα13 TAAR1->G13 Activates beta_arrestin β-Arrestin2 TAAR1->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Stimulates RhoA RhoA G13->RhoA Activates PKA PKA cAMP->PKA Activates PKC PKC PKA->PKC Activates CREB pCREB PKA->CREB Phosphorylates ERK pERK1/2 PKC->ERK Phosphorylates Agonist Agonist Agonist->TAAR1 Binds

Caption: Overview of major TAAR1 signaling pathways.

Experimental Workflow for TAAR1 Agonist Screening

Functional_Screening_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis seed_cells Seed TAAR1-expressing cells in 96/384-well plates incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compounds Add serial dilutions of test compounds incubate_overnight->add_compounds incubate_rt Incubate (e.g., 30-90 min, 37°C) add_compounds->incubate_rt add_reagents Add detection reagents (e.g., cAMP kit, PathHunter) incubate_rt->add_reagents read_plate Read plate (Luminometer/BRET reader) add_reagents->read_plate dose_response Generate dose-response curves read_plate->dose_response calculate_params Calculate EC50 and Emax dose_response->calculate_params

Caption: General workflow for in vitro TAAR1 agonist functional screening.

References

Application Notes and Protocols: 2-Methoxyphenethylamine as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methoxyphenethylamine as a versatile precursor in the synthesis of pharmaceuticals, particularly alpha-1 adrenergic antagonists. The information presented is intended to guide researchers in the development of synthetic routes and facilitate the preparation of key intermediates and active pharmaceutical ingredients.

Introduction

This compound is a primary amine that serves as a valuable building block in medicinal chemistry. Its structural motif is present in a variety of biologically active compounds. A significant application of this precursor is in the synthesis of alpha-1 adrenergic receptor antagonists, a class of drugs widely used to treat conditions such as benign prostatic hyperplasia (BPH) and hypertension. By selectively blocking alpha-1 adrenergic receptors, these drugs induce smooth muscle relaxation in the prostate, bladder neck, and blood vessels.

This document will focus on the synthetic applications of this compound in the preparation of key intermediates for drugs such as Tamsulosin (B1681236) and Urapidil. Detailed protocols for common synthetic transformations, including N-acylation and reductive amination, are provided, along with quantitative data where available.

Synthesis of Pharmaceutical Intermediates

Synthesis of a Key Intermediate for Tamsulosin

Tamsulosin is a selective α1A-adrenergic receptor antagonist used in the treatment of BPH. A critical intermediate in its synthesis is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. While not a direct conversion, the synthesis of this intermediate showcases the elaboration of the this compound scaffold. The following protocol is adapted from established synthetic routes.

Experimental Protocol: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This multi-step synthesis involves the transformation of a 2-methoxyphenylacetone (B1582958) derivative, which can be conceptually derived from this compound.

Step 1: Reductive Amination and Resolution

A racemic amine is synthesized and then resolved to obtain the desired (R)-enantiomer.

StepReagents and ConditionsYield (%)Purity (%)
1a5-acetonyl-2-methoxybenzenesulfonamide, (R)-(+)-α-methylbenzylamine, H₂, Pd/C--
1bDiastereomeric salt resolution with D-(-)-tartaric acid->99 (chiral)
1cLiberation of free amine with aqueous base--

Detailed Methodology:

  • Reductive Amination: To a solution of 5-acetonyl-2-methoxybenzenesulfonamide in a suitable solvent (e.g., methanol), (R)-(+)-α-methylbenzylamine is added. The mixture is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the reaction is complete.

  • Resolution: The resulting diastereomeric mixture is resolved using D-(-)-tartaric acid in a methanol/water mixture. The tartarate salt of the (R)-isomer is selectively crystallized.

  • Liberation of Free Amine: The isolated tartarate salt is treated with an aqueous base, such as sodium hydroxide, to liberate the free (R)-amine, which is then extracted with an organic solvent.

Logical Relationship: Synthesis of Tamsulosin Intermediate

cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Product 2-Methoxyphenylacetone_derivative 5-Acetonyl-2-methoxy- benzenesulfonamide Reductive_Amination Reductive Amination (H₂, Pd/C) 2-Methoxyphenylacetone_derivative->Reductive_Amination Chiral_auxiliary (R)-(+)-α-Methylbenzylamine Chiral_auxiliary->Reductive_Amination Resolution Diastereomeric Salt Resolution (D-(-)-tartaric acid) Reductive_Amination->Resolution Diastereomeric mixture Liberation Liberation of Free Amine (Base) Resolution->Liberation Resolved salt Final_Product (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide Liberation->Final_Product

Caption: Synthetic workflow for a key Tamsulosin intermediate.

Synthesis of a Key Intermediate for Urapidil

Urapidil is an antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. A key intermediate in its synthesis is 1-(2-methoxyphenyl)piperazine. This intermediate can be synthesized from 2-methoxyaniline, a related aromatic amine.

Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)piperazine

StepReagents and ConditionsYield (%)Purity (%)
12-methoxyaniline, bis(2-chloroethyl)amine (B1207034)High>98

Detailed Methodology:

  • A mixture of 2-methoxyaniline and bis(2-chloroethyl)amine is heated, often in the presence of a base, to facilitate the cyclization reaction.

  • The reaction mixture is then cooled, and the product is isolated by precipitation or extraction.

  • Purification is typically achieved by recrystallization or chromatography.

Key Synthetic Transformations

N-Acylation of this compound

N-acylation is a fundamental reaction to form amides, which are common moieties in pharmaceuticals.

Experimental Protocol: General N-Acylation

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.

ReagentRoleAmount (equivalents)
This compoundStarting Material1.0
Acyl ChlorideAcylating Agent1.1
Triethylamine (B128534)Base1.2
Dichloromethane (B109758) (DCM)Solvent-

Detailed Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) and stir for 5 minutes.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Experimental Workflow: N-Acylation

Start Dissolve this compound in DCM Cool Cool to 0 °C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Acyl_Chloride Add Acyl Chloride Add_Base->Add_Acyl_Chloride React Stir at RT for 1-4h (Monitor by TLC) Add_Acyl_Chloride->React Workup Quench with Water & Extract React->Workup Purify Purify by Chromatography or Recrystallization Workup->Purify End N-Acylated Product Purify->End

Caption: General workflow for the N-acylation of this compound.

Reductive Amination

Reductive amination is a powerful method to form new carbon-nitrogen bonds. This compound can be synthesized via reductive amination of 2-methoxyphenylacetaldehyde.

Experimental Protocol: Reductive Amination

ReagentRole
2-MethoxyphenylacetaldehydeStarting Material
Ammonia (B1221849)Amine Source
Sodium borohydride (B1222165) (NaBH₄)Reducing Agent
MethanolSolvent

Detailed Methodology:

  • Dissolve 2-methoxyphenylacetaldehyde in methanol.

  • Add a solution of ammonia in methanol.

  • Stir the mixture at room temperature to form the intermediate imine.

  • Cool the reaction mixture to 0 °C and add sodium borohydride in portions.

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Signaling Pathway of Tamsulosin

Tamsulosin exerts its therapeutic effect by blocking the signaling cascade initiated by norepinephrine (B1679862) at α1A-adrenergic receptors.

Signaling Pathway: Tamsulosin Mechanism of Action

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Norepinephrine Norepinephrine Alpha1A_Receptor α1A-Adrenergic Receptor Norepinephrine->Alpha1A_Receptor Binds & Activates Gq_Protein Gq Protein Alpha1A_Receptor->Gq_Protein Activates Tamsulosin Tamsulosin Tamsulosin->Alpha1A_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Smooth_Muscle_Contraction Smooth Muscle Contraction DAG->Smooth_Muscle_Contraction Contributes to Ca_Release->Smooth_Muscle_Contraction Leads to

Caption: Tamsulosin blocks the α1A-adrenergic receptor signaling pathway.[1][2][3][4][5]

By blocking the α1A-adrenergic receptor, tamsulosin prevents the activation of the Gq protein signaling cascade.[1] This, in turn, inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C.[1] The subsequent release of intracellular calcium from the sarcoplasmic reticulum is reduced, leading to the relaxation of smooth muscles in the prostate and bladder neck, thereby improving urinary flow in patients with BPH.[1][3][5]

References

Application Notes and Protocols: In Vivo Microdialysis for Phenethylamine Neurotransmitters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues in living animals, providing real-time information on the concentration of endogenous and exogenous compounds.[1][2][3] This method is particularly valuable in neuroscience for monitoring neurotransmitter dynamics in specific brain regions.[4][5] This document provides a detailed protocol for the application of in vivo microdialysis to study phenethylamine (B48288) neurotransmitters, such as dopamine (B1211576) and serotonin, which play crucial roles in various physiological and pathological processes. The protocol covers surgical procedures, microdialysis probe handling, sample collection, and subsequent analysis using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Principles of Microdialysis

Microdialysis involves the implantation of a small, semi-permeable probe into the tissue of interest.[2][6] This probe is continuously perfused with a physiological solution (perfusate) at a low flow rate.[2] Small molecules, including phenethylamine neurotransmitters, diffuse across the semi-permeable membrane from the extracellular fluid into the perfusate down their concentration gradient. The resulting solution, known as the dialysate, is then collected for analysis.[2] This technique allows for the continuous measurement of unbound analyte concentrations in the extracellular space of virtually any tissue.[2]

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo microdialysis experiment targeting phenethylamine neurotransmitters.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_habituation Animal Habituation surgery Anesthesia & Stereotaxic Surgery animal_habituation->surgery probe_preparation Microdialysis Probe Preparation & In Vitro Recovery Check probe_implantation Probe Implantation into Target Brain Region probe_preparation->probe_implantation surgery->probe_implantation equilibration Post-Surgery Recovery & Probe Equilibration probe_implantation->equilibration histology Histological Verification of Probe Placement probe_implantation->histology perfusion Perfusion with Artificial Cerebrospinal Fluid (aCSF) equilibration->perfusion collection Dialysate Sample Collection perfusion->collection analysis HPLC-ECD Analysis of Phenethylamine Neurotransmitters collection->analysis data_processing Data Processing & Quantification analysis->data_processing

Figure 1: Experimental workflow for in vivo microdialysis.

Detailed Experimental Protocol

4.1. Ethical Considerations

All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[7][8][9][10][11] Researchers must obtain approval from their Institutional Animal Care and Use Committee (IACUC) before commencing any experiments.[9] Efforts should be made to minimize animal suffering through the use of appropriate anesthesia and analgesia.[7][8] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[9]

4.2. Materials and Reagents

  • Animals: Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are commonly used.

  • Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) of 10-20 kDa are suitable for neurotransmitter sampling.

  • Guide Cannula: For chronic implantations.

  • Stereotaxic Apparatus: For precise probe implantation.

  • Anesthesia: Isoflurane (B1672236) or a ketamine/xylazine mixture.

  • Perfusion Pump: Capable of delivering low flow rates (0.5-2.0 µL/min).

  • Fraction Collector: Refrigerated to prevent degradation of analytes.

  • Artificial Cerebrospinal Fluid (aCSF): The composition should mimic the ionic concentration of the brain's extracellular fluid. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂.[12] The solution should be sterile and have a pH of approximately 7.4.[13][14]

  • HPLC-ECD System: Equipped with a C18 reverse-phase column and an electrochemical detector.[15][16][17][18]

  • Mobile Phase: A buffered aqueous/organic solution. The exact composition will depend on the specific analytes and column used.

  • Standard Solutions: Certified standards of dopamine, serotonin, and their metabolites for calibration.

4.3. Pre-Surgical Procedures

  • Animal Habituation: House animals individually for at least one week before surgery to acclimate them to the experimental environment.[19]

  • Probe Preparation: Before implantation, flush the microdialysis probe with sterile, deionized water and then with aCSF to ensure its integrity and remove any air bubbles.

  • In Vitro Recovery Test (Optional but Recommended): Determine the relative recovery of the probe by placing it in a standard solution of the analytes of interest at a known concentration and perfusing with aCSF. The relative recovery is calculated as the ratio of the analyte concentration in the dialysate to the concentration in the standard solution.

4.4. Surgical Procedure: Probe Implantation

  • Anesthesia: Anesthetize the animal using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Mounting: Place the animal in a stereotaxic frame.[19] Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Preparation: Shave the scalp and clean it with an antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole in the skull over the target brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex). The stereotaxic coordinates will vary depending on the animal species and the brain region of interest.

  • Probe Implantation: Slowly lower the microdialysis probe through the burr hole to the desired depth.[6][20]

  • Fixation: Secure the probe to the skull using dental cement and skull screws.

  • Post-Operative Care: Administer analgesics and allow the animal to recover from anesthesia on a heating pad. For chronic studies, animals should be allowed to recover for at least 24-48 hours before starting the microdialysis experiment.

4.5. Microdialysis and Sample Collection

  • Probe Connection: Connect the inlet of the microdialysis probe to the perfusion pump and the outlet to the fraction collector.

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours after probe implantation to minimize the effects of insertion-induced trauma.[21]

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate, typically between 0.5 and 2.0 µL/min.[1][2]

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid or acetic acid) to prevent the degradation of catecholamines.[1] Keep the samples on ice or in a refrigerated fraction collector.

  • Basal Level Collection: Collect at least 3-4 baseline samples where the analyte concentrations are stable before any pharmacological intervention.

  • Pharmacological Challenge (if applicable): Administer the drug of interest and continue collecting samples to monitor changes in neurotransmitter levels.

  • Post-Experiment: At the end of the experiment, humanely euthanize the animal.

4.6. Post-Experiment Procedures

  • Histological Verification: Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Remove the brain and section it to verify the correct placement of the microdialysis probe.[20]

  • Sample Analysis (HPLC-ECD):

    • Thaw the dialysate samples on ice.[16]

    • Inject a known volume (e.g., 10-20 µL) of the sample into the HPLC-ECD system.[16]

    • Separate the phenethylamine neurotransmitters and their metabolites using a C18 reverse-phase column.

    • Detect the analytes using an electrochemical detector set at an appropriate oxidation potential (e.g., +650 to +750 mV).[16]

    • Quantify the concentrations of the analytes by comparing their peak areas to those of standard solutions of known concentrations.

In Vivo Calibration

In vivo recovery can differ significantly from in vitro recovery due to factors like tissue tortuosity and active reuptake mechanisms.[22] Therefore, in vivo calibration is crucial for accurately determining the extracellular concentrations of neurotransmitters. Common methods include:

  • Low-Flow-Rate Method: The perfusion rate is slowed to a point where the recovery approaches 100%.[2][22]

  • No-Net-Flux (Zero-Net-Flux) Method: The probe is perfused with several different concentrations of the analyte. The concentration at which there is no net movement of the analyte across the membrane is equal to the extracellular concentration.[1][2][22]

  • Retrodialysis: A known concentration of the analyte or a calibrator is added to the perfusate, and its loss from the probe is measured to estimate the recovery of the endogenous analyte.[2][23][24]

Quantitative Data Summary

The following table summarizes typical parameters for in vivo microdialysis of phenethylamine neurotransmitters.

ParameterTypical Value/RangeReference
Microdialysis Probe
Membrane Length1 - 4 mm[25]
Membrane MWCO10 - 20 kDa
Perfusion
Perfusion FluidArtificial Cerebrospinal Fluid (aCSF)[12]
Flow Rate0.5 - 2.0 µL/min[1][2]
Sample Collection
Collection Interval10 - 20 min[1]
Sample Volume5 - 40 µL
Analysis (HPLC-ECD)
Injection Volume10 - 20 µL[16]
Detection LimitFemtomole to picomole range[15][26][27]
Recovery
In Vitro Recovery10 - 30%[28]
In Vivo Recovery5 - 20%[29]

Signaling Pathway

The following diagram depicts a simplified signaling pathway for dopamine, a key phenethylamine neurotransmitter.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine (in vesicles) L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_free Dopamine Dopamine_vesicle->Dopamine_free Release DAT Dopamine Transporter (DAT) Dopamine_free->DAT Reuptake D1_receptor D1 Receptor (Gs-coupled) Dopamine_free->D1_receptor D2_receptor D2 Receptor (Gi-coupled) Dopamine_free->D2_receptor AC_stim Adenylyl Cyclase (+) D1_receptor->AC_stim AC_inhib Adenylyl Cyclase (-) D2_receptor->AC_inhib cAMP_stim cAMP ↑ AC_stim->cAMP_stim cAMP_inhib cAMP ↓ AC_inhib->cAMP_inhib PKA_stim PKA Activation cAMP_stim->PKA_stim PKA_inhib PKA Inhibition cAMP_inhib->PKA_inhib downstream_effects_stim Downstream Effects PKA_stim->downstream_effects_stim downstream_effects_inhib Downstream Effects PKA_inhib->downstream_effects_inhib

Figure 2: Simplified dopamine signaling pathway.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low recovery of analytes Probe damage or cloggingInspect the probe for damage. Flush the probe to remove any blockage.
Incorrect probe placementVerify probe placement with histology.
Low extracellular concentrationConsider a more sensitive analytical method.
High variability in baseline levels Incomplete recovery from surgeryAllow for a longer equilibration period.
Animal stressHabituate animals to the experimental setup.
Unstable perfusion flowCheck the pump and tubing for leaks or blockages.
Drifting baseline in HPLC-ECD Electrode foulingClean or polish the electrode.
Mobile phase degradationPrepare fresh mobile phase daily.
Temperature fluctuationsEnsure the column and detector are in a temperature-controlled environment.

Conclusion

In vivo microdialysis coupled with HPLC-ECD is a robust and widely used method for studying the dynamics of phenethylamine neurotransmitters in the living brain.[4][30] Careful attention to surgical technique, probe handling, and analytical procedures is essential for obtaining reliable and reproducible data. This protocol provides a comprehensive guide for researchers to successfully implement this powerful technique in their studies.

References

Application Notes and Protocols for Cell Culture Assays Using 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenethylamine (2-MPEA) is a phenethylamine (B48288) derivative that acts as a potent and selective agonist for the human Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor (GPCR) that modulates neurotransmission in dopaminergic, serotonergic, and norepinephrinergic systems.[1][2] Emerging evidence suggests that TAAR1 activation can also influence cell survival and signaling pathways beyond its neurological functions, presenting a novel avenue for research in various cell types.

These application notes provide a comprehensive overview of the potential uses of 2-MPEA in cell culture assays, focusing on its mechanism of action through TAAR1. Detailed protocols for assessing cell viability, apoptosis, and signaling pathway activation are provided to guide researchers in exploring the cellular effects of this compound.

Mechanism of Action

2-MPEA exerts its biological effects primarily through the activation of TAAR1. As a potent agonist, it binds to and activates TAAR1, which is known to couple to Gs and Gq proteins.[3] This activation initiates downstream signaling cascades, including the production of cyclic AMP (cAMP) via adenylyl cyclase and the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[2][4] Furthermore, TAAR1 activation has been shown to stimulate the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which is a key regulator of cell proliferation, differentiation, and survival.[5][6] Notably, TAAR1-mediated ERK1/2 activation can lead to the upregulation of the anti-apoptotic protein Bcl-2, suggesting a potential role for 2-MPEA in promoting cell survival.[5][7]

Data Presentation

As there is limited publicly available data on the effects of 2-MPEA on cancer cell viability, the following table presents hypothetical, yet plausible, quantitative data based on its known mechanism of action as a TAAR1 agonist. This data is intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Hypothetical Quantitative Data for 2-MPEA in Cell Culture Assays

Cell LineAssay TypeParameterValueNotes
HEK293 (hTAAR1)cAMP AccumulationEC50144 nMDemonstrates potent activation of human TAAR1.[1]
SH-SY5Y (Neuroblastoma)Cell Viability (MTT)IC50> 100 µMExpected low cytotoxicity in neuronal-like cells.
BxPC-3 (Pancreatic Cancer)Cell Viability (MTT)IC5075 µMHypothetical value suggesting moderate anti-proliferative effects in TAAR1-expressing cancer cells.
MCF-7 (Breast Cancer)Apoptosis (Annexin V)% Apoptotic Cells (at 50 µM)15%Hypothetical value suggesting a modest pro-apoptotic effect at higher concentrations.
PC-12 (Pheochromocytoma)ERK1/2 PhosphorylationFold Increase (at 1 µM)3.5-foldDemonstrates activation of the MAPK/ERK pathway.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of 2-MPEA on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., SH-SY5Y, BxPC-3)

  • Complete culture medium

  • This compound (2-MPEA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 2-MPEA in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the 2-MPEA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for 2-MPEA).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 2-MPEA.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (2-MPEA)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of 2-MPEA for the desired time period.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is used to determine the effect of 2-MPEA on the activation of the ERK1/2 signaling pathway.

Materials:

  • Cells of interest

  • Serum-free culture medium

  • This compound (2-MPEA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with 2-MPEA at various concentrations and time points.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Visualizations

TAAR1_Signaling_Pathway 2-MPEA 2-MPEA TAAR1 TAAR1 (GPCR) 2-MPEA->TAAR1 Gs Gαs TAAR1->Gs Gq Gαq TAAR1->Gq MEK MEK TAAR1->MEK ... (Potential cross-talk) AC Adenylyl Cyclase Gs->AC + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + PLC PLC Gq->PLC + PKC PKC PLC->PKC + ERK ERK1/2 MEK->ERK + Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 + Apoptosis Apoptosis Bcl2->Apoptosis -

Caption: TAAR1 signaling cascade initiated by 2-MPEA.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot seed_cells_v Seed Cells (96-well plate) treat_2mpea_v Treat with 2-MPEA (24-72h) seed_cells_v->treat_2mpea_v add_mtt Add MTT Reagent (2-4h) treat_2mpea_v->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance seed_cells_a Seed Cells (6-well plate) treat_2mpea_a Treat with 2-MPEA seed_cells_a->treat_2mpea_a harvest_cells Harvest & Wash Cells treat_2mpea_a->harvest_cells stain_annexin Stain with Annexin V/PI harvest_cells->stain_annexin flow_cytometry Analyze by Flow Cytometry stain_annexin->flow_cytometry seed_cells_w Seed & Serum-starve Cells treat_2mpea_w Treat with 2-MPEA seed_cells_w->treat_2mpea_w lyse_cells Lyse Cells & Quantify Protein treat_2mpea_w->lyse_cells sds_page SDS-PAGE & Transfer lyse_cells->sds_page probe_antibody Probe with Antibodies (p-ERK, total-ERK) sds_page->probe_antibody detect_signal Detect Chemiluminescence probe_antibody->detect_signal

Caption: Workflow for key cell culture assays with 2-MPEA.

Logical_Relationship 2-MPEA_Treatment 2-MPEA Treatment TAAR1_Activation TAAR1 Activation 2-MPEA_Treatment->TAAR1_Activation ERK_Phosphorylation Increased ERK1/2 Phosphorylation TAAR1_Activation->ERK_Phosphorylation Bcl2_Upregulation Increased Bcl-2 Expression ERK_Phosphorylation->Bcl2_Upregulation Reduced_Apoptosis Reduced Apoptosis Bcl2_Upregulation->Reduced_Apoptosis Altered_Viability Altered Cell Viability Reduced_Apoptosis->Altered_Viability

Caption: Hypothesized effect of 2-MPEA on cell fate.

References

Application Notes and Protocols: Radiolabeling of 2-Methoxyphenethylamine for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenethylamine is a compound of significant interest in neuroscience research due to its structural similarity to trace amines and its potential interaction with various receptor systems in the central nervous system. Radiolabeling this molecule enables non-invasive in vivo imaging techniques, such as Positron Emission Tomography (PET), to study its biodistribution, pharmacokinetics, and target engagement in real-time. This document provides detailed protocols for the radiolabeling of this compound and its subsequent application in preclinical in vivo imaging studies. The primary focus of related phenethylamine (B48288) tracers has been on the serotonin (B10506) 5-HT2A receptor system, which is implicated in various neuropsychiatric disorders.

Radiolabeling of this compound with Carbon-11

The most common method for radiolabeling methoxy-containing compounds for PET imaging is through O-[¹¹C]methylation using [¹¹C]methyl triflate. This involves the reaction of a desmethyl precursor with the radiolabeling agent.

Experimental Protocol: [¹¹C]this compound Synthesis

1. Precursor Preparation: The precursor for the radiosynthesis is the corresponding hydroxyl compound, 2-hydroxyphenethylamine.

2. Radiosynthesis of [¹¹C]Methyl Triflate: [¹¹C]CO₂ is produced via a cyclotron and is subsequently converted to [¹¹C]methyl iodide. The [¹¹C]methyl iodide is then passed through a heated column containing silver triflate to produce [¹¹C]methyl triflate.

3. O-[¹¹C]Methylation Reaction:

  • The desmethyl precursor, 2-hydroxyphenethylamine, is dissolved in a suitable organic solvent such as acetone.

  • The gaseous [¹¹C]methyl triflate is bubbled through the precursor solution at an elevated temperature (e.g., 60°C).

  • The reaction is allowed to proceed for a set time, typically 5-10 minutes.

4. Purification:

  • The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the desired [¹¹C]this compound from unreacted precursor and other byproducts.[1]

  • A common mobile phase for purification is a mixture of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer.[1]

  • The fraction containing the radiolabeled product is collected.

5. Formulation:

  • The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter for in vivo administration.

6. Quality Control:

  • The radiochemical purity of the final product should be greater than 95%, as determined by analytical HPLC.[2]

  • The specific activity is also determined.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the radiosynthesis of [¹¹C]-labeled phenethylamine derivatives. Please note that these are representative values and may vary for the specific synthesis of [¹¹C]this compound.

ParameterTypical ValueReference
Radiochemical Yield (decay corrected)40-65%[3]
Radiochemical Purity>99%[4]
Specific Activity>200 GBq/μmol[1]
Synthesis Time15-20 min[3]

In Vivo Imaging Protocol

This protocol outlines the general procedure for conducting a PET imaging study in a preclinical animal model, such as a rat or pig, using [¹¹C]this compound.

Experimental Protocol: Preclinical PET Imaging

1. Animal Preparation:

  • Animals are anesthetized for the duration of the imaging session. A common anesthetic is isoflurane.[5][6]

  • A tail vein catheter is inserted for the intravenous administration of the radiotracer.

2. Radiotracer Administration:

  • A known amount of [¹¹C]this compound is injected intravenously as a bolus.[7]

3. PET Data Acquisition:

  • Dynamic PET scanning is initiated immediately after the injection and continues for a specified duration, typically 60-90 minutes.[6][7]

  • The scanner acquires data on the distribution of the radiotracer in the body over time.

4. Anatomical Imaging:

  • A CT or MRI scan is often performed in conjunction with the PET scan to provide anatomical reference for the functional PET data.[6]

5. Image Reconstruction and Analysis:

  • The acquired PET data is reconstructed to generate dynamic images of the radiotracer distribution.

  • Regions of interest (ROIs) are drawn on the images, corresponding to specific organs or brain regions, to generate time-activity curves (TACs).

  • These TACs can be used to calculate various pharmacokinetic parameters, such as uptake, clearance, and binding potential.

Biodistribution Data

Ex vivo biodistribution studies can complement PET imaging by providing more precise quantification of radiotracer accumulation in various tissues.

Experimental Protocol: Ex Vivo Biodistribution

  • Following the final imaging time point, the animal is euthanized.

  • Tissues of interest (e.g., brain regions, heart, liver, kidneys, etc.) are dissected, weighed, and their radioactivity is measured using a gamma counter.

  • The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

The following table presents example biodistribution data for a hypothetical [¹¹C]-labeled phenethylamine tracer in a rat model at a specific time point post-injection.

Organ%ID/g (Example)
Brain1.5
Heart3.2
Lungs2.8
Liver8.5
Kidneys12.1
Muscle0.8
Blood1.1

Visualizations

Radiolabeling Workflow

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis Automated Synthesis Module Proton_Bombardment Proton Bombardment of N2 Target C11_CO2 [¹¹C]CO₂ Proton_Bombardment->C11_CO2 C11_MeI [¹¹C]CH₃I Synthesis C11_CO2->C11_MeI C11_MeOTf [¹¹C]CH₃OTf Synthesis C11_MeI->C11_MeOTf Reaction O-[¹¹C]Methylation C11_MeOTf->Reaction Precursor 2-Hydroxyphenethylamine (Precursor) Precursor->Reaction Purification HPLC Purification Reaction->Purification Formulation Sterile Formulation Purification->Formulation Final_Product [¹¹C]this compound for Injection Formulation->Final_Product

Caption: Workflow for the radiosynthesis of [¹¹C]this compound.

In Vivo PET Imaging Workflow

InVivo_Imaging_Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Radiotracer_Admin Intravenous Injection of [¹¹C]this compound Animal_Prep->Radiotracer_Admin PET_Scan Dynamic PET Scan (e.g., 90 minutes) Radiotracer_Admin->PET_Scan Data_Acquisition PET & Anatomical Data Acquisition PET_Scan->Data_Acquisition Anatomical_Scan CT or MRI Scan (Anatomical Reference) Anatomical_Scan->Data_Acquisition Image_Reconstruction Image Reconstruction Data_Acquisition->Image_Reconstruction Data_Analysis Data Analysis (ROI Definition, TAC Generation) Image_Reconstruction->Data_Analysis Results Pharmacokinetic Modeling & Biodistribution Data Data_Analysis->Results

Caption: General workflow for in vivo PET imaging studies.

Serotonin 5-HT2A Receptor Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor (GPCR) G_Protein Gq/11 Protein Receptor->G_Protein Activates Ligand [¹¹C]this compound (Agonist) Ligand->Receptor Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

References

Application Note: Enhanced GC-MS Detection of 2-MPEA through Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the derivatization of 2-methoxy-4-prop-1-en-1-yl-phenol (2-MPEA), a key compound in various research and industrial applications, to improve its detection by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar phenolic hydroxyl group, 2-MPEA exhibits poor chromatographic behavior, leading to peak tailing and reduced sensitivity. Silylation, a common derivatization technique, effectively enhances the volatility and thermal stability of 2-MPEA, resulting in improved chromatographic resolution and lower detection limits. This document provides a comparative overview of common silylating agents, detailed experimental protocols, and quantitative performance data for the analysis of related phenolic compounds.

Introduction

2-Methoxy-4-prop-1-en-1-yl-phenol (2-MPEA), also known as isoeugenol, is a phenolic compound of significant interest in the fields of flavor and fragrance, pharmaceuticals, and polymer chemistry. Accurate and sensitive quantification of 2-MPEA is crucial for quality control, metabolic studies, and environmental monitoring. Direct GC-MS analysis of 2-MPEA is often hampered by its polarity, which can lead to poor peak shape and low sensitivity.[1]

Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1] For phenolic compounds like 2-MPEA, silylation is a highly effective and widely used derivatization technique. This process involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1] This application note focuses on the use of silylation to improve the GC-MS analysis of 2-MPEA and provides researchers, scientists, and drug development professionals with the necessary protocols and data to implement this methodology.

Derivatization Strategy: Silylation

Silylation is a versatile derivatization technique that significantly improves the GC-MS analysis of compounds containing active hydrogen atoms, such as those in hydroxyl groups. The introduction of a TMS group reduces the polarity and intermolecular hydrogen bonding of the analyte, leading to increased volatility and thermal stability.[1]

Two of the most common and powerful silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] Both are highly reactive and produce volatile by-products that typically do not interfere with the chromatographic analysis. Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to the silylating reagent to enhance its reactivity, particularly for sterically hindered hydroxyl groups.[2]

A comparative study on the derivatization of various phenolic compounds demonstrated that while both BSTFA and MSTFA are effective, MSTFA can provide relatively higher peak abundances for phenols, suggesting a potential for greater sensitivity.[3]

Quantitative Data Presentation

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for MSTFA-Derivatized Phenolic Compounds. [3]

CompoundLOD (ng/mL)LOQ (ng/mL)
Cinnamic acid27.7484.06
Coumaric acid19.0357.67
Caffeic acid20.8463.12
Ferulic acid33.3850.57
Hydroxybenzoic acid27.8184.27
Vanillic acid37.31113.05
Vanillin43.55131.96
Gallic acid22.1667.14

Disclaimer: The data presented is for phenolic compounds structurally related to 2-MPEA and should be used as a reference. Method validation with 2-MPEA standards is required to determine the specific LOD and LOQ for this analyte.

Experimental Protocols

Protocol 1: Silylation of 2-MPEA using MSTFA

This protocol describes the derivatization of 2-MPEA using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • 2-MPEA standard or sample extract

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Pyridine (B92270) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the 2-MPEA into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer a known volume of the organic extract containing 2-MPEA to a 2 mL reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is anhydrous as silylating reagents are highly moisture-sensitive.[1]

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample residue to dissolve it.

    • Add 50 µL of MSTFA to the vial.

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

    • Alternatively, the sample can be diluted with a suitable solvent (e.g., hexane, ethyl acetate) prior to injection if the concentration is expected to be high.

Protocol 2: Silylation of 2-MPEA using BSTFA with TMCS Catalyst

This protocol details the derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • 2-MPEA standard or sample extract

  • BSTFA + 1% TMCS

  • Pyridine (anhydrous) or another suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Follow the same sample preparation and drying procedure as described in Protocol 1 to ensure an anhydrous sample.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 30-60 minutes.[1]

  • Analysis:

    • Cool the vial to room temperature before opening.

    • The derivatized sample is now ready for GC-MS analysis. Dilution may be performed if necessary.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the derivatization and analysis of 2-MPEA.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample 2-MPEA Sample extraction Solvent Extraction (if aqueous) sample->extraction drying Evaporation to Dryness (N2 Stream) extraction->drying add_solvent Add Anhydrous Solvent (e.g., Pyridine) drying->add_solvent add_reagent Add Silylating Reagent (MSTFA or BSTFA+TMCS) add_solvent->add_reagent react Heat (e.g., 70°C for 30 min) add_reagent->react injection Inject into GC-MS react->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection Silylation_Reaction MPEA 2-MPEA (with -OH group) DerivatizedMPEA Silylated 2-MPEA (volatile, thermally stable) MPEA->DerivatizedMPEA + SilylatingReagent Silylating Reagent (e.g., MSTFA) SilylatingReagent->DerivatizedMPEA + Byproducts Volatile By-products DerivatizedMPEA->Byproducts

References

Application Note: Quantification of 2-Methoxyphenethylamine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Methoxyphenethylamine (2-MPEA) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or drug metabolism studies involving this compound. The methodology utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. A deuterated analog, such as 2,3-dimethoxyphenethylamine-d3, is suggested as a suitable internal standard to ensure accuracy and precision. The described method, once optimized and validated, is anticipated to offer excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

This compound (2-MPEA) is a phenethylamine (B48288) derivative that may be investigated for its potential pharmacological activities. To accurately assess its pharmacokinetic profile and metabolic fate, a robust and reliable bioanalytical method for its quantification in biological matrices such as plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1] This document outlines a comprehensive protocol for the determination of 2-MPEA in plasma, covering sample preparation, chromatographic and mass spectrometric conditions, and a summary of typical method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • 2,3-dimethoxyphenethylamine-d3 (or other suitable deuterated internal standard)

  • LC-MS grade acetonitrile (B52724) and methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is recommended for good separation.[2]

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-MPEA and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 2-MPEA stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to all tubes except for the blank matrix samples (to which 20 µL of 50:50 acetonitrile/water is added).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen, 9 psi

Proposed MRM Transitions:

The protonated molecule [M+H]+ for 2-MPEA is m/z 152.2. Based on common fragmentation patterns of phenethylamines, which often involve the loss of the ethylamine (B1201723) side chain, a primary product ion is expected around m/z 121.[1][3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound152.2121.1150To be optimized
2,3-dimethoxyphenethylamine-d3 (IS)185.2152.1150To be optimized

Note: Collision energy and other MS parameters require optimization for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance data from a method validation, based on typical values for similar assays.[4][5]

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound1 - 1000Linear (1/x² weighted)> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low QC3< 15%± 15%< 15%± 15%
Mid QC100< 15%± 15%< 15%± 15%
High QC800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low QC385 - 115%85 - 115%
High QC80085 - 115%85 - 115%

Mandatory Visualization

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard (20 µL) plasma->is_addition precipitation Protein Precipitation (300 µL Acetonitrile) is_addition->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the LC-MS/MS analysis of 2-MPEA in plasma.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_column C18 Reversed-Phase Column gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) esi Electrospray Ionization (ESI+) q1 Q1: Precursor Ion Selection (m/z 152.2 for 2-MPEA) esi->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Selection (m/z 121.1 for 2-MPEA) q2->q3 detector Detector q3->detector

Caption: Logical relationship of the LC-MS/MS system components.

Conclusion

The proposed LC-MS/MS method provides a robust framework for the quantitative determination of this compound in human plasma. The combination of a straightforward protein precipitation sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry is expected to yield a reliable assay suitable for regulated bioanalysis. The specific parameters outlined in this application note should be optimized and fully validated according to regulatory guidelines before application in clinical or preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two primary methods for synthesizing this compound are:

Q2: I am getting a low yield in my reductive amination of 2-methoxybenzaldehyde. What are the potential causes?

A2: Low yields in reductive amination can be attributed to several factors:

  • Incomplete Imine Formation: The initial reaction between the aldehyde and the amine source to form an imine is an equilibrium process. The presence of water, a byproduct of this step, can shift the equilibrium back towards the reactants.

  • Suboptimal pH: The pH of the reaction medium is crucial. A mildly acidic environment (pH 4-5) is generally optimal for imine formation.

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde to 2-methoxybenzyl alcohol before it has a chance to form the imine.

  • Steric Hindrance: While less of a concern with this substrate, steric hindrance can slow down or prevent both imine formation and its subsequent reduction.

Q3: I am observing over-alkylation of my product, resulting in a secondary amine. How can I prevent this?

A3: Over-alkylation occurs when the newly formed primary amine product reacts further with the starting aldehyde. To minimize this side reaction:

  • Use a Stoichiometric Amount of the Amine Source: Using a large excess of the amine source can help to outcompete the product for reaction with the aldehyde.

  • Stepwise Procedure: Pre-forming the imine before the addition of the reducing agent can sometimes reduce over-alkylation.

  • Control Reaction Conditions: Running the reaction at lower temperatures may help to control the rate of the secondary reaction.

Q4: My LiAlH₄ reduction of 2-methoxyphenylacetonitrile is not going to completion. What could be the issue?

A4: Incomplete reduction of the nitrile can be due to:

  • Insufficient Reducing Agent: Ensure that a sufficient molar excess of LiAlH₄ is used, as it can be consumed by any moisture present in the solvent or on the glassware.

  • Reaction Temperature: While LiAlH₄ is a powerful reducing agent, the reaction may require heating (refluxing in a suitable solvent like THF) to go to completion.

  • Quality of LiAlH₄: Lithium aluminum hydride is highly reactive with moisture and can degrade over time if not stored properly. Use fresh, high-quality reagent.

Troubleshooting Guides

Reductive Amination of 2-Methoxybenzaldehyde

Problem 1: Low Yield of this compound

Potential CauseSuggested Solution
Incomplete imine formationAdd a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water.
Suboptimal pHAdjust the reaction pH to 4-5 using a suitable acid (e.g., acetic acid).
Reduction of starting aldehydeUse a milder reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the aldehyde.
Insufficient reaction timeMonitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.

Problem 2: Presence of 2-Methoxybenzyl Alcohol as a Major Byproduct

Potential CauseSuggested Solution
Reducing agent is too strong or added too earlyUse a milder reducing agent (STAB or NaBH₃CN). Allow the imine to form before adding the reducing agent.
High reaction temperaturePerform the reduction at a lower temperature (e.g., 0 °C to room temperature).

Problem 3: Formation of N-(2-Methoxybenzyl)-2-methoxyphenethylamine (Secondary Amine)

Potential CauseSuggested Solution
Product amine is reacting with the starting aldehydeUse a larger excess of the ammonia source. Consider a stepwise approach where the imine is formed first, followed by reduction.
Reduction of 2-Methoxyphenylacetonitrile

Problem 1: Incomplete Reduction (Presence of Starting Material or Imine Intermediate)

Potential CauseSuggested Solution
Insufficient or degraded LiAlH₄Use a larger molar excess of fresh LiAlH₄. Ensure all glassware and solvents are scrupulously dry.
Reaction not at optimal temperatureEnsure the reaction is stirred at a suitable temperature (e.g., reflux in THF) for a sufficient amount of time.

Problem 2: Complex Reaction Mixture with Multiple Byproducts

Potential CauseSuggested Solution
High reaction temperature leading to side reactionsAdd the LiAlH₄ solution slowly to a cooled solution of the nitrile to control the initial exotherm.
Impure starting materialEnsure the purity of the 2-methoxyphenylacetonitrile before starting the reaction.

Data Presentation

The following table provides a hypothetical summary of how quantitative data on byproduct formation could be presented.

Table 1: Hypothetical Yields of this compound and Byproducts in Reductive Amination under Various Conditions

RunReducing AgentSolventTemperature (°C)Yield of this compound (%)Yield of 2-Methoxybenzyl Alcohol (%)Yield of Secondary Amine (%)
1NaBH₄Methanol25652510
2NaBH₃CNMethanol/AcOH2585510
3STABDichloromethane2590<55
4H₂/Pd-CEthanol50801010

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture

This protocol is for the analysis of a crude reaction mixture from the reductive amination of 2-methoxybenzaldehyde.

  • Sample Preparation (Derivatization):

    • Take a 1 µL aliquot of the crude reaction mixture and dilute it with 1 mL of ethyl acetate.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-550.

Protocol 2: ¹H NMR Analysis of Reaction Mixture

This protocol is for the qualitative analysis of the reaction mixture to identify the product and key byproducts.

  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture and evaporate the solvent under reduced pressure.

    • Dissolve the residue in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Filter the solution into an NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Solvent: CDCl₃.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Experiment: Standard ¹H NMR.

  • Expected Chemical Shifts (δ, ppm):

    • This compound (Product): ~6.8-7.2 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 2.95 (t, 2H, Ar-CH₂), 2.75 (t, 2H, CH₂-NH₂), 1.5-2.0 (br s, 2H, NH₂).

    • 2-Methoxybenzaldehyde (Starting Material): ~10.5 (s, 1H, CHO), 6.9-7.9 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃).

    • 2-Methoxybenzyl Alcohol (Byproduct): ~6.8-7.3 (m, 4H, Ar-H), 4.7 (s, 2H, CH₂-OH), 3.8 (s, 3H, OCH₃), ~2.0 (br s, 1H, OH).

Visualizations

Synthesis_Pathway cluster_RA Reductive Amination Pathway 2_methoxybenzaldehyde 2-Methoxybenzaldehyde alcohol_byproduct 2-Methoxybenzyl Alcohol 2_methoxybenzaldehyde->alcohol_byproduct [H] (e.g., NaBH4) ammonia Ammonia (NH3) imine_intermediate Imine Intermediate product This compound imine_intermediate->product [H] (e.g., STAB) secondary_amine_byproduct Secondary Amine Byproduct product->secondary_amine_byproduct + 2-Methoxybenzaldehyde - H2O, then [H] Nitrile_Reduction cluster_NR Nitrile Reduction Pathway nitrile 2-Methoxyphenylacetonitrile product_nr This compound nitrile->product_nr [H] (e.g., LiAlH4, excess) incomplete_reduction Imine Intermediate incomplete_reduction->product_nr [H] (e.g., LiAlH4, 1 eq.) Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Starting Materials (Purity) start->check_sm analyze_crude Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) check_sm->analyze_crude identify_byproducts Identify Major Byproducts analyze_crude->identify_byproducts no_reaction No Reaction / Incomplete Reaction identify_byproducts->no_reaction alcohol_byproduct Alcohol Byproduct Present? no_reaction->alcohol_byproduct No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) no_reaction->optimize_conditions Yes overalkylation_byproduct Over-alkylation Byproduct Present? alcohol_byproduct->overalkylation_byproduct No change_reagent Change Reducing Agent (e.g., to STAB) alcohol_byproduct->change_reagent Yes adjust_stoichiometry Adjust Amine Stoichiometry overalkylation_byproduct->adjust_stoichiometry Yes purify Purify Product (Distillation / Chromatography) overalkylation_byproduct->purify No optimize_conditions->analyze_crude change_reagent->analyze_crude adjust_stoichiometry->analyze_crude end Pure Product, Improved Yield purify->end

Technical Support Center: Synthesis of 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxyphenethylamine, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the reductive amination of 2-methoxybenzaldehyde (B41997) and the reduction of 2-methoxyphenylacetonitrile (B128560). Reductive amination involves the reaction of the aldehyde with an amine source, followed by reduction of the resulting imine. The reduction of the nitrile directly converts the cyano group into a primary amine.

Q2: My yield is consistently low. What are the primary factors to investigate?

A2: Low yields in these syntheses can often be attributed to several factors. For reductive amination, incomplete imine formation, premature reduction of the starting aldehyde to an alcohol, or over-alkylation of the product are common issues. For nitrile reductions, the potency and handling of the reducing agent (like LiAlH₄) and reaction workup are critical. In both cases, reaction conditions such as temperature, solvent, and catalyst (if applicable) play a crucial role.

Q3: How can I minimize the formation of the 2-methoxybenzyl alcohol byproduct during reductive amination?

A3: The formation of 2-methoxybenzyl alcohol is a result of the reducing agent attacking the aldehyde before the imine is formed. To mitigate this, consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[1] Alternatively, a stepwise approach where the imine is allowed to form completely before the addition of a stronger reducing agent like sodium borohydride (B1222165) (NaBH₄) can also be effective.[1]

Q4: What is the best way to purify the final this compound product?

A4: Purification typically involves an acid-base extraction to separate the basic amine product from non-basic impurities. The crude product can be dissolved in a non-polar organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine, drawing it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. Final purification is often achieved by distillation under reduced pressure.

Troubleshooting Guides

Route 1: Reductive Amination of 2-Methoxybenzaldehyde

This route is popular due to the commercial availability of the starting aldehyde. However, several side reactions can lower the yield.

Problem 1: Low Yield - Incomplete Imine Formation

  • Symptom: Significant amount of unreacted 2-methoxybenzaldehyde remains after the reaction.

  • Cause: The formation of an imine from an aldehyde and an amine is an equilibrium reaction that produces water. The presence of water can shift the equilibrium back towards the reactants.

  • Solutions:

    • Water Removal: Add a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves, to the reaction mixture to sequester water as it is formed.

    • Azeotropic Distillation: If the solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can effectively remove water and drive the reaction to completion.

    • pH Optimization: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 5.

Problem 2: Low Yield - Formation of 2-Methoxybenzyl Alcohol

  • Symptom: A significant fraction of the product is the corresponding alcohol of the starting aldehyde.

  • Cause: The reducing agent is reducing the aldehyde faster than the imine. This is common with powerful reducing agents like NaBH₄ when added at the start of the reaction.[1]

  • Solutions:

    • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are less reactive and more selective for the protonated imine (iminium ion) over the aldehyde.[1][2]

    • Stepwise Addition: First, allow the 2-methoxybenzaldehyde and amine source to react and form the imine (monitor by TLC or GC). Once imine formation is complete, cool the reaction mixture (e.g., to 0 °C) before slowly adding the reducing agent (e.g., NaBH₄).

Problem 3: Product Contamination - Over-alkylation

  • Symptom: Formation of a secondary or tertiary amine where the 2-methoxyphenethyl group has been added more than once to the nitrogen source.

  • Cause: The primary amine product is nucleophilic and can react with another molecule of the aldehyde and be subsequently reduced. This is more common when ammonia (B1221849) is used as the nitrogen source.

  • Solutions:

    • Stoichiometry Control: Use a large excess of the amine source (e.g., ammonia) to increase the probability that the aldehyde will react with the initial amine rather than the product amine.

Route 2: Reduction of 2-Methoxyphenylacetonitrile

This route is effective but often requires more powerful and hazardous reducing agents.

Problem 1: Low or No Yield - Inactive Reducing Agent

  • Symptom: The nitrile starting material is recovered largely unreacted.

  • Cause: Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions. Raney Nickel catalysts can also lose activity over time or if not stored properly.

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Fresh Reagents: Use a fresh, unopened container of LiAlH₄ or a freshly prepared/activated Raney Nickel catalyst. The activity of a new bottle of LiAlH₄ can be tested on a small scale with a simple ketone.

Problem 2: Difficult Product Isolation - Emulsion during Workup

  • Symptom: Formation of a stable emulsion during the aqueous workup of a LiAlH₄ reaction, making separation of the organic and aqueous layers difficult.

  • Cause: Formation of colloidal aluminum salts.

  • Solutions:

    • Fieser Workup: A common and effective procedure to quench the reaction and produce granular, easily filterable aluminum salts. For a reaction with 'x' grams of LiAlH₄, cautiously and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water Stir vigorously until a white, granular precipitate forms, which can then be filtered off.

Problem 3: Incomplete Reaction - Catalytic Hydrogenation

  • Symptom: Reaction stalls, leaving unreacted nitrile, when using catalysts like Raney Nickel or Pd/C.

  • Cause: The catalyst may be poisoned or deactivated. The reaction conditions (pressure, temperature) may be insufficient.

  • Solutions:

    • Catalyst Quality: Use a high-quality, active catalyst. Ensure the starting material is free of potential catalyst poisons (e.g., sulfur compounds).

    • Optimize Conditions: Increase hydrogen pressure and/or reaction temperature. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.

Data on Synthesis Yields

The following tables provide representative yields for analogous phenethylamine (B48288) syntheses. Direct comparative data for this compound is scarce in single reports; therefore, this data is compiled to illustrate the expected efficiency of different methods.

Table 1: Comparison of Yields for Phenethylamine Synthesis via β-Nitrostyrene Reduction

This method is an alternative starting from a nitrostyrene (B7858105) precursor, which is then reduced to the corresponding phenethylamine.

EntryPrecursorReducing SystemTime (min)Yield (%)
14-Methoxy-β-nitrostyreneNaBH₄ / CuCl₂1082
22,5-Dimethoxy-β-nitrostyreneNaBH₄ / CuCl₂1082
33,4-Dimethoxy-β-nitrostyreneNaBH₄ / CuCl₂3065
44-Chloro-β-nitrostyreneNaBH₄ / CuCl₂3071

Data adapted from a study on various substituted phenethylamines.[3][4]

Table 2: Comparison of Reducing Agents for Reductive Amination

This table illustrates the effect of different reducing agents on the yield of reductive amination reactions for various aldehydes and amines.

Reducing AgentTypical SolventKey AdvantagesRepresentative Yield Range (%)
Sodium Borohydride (NaBH₄) Methanol (B129727), EthanolInexpensive, readily available40 - 70 (if added after imine formation)
Sodium Cyanoborohydride (NaBH₃CN) MethanolTolerant to mild acid, can be done in one pot60 - 95
Sodium Triacetoxyborohydride (STAB) Dichloromethane (B109758), DichloroethaneMild, selective for iminium ions, fast reaction times70 - 99
H₂ / Catalyst (e.g., Pd/C) Ethanol, Methanol"Green" (no hydride waste), cost-effective at scale65 - 90

Yields are representative and highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Methoxybenzaldehyde using NaBH₃CN

This protocol is a one-pot procedure that benefits from the selectivity of sodium cyanoborohydride.

  • Imine Formation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1 eq.) and ammonium (B1175870) acetate (B1210297) (10 eq.) in methanol (5-10 mL per mmol of aldehyde).

  • Stir the solution at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: To the same flask, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise. Caution: NaBH₃CN can release toxic HCN gas if the solution becomes too acidic. Maintain a pH between 6-7.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding dilute HCl until gas evolution ceases. Remove the methanol under reduced pressure.

  • Make the aqueous residue basic (pH > 12) with 2M NaOH and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Reduction of 2-Methoxyphenylacetonitrile using LiAlH₄

This protocol requires strict anhydrous conditions due to the high reactivity of LiAlH₄.

  • Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • LAH Suspension: In the flask, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-methoxyphenylacetonitrile (1 eq.) in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete (monitored by TLC).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (1 mL for every 1 g of LiAlH₄ used), followed by 15% NaOH solution (1 mL for every 1 g of LiAlH₄), and finally water again (3 mL for every 1 g of LiAlH₄).

  • Stir the resulting mixture vigorously at room temperature until a granular white precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ether/THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Visualizations

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination c1 Symptom: Unreacted Aldehyde start->c1 c2 Symptom: Alcohol Byproduct start->c2 c3 Symptom: Over-alkylation start->c3 r1 Cause: Incomplete Imine Formation c1->r1 r2 Cause: Premature Aldehyde Reduction c2->r2 r3 Cause: Product Reacts Further c3->r3 s1 Solution: - Add Dehydrating Agent - Optimize pH (4-5) - Azeotropic Distillation r1->s1 s2 Solution: - Use Milder Reductant (STAB) - Stepwise Addition of NaBH4 r2->s2 s3 Solution: - Use Large Excess of Amine Source r3->s3

Troubleshooting flowchart for reductive amination.

Nitrile_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Suspend LiAlH4 in anhydrous ether/THF prep2 Cool to 0 °C prep1->prep2 react1 Add Nitrile Solution dropwise to LiAlH4 prep2->react1 prep3 Dissolve Nitrile in anhydrous ether/THF prep3->react1 react2 Stir at Room Temp (monitor by TLC) react1->react2 workup1 Cool to 0 °C react2->workup1 workup2 Quench (Fieser Method: H2O, NaOH, H2O) workup1->workup2 workup3 Filter Granular Salts workup2->workup3 workup4 Concentrate Filtrate workup3->workup4 purify Vacuum Distillation workup4->purify

Experimental workflow for nitrile reduction with LiAlH₄.

References

Technical Support Center: Stability of 2-Methoxyphenethylamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with 2-methoxyphenethylamine in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The amine group of phenethylamines can be protonated or deprotonated depending on the pH, which can affect its reactivity and degradation pathways.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the phenethylamine (B48288) structure.[2]

  • Presence of Carbon Dioxide: Basic compounds like phenethylamine can react with atmospheric carbon dioxide, especially in solution.[2]

Q2: My this compound solution has turned yellow over time. What could be the cause?

A2: A color change to yellow or brown in a previously colorless solution of a phenethylamine derivative can be an indicator of degradation.[1] This is often due to oxidation or other chemical transformations of the molecule. It is recommended to prepare fresh solutions and to store stock solutions under appropriate conditions to minimize degradation.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended to significantly slow down degradation processes.[2]

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.

  • Atmosphere: To prevent oxidation and reaction with carbon dioxide, it is good practice to purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[2]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To assess the stability of this compound in your experimental setup, you should perform a stability study. This typically involves incubating the compound in your specific aqueous medium (e.g., buffer, cell culture media) under your experimental conditions (e.g., temperature, lighting) and monitoring its concentration over time using a suitable analytical method like HPLC-UV or LC-MS.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in an Experiment
  • Symptom: The concentration of this compound decreases significantly faster than expected during an experiment.

  • Possible Causes & Solutions:

Probable CauseTroubleshooting Steps
pH Instability The experimental buffer pH may be promoting hydrolysis or other degradation pathways. Determine the pKa of this compound and assess if the experimental pH is close to a point of instability. Consider adjusting the buffer pH if the experimental design allows.
Thermal Degradation The experimental temperature may be too high, leading to accelerated degradation. If possible, perform the experiment at a lower temperature or reduce the incubation time.
Oxidation The presence of dissolved oxygen or other oxidizing species in the aqueous medium can degrade the compound. De-gas your buffers and solutions prior to use and consider adding an antioxidant if it does not interfere with your experiment.
Adsorption to Labware Phenethylamine compounds can sometimes adsorb to plastic or glass surfaces. Use low-binding labware or pre-treat surfaces to minimize adsorption.
Issue 2: Appearance of Unknown Peaks in Chromatogram
  • Symptom: When analyzing a sample containing this compound, unexpected peaks appear in the chromatogram (e.g., HPLC, LC-MS).

  • Possible Causes & Solutions:

Probable CauseTroubleshooting Steps
Degradation Products The unknown peaks are likely degradation products of this compound. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks.
Contamination The sample may be contaminated. Ensure all solvents, reagents, and labware are clean and of high purity. Analyze a blank sample (matrix without the compound) to rule out contamination.
Matrix Effects (LC-MS) Components of the sample matrix may be co-eluting and interfering with the analysis. Optimize the chromatographic method to improve the separation of the analyte from matrix components.

Data Presentation

Table 1: Effect of pH on the Stability of this compound at 37°C

pHIncubation Time (hours)% Remaining
3.00100
24
48
7.40100
24
48
9.00100
24
48

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

Temperature (°C)Incubation Time (days)% Remaining
40100
7
14
250100
7
14
400100
7
14

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

  • At each time point, withdraw an aliquot, neutralize it, and analyze by a suitable analytical method.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate the solution at room temperature, protected from light.

  • Monitor the degradation over time by analyzing aliquots at regular intervals.

3. Thermal Degradation:

  • Store a solid sample of this compound in a controlled temperature oven (e.g., 80°C).

  • Prepare an aqueous solution of the compound and incubate it at an elevated temperature (e.g., 60°C).

  • Analyze samples at various time points.

4. Photostability Testing:

  • Expose a solution of this compound to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark.

  • Analyze both the exposed and control samples at appropriate time intervals.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).

  • Method Validation: The method should be validated to ensure it is "stability-indicating." This involves demonstrating that the degradation products generated during forced degradation studies are well-separated from the parent compound and from each other.

Visualizations

Experimental_Workflow_for_Stability_Study cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Aqueous Solution of this compound B Aliquot into different stress conditions (pH, Temp, Light) A->B C Incubate for pre-defined time points B->C D Withdraw Aliquots C->D E Analyze by Stability- Indicating Method (e.g., HPLC) D->E F Quantify Remaining Compound & Degradants E->F G Determine Degradation Kinetics and Pathways F->G

Caption: Workflow for a typical stability study of this compound.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_diagnosis Diagnosis cluster_action Corrective Actions Start Unexpected Experimental Result (e.g., Low Recovery, Extra Peaks) CheckFresh Analyze a freshly prepared solution Start->CheckFresh CheckBlank Analyze a blank (matrix only) Start->CheckBlank Degradation Issue persists in fresh sample? -> Likely Degradation CheckFresh->Degradation Contamination Issue present in blank? -> Likely Contamination CheckBlank->Contamination Optimize Optimize Storage & Experimental Conditions (Temp, pH, Light) Degradation->Optimize Purify Use high-purity reagents & clean labware Contamination->Purify

Caption: A logical troubleshooting guide for unexpected analytical results.

References

Technical Support Center: Optimizing HPLC Separation of Methoxyphenethylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of methoxyphenethylamine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating positional (2-methoxy, 3-methoxy, and 4-methoxyphenethylamine) and chiral (R/S) isomers of methoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating methoxyphenethylamine isomers by HPLC?

The primary challenges lie in the structural similarity of the isomers. Positional isomers (ortho-, meta-, and para-) have identical mass and similar polarities, making them difficult to resolve on standard C18 columns. Chiral enantiomers (R and S) have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.

Q2: Which type of HPLC column is best for separating positional isomers of methoxyphenethylamine?

While a standard C18 column can be a starting point, achieving baseline separation of positional isomers often requires a stationary phase with alternative selectivity. Consider the following options:

  • Phenyl-Hexyl Columns: These columns can provide beneficial π-π interactions between the phenyl rings of the stationary phase and the analyte, which can help differentiate between the positional isomers.[1]

  • Pentafluorophenyl (PFP) Columns: PFP phases offer a different selectivity profile due to dipole-dipole, and ion-exchange interactions, which can be effective for separating closely related aromatic compounds.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for polar analytes like methoxyphenethylamines.

  • Chiral Columns: Interestingly, some chiral stationary phases can effectively separate achiral positional isomers due to their unique three-dimensional structures that can interact differently with the subtle geometric differences of the isomers.[2][3]

Q3: What is the recommended starting point for mobile phase optimization for positional isomer separation?

For reversed-phase HPLC, a good starting point is a gradient elution with acetonitrile (B52724) or methanol (B129727) as the organic modifier and a buffered aqueous phase. The pH of the mobile phase is a critical parameter for basic compounds like phenethylamines.[4] It is recommended to work at a pH that keeps the amine protonated to ensure good peak shape. A typical starting point would be a pH between 3 and 7.

Q4: How can I separate the enantiomers (R/S) of a specific methoxyphenethylamine isomer?

Enantiomeric separation requires a chiral environment. The most common approach is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have shown success in separating a broad range of chiral amines.[5] The separation is typically performed in normal-phase, polar organic, or reversed-phase mode. The addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase is often necessary to improve peak shape and resolution.[6]

Q5: Can I use a standard C18 column for chiral separations?

Direct separation of enantiomers is not possible on an achiral C18 column. However, an indirect method can be employed by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can then be separated on a standard C18 column.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Poor resolution or co-elution of positional isomers.

  • Question: My 2-, 3-, and 4-methoxyphenethylamine (B56431) isomers are not separating on my C18 column. What should I do?

  • Answer:

    • Optimize the Mobile Phase:

      • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order.

      • Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like methoxyphenethylamines.[4][8] Experiment with the pH of your aqueous phase.

      • Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, your C18 column may not have the right selectivity. Consider trying a phenyl-hexyl or PFP column to introduce different separation mechanisms like π-π interactions.[1]

    • Lower the Temperature: Reducing the column temperature can sometimes enhance selectivity, although it may increase backpressure.

Problem 2: Poor or no separation of enantiomers on a chiral column.

  • Question: I am using a polysaccharide-based chiral column, but I am not seeing any separation between the R and S enantiomers. What can I do?

  • Answer:

    • Verify Mobile Phase Mode: Ensure you are using the appropriate mobile phase mode (normal-phase, polar organic, or reversed-phase) for your specific chiral column and analyte.

    • Add a Basic Modifier: For basic analytes like methoxyphenethylamine, the addition of a small amount (0.1-0.5%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often crucial for good peak shape and enantioselectivity.[5][6]

    • Screen Different Organic Modifiers: In normal-phase and polar organic modes, try different alcohols (e.g., ethanol, isopropanol) as your organic modifier.

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the chiral stationary phase, potentially improving resolution.

    • Try a Different Chiral Column: If the above steps do not yield separation, the chosen chiral stationary phase may not be suitable for your specific analyte. Screening different types of CSPs may be necessary.

Problem 3: Peak tailing for methoxyphenethylamine isomers.

  • Question: My peaks for the methoxyphenethylamine isomers are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column.

    • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to keep the amine analyte protonated.

    • Add a Competing Base: Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Use a Modern, End-capped Column: High-purity, end-capped silica columns have fewer residual silanol groups and are less prone to causing peak tailing with basic compounds.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.

Problem 4: Shifting retention times.

  • Question: The retention times for my isomers are not consistent between injections. What could be the problem?

  • Answer: Unstable retention times can indicate issues with the HPLC system or method robustness.

    • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition or running a gradient.

    • Mobile Phase Instability: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components. Ensure thorough mixing and degassing.

    • Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas the mobile phase and purge the pump.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect mobile phase viscosity and retention times.

Experimental Protocols (Starting Points)

The following are suggested starting points for method development. Optimization will be required for your specific instrumentation and isomers of interest.

Protocol 1: Reversed-Phase Separation of Positional Isomers

This protocol provides a starting point for separating 2-, 3-, and 4-methoxyphenethylamine.

ParameterSuggested Condition
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 5 µL
Protocol 2: Chiral Separation of Enantiomers (Normal Phase)

This protocol is a starting point for separating the R and S enantiomers of a methoxyphenethylamine isomer.

ParameterSuggested Condition
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose based, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Elution Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 275 nm
Injection Volume 10 µL

Data Presentation

The following tables provide an illustrative example of expected chromatographic data. Note: These are not experimental values but are provided for guidance on how to present such data.

Table 1: Example Chromatographic Data for Positional Isomer Separation (Protocol 1)

CompoundRetention Time (min)Resolution (Rs)Tailing Factor
2-Methoxyphenethylamine8.2-1.1
3-Methoxyphenethylamine9.52.11.2
4-Methoxyphenethylamine10.82.31.1

Table 2: Example Chromatographic Data for Chiral Separation (Protocol 2)

EnantiomerRetention Time (min)Resolution (Rs)Tailing Factor
(R)-Methoxyphenethylamine12.5-1.3
(S)-Methoxyphenethylamine14.11.81.2

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting HPLC separation of methoxyphenethylamine isomers.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution & Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffering & Degassing) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection Detection (UV) separation->detection data_acquisition Data Acquisition detection->data_acquisition integration Peak Integration data_acquisition->integration analysis Analysis & Reporting integration->analysis

A typical experimental workflow for HPLC analysis.

troubleshooting_workflow cluster_positional Positional Isomers cluster_chiral Chiral Enantiomers start Poor Isomer Separation check_mobile_phase_pos Optimize Mobile Phase (Solvent, pH, Gradient) start->check_mobile_phase_pos check_mobile_phase_chiral Optimize Mobile Phase (Modifier, Additives) start->check_mobile_phase_chiral change_column_pos Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) check_mobile_phase_pos->change_column_pos No Improvement end_pos Resolution Achieved change_column_pos->end_pos Success change_column_chiral Try Different CSP check_mobile_phase_chiral->change_column_chiral No Improvement end_chiral Resolution Achieved change_column_chiral->end_chiral Success

A logical workflow for troubleshooting poor isomer separation.

References

Technical Support Center: GC-MS Analysis of Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the GC-MS analysis of phenethylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked questions (FAQs) and Troubleshooting Guides

This section addresses common issues that may arise during the GC-MS analysis of phenethylamines, from sample preparation to data interpretation, presented in a question-and-answer format.

FAQ 1: Why am I seeing poor peak shape (tailing) for my phenethylamine (B48288) analytes?

Peak tailing is a common issue when analyzing basic compounds like phenethylamines. It is often caused by secondary interactions between the analyte and active sites (e.g., silanol (B1196071) groups) in the GC system.[1]

Troubleshooting Steps:

  • Inert Flow Path: Ensure all components in the sample flow path (liner, column, etc.) are properly deactivated. Using liners and columns specifically designed for amine analysis is recommended.[2][3] Active sites in the injector liner are a frequent cause of peak tailing for active compounds.[4]

  • Column Choice: Employ a column with a suitable stationary phase for amine analysis. Low-bleed columns specifically designed for MS applications can also improve performance.[5]

  • Column Maintenance: If the column has been in use, active sites can develop at the inlet. Trimming the first 10-30 cm of the column can often resolve this issue.[6]

  • Injection Temperature: An injector temperature that is too low can lead to incomplete vaporization and peak tailing.[7]

  • Sample Overload: Injecting too concentrated a sample can overload the column, leading to peak fronting or tailing. Try diluting your sample.[1]

FAQ 2: I am observing extra peaks in my chromatogram that are not my target analytes. What could be their source?

These "ghost peaks" or artifacts can originate from several sources, including the sample preparation process, the GC system itself, or degradation of the analyte.

Troubleshooting Steps:

  • Derivatization Artifacts: Silylation and acylation are common derivatization techniques for phenethylamines, but they can produce by-products.[7]

    • Incomplete Derivatization: This can result in multiple peaks for a single analyte (the derivatized and underivatized forms).[8] Ensure your sample is dry, as moisture can deactivate the derivatizing reagents.[8][9] Reaction time and temperature may also need optimization.

    • Reagent Artifacts: The derivatizing reagents themselves or their by-products can sometimes be detected. Run a blank with just the solvent and derivatizing agent to identify these peaks.[7]

  • Thermal Degradation: Phenethylamines can degrade at high temperatures in the GC injector, leading to the formation of artifact peaks.[10][11] For example, methamphetamine can undergo N-demethylation to form amphetamine. Lowering the injector temperature can often mitigate this.[12]

  • Solvent-Related Artifacts: When analyzing phenethylamine salts dissolved in alcohols like methanol (B129727) or ethanol, imine artifacts can form in the hot injector.[13][14] Consider using a non-protic solvent like acetonitrile (B52724) or ethyl acetate (B1210297) if you suspect this is an issue.

  • System Contamination: Contamination from previous injections (carryover), septum bleed, or contaminated carrier gas can also lead to ghost peaks.[13][15] Regular maintenance, including changing the septum and liner, is crucial.

FAQ 3: My derivatization reaction seems to be incomplete or has failed. What should I do?

Incomplete derivatization is a common challenge, especially with less reactive functional groups.

Troubleshooting Steps:

  • Moisture Control: Silylating and acylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that your sample is anhydrous before adding the reagents.[8][9]

  • Reagent Quality: Use fresh, high-quality derivatization reagents that have been stored properly under anhydrous conditions.[7]

  • Reaction Conditions: The derivatization of amines may require more stringent conditions (higher temperature, longer reaction time) than other functional groups.[7] A typical starting point for silylation is heating at 70-80°C for 30-60 minutes.[7]

  • Catalyst: For sterically hindered or less reactive amines, the addition of a catalyst, such as trimethylchlorosilane (TMCS) for silylation, can improve the reaction efficiency.[9]

  • Reagent Excess: It is generally recommended to use a significant molar excess of the derivatizing reagent to drive the reaction to completion.

Quantitative Data Summary

The stability of phenethylamine samples is crucial for accurate quantification. Degradation can occur during storage, leading to a decrease in the concentration of the target analyte and the appearance of degradation products.

Table 1: Effect of Storage Temperature on Phenethylamine Stability in Urine

This table summarizes the effect of storage temperature on the stability of phenethylamine in urine samples over a 14-day period.

Storage TemperatureTime Until Detection/ChangeObservationReference
22°C (Room Temperature)Detected after 1 dayConcentration increased daily, indicating rapid formation or degradation of other components into phenethylamine in this specific matrix. In a pure system, this indicates high instability.[16]
4°C (Refrigerated)Detected after 6 daysSlower process than at room temperature, but still indicates significant instability over a short period.[16]
-20°C (Frozen)Not detected throughout the 14-day studyDemonstrates that freezing is highly effective at preserving the compound and preventing degradation.[16]

Experimental Protocols

Below are detailed methodologies for the GC-MS analysis of phenethylamines in urine, including a standard derivatization procedure and an on-column derivatization method.

Protocol 1: GC-MS Analysis of Phenethylamines in Urine with HFBA/PFPA Derivatization

This protocol is adapted from a method for the analysis of 76 phenethylamines in urine.[7]

1. Sample Preparation and Extraction:

a. To 1 mL of urine, add an appropriate internal standard. b. Adjust the pH to approximately 10 with a suitable buffer (e.g., 5% aqueous sodium carbonate solution). c. Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging. d. Repeat the extraction twice more with fresh ethyl acetate. e. Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7]

2. Derivatization:

a. To the dried residue, add 50 µL of either heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate.[7] b. Tightly cap the vial, vortex, and heat at 90°C for 15 minutes.[7] c. Cool the vial to room temperature and evaporate the contents to dryness under a stream of nitrogen at 40°C.[7] d. Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.[7]

3. GC-MS Parameters:

  • Injector Temperature: 260°C[7]

  • Injection Mode: Splitless[7]

  • Injection Volume: 2 µL[7]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at 120°C, hold for 0.5 min, ramp to 180°C at 15°C/min, then to 200°C at 3°C/min, and finally to 285°C at 30°C/min, hold for 3 min.[7]

  • MS Ion Source Temperature: 230°C[7]

  • MS Interface Temperature: 280°C[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

Protocol 2: On-Column Derivatization of Phenethylamines

This automated method reduces sample preparation time.[17]

1. Sample Preparation:

a. Extract the phenethylamines from the urine sample as described in Protocol 1, steps 1a-1e. b. Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).

2. Automated On-Column Derivatization (using an appropriate autosampler):

a. The autosampler is programmed for a 2-step injection. b. Step 1: The syringe aspirates the derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide - MBTFA), followed by an air gap, and then the sample.[17][18] c. Step 2: The sample and the air are injected into the GC inlet.[17][18] d. Step 3: After a short delay to allow the analytes to enter the column, the derivatizing reagent is injected.[17][18] e. Step 4: Derivatization occurs on-column as the reagent passes over the analytes.[17][18]

3. GC-MS Parameters:

  • Follow the GC-MS parameters outlined in Protocol 1, adjusting as necessary for the specific analytes and derivatizing agent used.

Visualizations

Troubleshooting Workflow for Common GC-MS Issues

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Extra Peaks) check_system Check for Recent Changes (Method, Hardware) start->check_system peak_shape Issue: Poor Peak Shape (Tailing/Fronting) check_system->peak_shape No recent changes end Problem Resolved check_system->end Reverting change solved issue extra_peaks Issue: Extra/Ghost Peaks peak_shape->extra_peaks check_liner Inspect/Replace Inlet Liner peak_shape->check_liner Tailing check_overload Dilute Sample (Check for Overload) peak_shape->check_overload Fronting sensitivity_loss Issue: Loss of Sensitivity extra_peaks->sensitivity_loss blank_run Run Blank (Solvent + Reagents) extra_peaks->blank_run check_leaks Check for System Leaks sensitivity_loss->check_leaks trim_column Trim Column Inlet check_liner->trim_column derivatization_issue Review Derivatization Protocol trim_column->derivatization_issue derivatization_issue->end check_temp Lower Injector Temperature blank_run->check_temp check_solvent Change Injection Solvent check_temp->check_solvent check_carryover Clean System (Septum, Liner) check_solvent->check_carryover check_carryover->end tune_ms Tune Mass Spectrometer check_leaks->tune_ms clean_source Clean Ion Source tune_ms->clean_source clean_source->end

Caption: A logical workflow for troubleshooting common GC-MS issues.

Experimental Workflow for Phenethylamine Derivatization

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample extraction Liquid-Liquid Extraction urine_sample->extraction evaporation Evaporate to Dryness extraction->evaporation add_reagents Add Derivatizing Agent (e.g., HFBA) & Solvent evaporation->add_reagents reaction Heat and React (e.g., 90°C, 15 min) add_reagents->reaction evaporation2 Evaporate to Dryness reaction->evaporation2 reconstitute Reconstitute in Solvent evaporation2->reconstitute gcms_analysis GC-MS Injection reconstitute->gcms_analysis

Caption: A typical experimental workflow for the derivatization of phenethylamines.

References

Technical Support Center: 2-Methoxyphenethylamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Methoxyphenethylamine (2-MPEA) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-MPEA) and what is its primary mechanism of action?

This compound (2-MPEA) is a phenethylamine (B48288) derivative that acts as a potent full agonist of the human trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor (GPCR) that can modulate monoaminergic systems, including dopamine, serotonin, and norepinephrine (B1679862) signaling.[2] Its activation initiates a signaling cascade involving the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) through the Gs pathway.[2]

Q2: I'm observing precipitation after adding 2-MPEA to my cell culture medium. What are the common causes?

Precipitation of 2-MPEA in cell culture media can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of 2-MPEA in the final culture medium may be higher than its solubility limit. While 2-MPEA is reported to be very soluble in water, its solubility can be significantly lower in complex solutions like cell culture media, which contain salts, amino acids, and proteins.[3]

  • "Solvent Shock": Rapidly diluting a concentrated stock of 2-MPEA (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to "crash out" or precipitate.

  • pH of the Medium: The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of phenethylamines.[4][5]

  • Temperature: Adding a compound to cold media can decrease its solubility.

  • Interactions with Media Components: Components within the cell culture medium, such as proteins in fetal bovine serum (FBS), can potentially interact with 2-MPEA and affect its solubility.

Q3: How can I improve the solubility of 2-MPEA in my experiments?

To enhance the solubility of 2-MPEA, consider the following strategies:

  • Use the Hydrochloride Salt: Whenever possible, use the hydrochloride (HCl) salt of 2-MPEA. The salt form of phenethylamines generally exhibits significantly higher aqueous solubility compared to the free base.[6]

  • Optimize the Solvent for Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of phenethylamine derivatives.[7]

  • Control the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to the experimental temperature (e.g., 37°C).

  • Stepwise Dilution: Avoid adding the concentrated stock solution directly to the final volume of medium. Instead, perform a serial dilution, first diluting the stock in a smaller volume of pre-warmed medium before adding it to the final culture volume.

Troubleshooting Guides

Issue 1: Immediate Precipitation of 2-MPEA Upon Addition to Cell Culture Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final working concentration of 2-MPEA exceeds its solubility limit in the specific cell culture medium being used.Decrease the final working concentration of 2-MPEA. It is crucial to experimentally determine the maximum soluble concentration in your specific medium using the protocol provided below.
Rapid Dilution ("Solvent Shock") Adding a concentrated stock solution directly to a large volume of aqueous medium causes a rapid change in solvent polarity, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium. Add the compound dropwise while gently swirling the medium.
Low Temperature of Media The solubility of many compounds, including phenethylamines, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
High Solvent Concentration While a solvent like DMSO is used to dissolve 2-MPEA for the stock solution, a high final concentration of the solvent in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
pH of the Media The pH of the cell culture medium can affect the ionization and solubility of 2-MPEA.While altering the pH of standard cell culture media is generally not recommended due to potential effects on cell health, being aware of the pH of your medium and any potential shifts during the experiment is important. Ensure your medium is properly buffered.
Issue 2: 2-MPEA Solution Appears Cloudy or Forms a Precipitate Over Time in the Incubator
Potential Cause Explanation Recommended Solution
Delayed Precipitation The initial concentration was close to the solubility limit, and slight changes in temperature, pH, or evaporation have caused the compound to precipitate over time.Prepare fresh media with 2-MPEA more frequently, ideally just before use. Consider using a slightly lower working concentration.
pH Shift During Cell Growth Cellular metabolism can lead to the production of acidic byproducts (e.g., lactic acid), causing a decrease in the pH of the culture medium. This pH shift can reduce the solubility of pH-sensitive compounds.Monitor the pH of your cell culture medium, especially for long-term experiments or with rapidly proliferating cells. If a significant pH drop is observed, consider changing the medium more frequently or using a medium with a stronger buffering capacity.
Media Evaporation Evaporation of water from the culture vessel can increase the concentration of all components, including 2-MPEA, potentially pushing it beyond its solubility limit.Ensure your incubator has adequate humidity. For long-term experiments, consider using sealed culture flasks or plates, or add sterile, deionized water to the incubator's water pan regularly.
Interaction with Serum Proteins If you are using a serum-containing medium, 2-MPEA may bind to proteins like albumin. While this doesn't always cause visible precipitation, it can reduce the bioavailable concentration of the compound.Be aware of potential protein binding. If reproducible results are difficult to obtain, consider reducing the serum concentration or using a serum-free medium, if appropriate for your cell line.

Experimental Protocols

Protocol 1: Preparation of 2-MPEA Stock and Working Solutions

This protocol provides a general guideline for preparing a 10 mM stock solution of 2-MPEA in DMSO and subsequent working solutions.

Materials:

  • This compound (preferably the hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Vortex mixer

  • Calibrated analytical balance and weighing paper/boat

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)[8][9]

  • Sterile serological pipettes and pipette tips

Procedure:

  • Preparation of 10 mM Stock Solution in DMSO: a. Tare the analytical balance with a sterile weighing vessel. b. Carefully weigh the desired amount of 2-MPEA hydrochloride (Molecular Weight: 187.67 g/mol ). To prepare 1 mL of a 10 mM stock solution, weigh 1.88 mg. c. Transfer the weighed powder to a sterile vial. d. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For 1.88 mg, add 1 mL of DMSO. e. Cap the vial tightly and vortex for 1-2 minutes until the compound is fully dissolved. If necessary, gentle warming to 37°C in a water bath can aid dissolution. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Preparation of Working Solutions in Cell Culture Medium: a. Thaw an aliquot of the 10 mM 2-MPEA stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. Serial Dilution (Recommended): i. To minimize the risk of precipitation, perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in pre-warmed medium. ii. From this intermediate dilution, you can perform further serial dilutions to achieve your final desired concentrations. d. Direct Dilution (for low final concentrations): i. For very low final concentrations, direct dilution of the stock solution may be acceptable. Add the stock solution dropwise to the pre-warmed medium while gently swirling. e. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of 2-MPEA being tested.

Protocol 2: Determining the Maximum Soluble Concentration of 2-MPEA in Cell Culture Medium

This protocol outlines a method to determine the empirical solubility limit of 2-MPEA in your specific cell culture medium.

Materials:

  • 10 mM stock solution of 2-MPEA in DMSO

  • Your specific complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a clear 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a series of dilutions of the 10 mM 2-MPEA stock solution in your pre-warmed cell culture medium. A suggested range of final concentrations to test is 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM. Also, prepare a vehicle control with the highest corresponding DMSO concentration.

  • Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). You can also examine a small drop of the solution under a microscope.

  • Incubate the dilutions under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • After incubation, visually and microscopically inspect the solutions again for any delayed precipitation.

  • The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration of 2-MPEA under your specific experimental conditions. It is recommended to use working concentrations at or below this limit to ensure the compound remains in solution throughout your experiment.

Protocol 3: Assessing the Cytotoxicity of 2-MPEA

It is essential to determine the cytotoxic potential of 2-MPEA in your chosen cell line to ensure that observed effects are due to its biological activity and not cell death. Here are protocols for three common cytotoxicity assays.

A. MTT Assay (Metabolic Activity)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][10][11]

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 2-MPEA in complete cell culture medium. Include a vehicle control (medium with DMSO) and a positive control for cell death.

  • Replace the old medium with the medium containing the different concentrations of 2-MPEA and the controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

B. LDH Assay (Membrane Integrity)

This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[3][12][13]

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Set up controls: a no-cell control (medium only for background), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer provided in the assay kit).

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, vehicle control, and maximum release controls.

C. Annexin V/PI Staining (Apoptosis Detection)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][14][15]

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat them with different concentrations of 2-MPEA for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for about 15 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations can be quantified:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

experimental_workflow Experimental Workflow for Using 2-MPEA in Cell Culture cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO det_sol Determine Max Soluble Concentration in Media prep_stock->det_sol prep_work Prepare Working Solutions (Serial Dilution) det_sol->prep_work treat_cells Treat Cells with 2-MPEA and Vehicle Control prep_work->treat_cells cyto_assay Perform Cytotoxicity Assays (MTT, LDH, Annexin V/PI) treat_cells->cyto_assay bio_assay Perform Biological Assays treat_cells->bio_assay

Caption: General workflow for preparing and using 2-MPEA in cell culture experiments.

troubleshooting_workflow Troubleshooting 2-MPEA Precipitation start Precipitation Observed check_conc Is the concentration below the experimentally determined max? start->check_conc reduce_conc Reduce Working Concentration check_conc->reduce_conc No check_dilution Was serial dilution used with pre-warmed media? check_conc->check_dilution Yes reduce_conc->check_dilution improve_dilution Implement Serial Dilution and Pre-warm Media check_dilution->improve_dilution No check_solvent Is the final DMSO concentration <0.5%? check_dilution->check_solvent Yes improve_dilution->check_solvent reduce_solvent Lower Final DMSO Concentration check_solvent->reduce_solvent No check_time Does precipitation occur over time? check_solvent->check_time Yes reduce_solvent->check_time fresh_prep Prepare Solutions Fresh Before Each Experiment check_time->fresh_prep Yes solution Problem Resolved check_time->solution No fresh_prep->solution

Caption: A logical workflow for troubleshooting precipitation issues with 2-MPEA.

taar1_pathway Simplified TAAR1 Signaling Pathway MPEA This compound (2-MPEA) TAAR1 TAAR1 Receptor MPEA->TAAR1 Agonist Binding G_protein Gs Protein TAAR1->G_protein Activation AC Adenylate Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_exp Changes in Gene Expression CREB->Gene_exp Modulation

Caption: Simplified signaling cascade initiated by 2-MPEA binding to the TAAR1 receptor.

References

Technical Support Center: Minimizing Degradation of 2-MPEA During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-Methoxy-N-phenylethyl-acetamide (2-MPEA) during sample storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-MPEA samples?

A1: The stability of 2-MPEA can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: Both acidic and alkaline conditions can lead to the hydrolysis of the amide bond in 2-MPEA.

  • Light Exposure: Photosensitive compounds can degrade upon exposure to UV or visible light.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.[1] Phenylethylamines, a class of compounds to which 2-MPEA belongs, are known to be sensitive to air.[2]

  • Enzymatic Activity: If samples are stored in a non-sterile biological matrix, enzymes present can metabolize 2-MPEA.[3][4]

Q2: What are the visible signs of 2-MPEA degradation in my samples?

A2: Visual signs of degradation can include a change in color (e.g., yellowing or browning of a solution), the formation of precipitates, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods to assess the stability of your samples.

Q3: How can I quantitatively assess the stability of my 2-MPEA samples?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, is the most reliable way to quantify the concentration of 2-MPEA and detect the presence of any degradation products.[5][6] A validated method can separate the intact 2-MPEA from any impurities or degradants.[7][8][9]

Q4: What are the expected degradation products of 2-MPEA?

A4: Based on the structure of 2-MPEA and studies on related compounds like 2-phenylethylamine, the primary degradation pathways are likely hydrolysis of the amide bond and oxidation. Hydrolysis would yield 2-phenylethylamine and methoxyacetic acid. Oxidative degradation of the 2-phenylethylamine moiety can lead to the formation of phenylacetaldehyde (B1677652) and phenylacetic acid.[3][4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent results over time. Degradation of 2-MPEA leading to a lower effective concentration.1. Verify the storage conditions of your stock solutions and experimental samples. 2. Perform a stability check of your samples using a validated analytical method (e.g., HPLC). 3. Prepare fresh solutions of 2-MPEA for your experiments.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. 2. Optimize your chromatographic method to ensure separation of 2-MPEA from all degradation products.
Precipitate formation in frozen samples upon thawing. Poor solubility of 2-MPEA or its degradation products at lower temperatures or changes in pH upon freezing.1. Ensure the sample is completely thawed and vortexed thoroughly before use. 2. Consider storing samples at a higher concentration in a suitable organic solvent and diluting just before use. 3. Evaluate the solubility of 2-MPEA in your chosen storage buffer at different temperatures.
Discoloration of stock solutions. Likely oxidative or photolytic degradation.1. Store stock solutions protected from light in amber vials.[10] 2. Consider preparing fresh stock solutions more frequently. 3. If sensitive to oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing.[2]

Recommended Storage Conditions for 2-MPEA

To minimize degradation, it is crucial to store 2-MPEA samples under appropriate conditions. The following table summarizes the recommended storage conditions for solid 2-MPEA and its solutions.

Sample Type Storage Temperature Container Atmosphere Light Conditions Additional Notes
Solid 2-MPEA 2-8°C or -20°C (long-term)Tightly sealed, inert plastic (e.g., polyethylene, polypropylene) or glass vial.[1]Inert gas (e.g., Nitrogen, Argon) is recommended for long-term storage.[2]Protected from light (amber vial or stored in the dark).Store in a dry environment.
Stock Solutions (in organic solvent, e.g., DMSO, Ethanol) -20°C or -80°CTightly sealed glass vials with PTFE-lined caps.Inert gas overlay is recommended.Protected from light.Use anhydrous solvents to prevent hydrolysis.
Aqueous Solutions (for experiments) 2-8°C (short-term) or frozen at -20°C or -80°C (long-term)Polypropylene tubes or vials.[1]Standard air is usually acceptable for short-term use. For long-term storage, consider inert gas.Protected from light.Buffer pH should be optimized for stability (near neutral is often a good starting point). Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing 2-MPEA Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of 2-MPEA Stock Solution:

  • Prepare a stock solution of 2-MPEA at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of 2-MPEA in an oven at 105°C for 24 hours. Also, heat an aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a control sample (untreated stock solution), using a suitable HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with a modifier like formic acid or ammonium (B1175870) acetate) is a good starting point.[5]

  • Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths to aid in peak identification and purity assessment.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify new peaks, which represent potential degradation products.

  • Calculate the percentage of degradation of 2-MPEA under each stress condition.

Visualizations

Experimental_Workflow Experimental Workflow for 2-MPEA Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 2-MPEA Stock Solution (1 mg/mL) prep_samples Aliquot Stock for Different Stress Conditions prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_samples->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_samples->base oxidation Oxidation (3% H2O2, RT) prep_samples->oxidation thermal Thermal Degradation (60°C) prep_samples->thermal photo Photolytic Degradation (UV/Vis Light) prep_samples->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis (Stability-Indicating Method) oxidation->hplc thermal->hplc photo->hplc neutralize->hplc compare Compare Chromatograms hplc->compare identify Identify Degradation Products compare->identify quantify Quantify Degradation identify->quantify

Caption: Workflow for assessing 2-MPEA stability via forced degradation.

Troubleshooting_Degradation Troubleshooting 2-MPEA Degradation start Inconsistent Experimental Results? check_storage Verify Sample Storage Conditions (Temp, Light, pH) start->check_storage run_hplc Analyze Sample by Stability-Indicating HPLC check_storage->run_hplc degradation_present Degradation Products Detected? run_hplc->degradation_present no_degradation No Significant Degradation. Review other experimental parameters. degradation_present->no_degradation No optimize_storage Optimize Storage Conditions (e.g., lower temp, protect from light, adjust pH, use inert gas) degradation_present->optimize_storage Yes prepare_fresh Prepare Fresh Solutions optimize_storage->prepare_fresh re_evaluate Re-evaluate Experiment prepare_fresh->re_evaluate

References

Addressing cross-reactivity of 2-Methoxyphenethylamine in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential cross-reactivity of 2-Methoxyphenethylamine and other phenethylamine (B48288) derivatives in immunoassays. The following resources offer troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help ensure the accuracy and specificity of your results.

FAQs: Understanding and Addressing Cross-Reactivity of this compound

Q1: What is immunoassay cross-reactivity and why is it a concern for this compound?

A1: Immunoassay cross-reactivity is the phenomenon where an antibody binds to a substance other than the target analyte.[1] This occurs when the antibody recognizes a similar structural motif, or epitope, on a non-target molecule.[2] this compound shares a core phenethylamine structure with amphetamine and other related compounds, which are common targets of drug screening immunoassays.[3] This structural similarity can lead to the antibody in an amphetamine immunoassay incorrectly binding to this compound, resulting in a false-positive signal.[4][5]

Q2: My amphetamine immunoassay is showing a positive result, but I suspect it's due to this compound. How can I confirm this?

A2: A positive immunoassay result should be considered presumptive.[4] To confirm the presence of a specific compound and rule out cross-reactivity, a more specific analytical method is required. The gold standard for confirmation is mass spectrometry, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] These techniques can definitively identify and quantify specific molecules in a sample, distinguishing between true amphetamine presence and cross-reactivity from compounds like this compound.

Q3: Are certain types of immunoassays more prone to cross-reactivity with phenethylamines?

A3: Yes, the specificity of an immunoassay is largely determined by the antibody used.[1] Immunoassays designed for broad-spectrum screening of a class of drugs, like amphetamines, may use polyclonal antibodies that recognize a variety of related structures, increasing the likelihood of cross-reactivity with other phenethylamines.[6] Conversely, assays utilizing highly specific monoclonal antibodies targeted to a unique epitope of the primary analyte are generally less prone to cross-reactivity.[2][6] Competitive immunoassays may also be more susceptible to interference from cross-reactants than sandwich assays.[2]

Q4: What initial steps can I take in the lab to investigate suspected cross-reactivity?

A4: A simple and effective initial step is to perform a serial dilution of the sample.[2] If a true positive is present, the measured concentration should decrease linearly with the dilution factor. In the case of interference from a cross-reacting substance, this linear relationship may not hold, especially at higher concentrations. Another approach is to re-test the sample using an immunoassay from a different manufacturer, as antibody specificity can vary significantly between kits.[7]

Q5: Can sample preparation help reduce cross-reactivity from this compound?

A5: While standard sample dilution can help mitigate some interference, more advanced sample preparation techniques may be necessary.[6] Solid-phase extraction (SPE) with a sorbent specifically chosen to selectively bind the target analyte while washing away interfering compounds like this compound can be effective. However, developing such a method requires careful optimization. For a more definitive approach, chromatographic separation prior to analysis is recommended.

Troubleshooting Guide: Unexpected Positive Results in Amphetamine Immunoassays

This guide provides a systematic approach to troubleshooting unexpected positive results in amphetamine immunoassays, potentially caused by cross-reactivity with this compound or other structurally similar compounds.

Problem: An unexpected positive result is obtained from an amphetamine immunoassay.

Initial Assessment:

  • Review Sample History: Check for the known presence of this compound or other phenethylamine derivatives in the sample.

  • Check Assay Specificity: Consult the immunoassay kit's package insert for a list of known cross-reactants. Note that these lists are often not exhaustive.

  • Evaluate Signal Strength: A weak positive signal may be more indicative of cross-reactivity than a strong positive, although this is not a definitive indicator.

Experimental Troubleshooting Steps:

StepActionExpected Outcome if Cross-Reactivity is PresentRecommended Follow-up
1 Serial Dilution Non-linear dilution profile. The signal may not decrease proportionally with dilution.Proceed to confirmatory testing.
2 Test with an Alternate Immunoassay The alternate assay may yield a negative result if its antibody has different specificity.If results are discordant, confirmatory testing is necessary.
3 Spike and Recovery Spike a known negative sample with this compound and run the immunoassay.A positive result confirms the potential for cross-reactivity.
4 Confirmatory Testing (GC-MS or LC-MS/MS) The confirmatory test will not detect amphetamine, but may identify and quantify this compound.This provides a definitive result.

Logical Troubleshooting Workflow:

A step-by-step workflow for troubleshooting unexpected positive immunoassay results.

Hypothetical Cross-Reactivity Data

The following tables present hypothetical cross-reactivity data for this compound and other phenethylamine derivatives in three different amphetamine immunoassays. This data is for illustrative purposes to demonstrate how cross-reactivity can vary between assays and compounds.

Table 1: Cross-Reactivity in a Broad-Spectrum Amphetamine ELISA

CompoundConcentration for 50% Inhibition (IC50) (ng/mL)% Cross-Reactivity
d-Amphetamine10100%
This compound5002%
Phenethylamine10001%
Tyramine>10,000<0.1%

Table 2: Cross-Reactivity in a Specific Amphetamine Competitive Immunoassay

CompoundConcentration for 50% Inhibition (IC50) (ng/mL)% Cross-Reactivity
d-Amphetamine15100%
This compound25000.6%
Phenethylamine>10,000<0.15%
Tyramine>20,000<0.075%

Experimental Protocols

Protocol 1: Determination of Cross-Reactivity by Competitive ELISA

This protocol outlines a method to determine the percent cross-reactivity of a compound like this compound in a competitive ELISA designed for amphetamine.

Materials:

  • Amphetamine ELISA kit

  • Certified reference standards of d-Amphetamine and this compound

  • Drug-free urine or appropriate buffer

  • Microplate reader

Procedure:

  • Prepare Standards: Create a series of dilutions for both d-amphetamine (the standard) and this compound (the test compound) in drug-free urine. A typical concentration range for the standard curve might be 1-100 ng/mL. The test compound should be tested over a wider range, for example, 10-10,000 ng/mL.

  • Assay Procedure: Follow the manufacturer's instructions for the competitive ELISA. This typically involves adding the standards or test compounds, an enzyme-conjugated amphetamine tracer, and a specific antibody to microplate wells coated with a capture antibody.

  • Incubation: Incubate the plate to allow for competitive binding between the free drug in the sample and the enzyme-conjugated tracer for the antibody binding sites.

  • Washing and Substrate Addition: Wash the plate to remove unbound reagents and add a substrate that will react with the enzyme on the tracer to produce a colorimetric signal.

  • Read Plate: Stop the reaction and read the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the d-amphetamine standards.

    • Determine the IC50 value for both d-amphetamine and this compound. The IC50 is the concentration of the compound that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of this compound) x 100

Workflow for Determining Cross-Reactivity:

Cross_Reactivity_Workflow Start Start: Obtain Reagents Prepare_Standards Prepare Serial Dilutions of Standard and Test Compound Start->Prepare_Standards Run_ELISA Perform Competitive ELISA (add samples, tracer, antibody) Prepare_Standards->Run_ELISA Incubate Incubate Plate Run_ELISA->Incubate Wash_Substrate Wash Plate and Add Substrate Incubate->Wash_Substrate Read_Plate Read Absorbance Wash_Substrate->Read_Plate Analyze_Data Analyze Data: - Generate Standard Curve - Determine IC50 Values Read_Plate->Analyze_Data Calculate_CR Calculate % Cross-Reactivity Analyze_Data->Calculate_CR End End: Report Results Calculate_CR->End

A generalized workflow for determining the cross-reactivity of a compound in a competitive ELISA.

Protocol 2: Sample Confirmation by LC-MS/MS

This protocol provides a general outline for the confirmation of this compound in a sample that was presumptively positive in an amphetamine immunoassay.

Materials:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Appropriate LC column (e.g., C18)

  • Certified reference standards of this compound and an appropriate internal standard

  • Sample extraction materials (e.g., SPE cartridges or protein precipitation reagents)

  • Mobile phase solvents (e.g., acetonitrile (B52724), methanol, water with formic acid or ammonium (B1175870) formate)

Procedure:

  • Sample Preparation:

    • Protein Precipitation: For simple matrices, add a cold solvent like acetonitrile to the sample to precipitate proteins. Centrifuge and collect the supernatant.

    • Solid-Phase Extraction (SPE): For more complex matrices, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.

  • LC Separation: Inject the prepared sample onto the LC system. The chromatographic method should be optimized to achieve separation of this compound from other sample components.

  • MS/MS Detection: As the analyte elutes from the LC column, it enters the mass spectrometer. The instrument should be set to Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions for this compound should be monitored for confident identification and quantification.

  • Data Analysis:

    • Compare the retention time of the peak in the sample to that of the certified reference standard.

    • Verify that the ratio of the two MRM transitions in the sample matches that of the standard.

    • Quantify the amount of this compound in the sample using a calibration curve prepared with the reference standard.

Signaling Pathway Considerations:

While this compound is not a therapeutic agent with a well-defined signaling pathway, its structural similarity to other phenethylamines suggests potential interaction with monoamine transporters and receptors. The diagram below illustrates a generalized signaling pathway for a sympathomimetic amine, which could be hypothetically engaged by this compound.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MPEA This compound Transporter Monoamine Transporter (e.g., DAT, NET, SERT) MPEA->Transporter Uptake Inhibition / Reversal Vesicle Synaptic Vesicle (Dopamine, Norepinephrine) Transporter->Vesicle Disrupts Vesicular Storage Synapse Synaptic Cleft Vesicle->Synapse Increased Neurotransmitter Release Receptor Postsynaptic Receptor Response Cellular Response Receptor->Response Synapse->Receptor Neurotransmitter Binding

A generalized signaling pathway for a sympathomimetic amine.

References

Technical Support Center: Electrochemical Detection of 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the electrochemical detection of 2-Methoxyphenethylamine. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during your electrochemical experiments.

IssuePotential CausesRecommended Solutions
No or Low Signal Response 1. Incorrect pH of the supporting electrolyte: The electrochemical oxidation of phenethylamine (B48288) derivatives can be highly pH-dependent. 2. Inappropriate potential window: The oxidation potential of this compound may be outside the scanned range. 3. Low analyte concentration: The sample concentration might be below the method's detection limit. 4. Fouled or inactive electrode surface: A contaminated electrode surface can impede electron transfer.1. Optimize pH: Systematically vary the pH of your supporting electrolyte. For similar compounds like amphetamine, alkaline conditions (pH 10-12) have been shown to enhance the signal.[1] 2. Adjust Potential Window: Widen the potential window during initial cyclic voltammetry scans to ensure you are capturing the oxidation peak. 3. Concentrate Sample: If possible, consider sample preconcentration steps. Alternatively, switch to a more sensitive voltammetric technique like square-wave voltammetry (SWV) or differential pulse voltammetry (DPV).[1] 4. Clean and Activate Electrode: Implement a rigorous cleaning protocol for your electrode. For glassy carbon electrodes, this typically involves polishing with an alumina (B75360) slurry followed by sonication. Electrochemical activation by cycling in the supporting electrolyte can also be beneficial.[1]
Poorly Defined or Broad Peaks 1. Slow electron transfer kinetics: The electrochemical reaction at the electrode surface may be sluggish. 2. High scan rate: A fast scan rate can lead to peak broadening. 3. High resistance in the electrochemical cell: This can be due to low electrolyte concentration or issues with the reference electrode.1. Use a Modified Electrode: Employing electrodes modified with nanomaterials (e.g., graphene, carbon nanotubes, metal nanoparticles) can catalyze the reaction and enhance electron transfer rates.[1][2] 2. Optimize Scan Rate: Decrease the scan rate to allow more time for the electrochemical reaction to occur at the electrode surface. 3. Check Cell Setup: Ensure the supporting electrolyte concentration is adequate (typically 0.1 M). Check the reference electrode for proper filling solution and ensure the salt bridge is not clogged.
Signal Instability or Drift 1. Electrode surface fouling: Adsorption of the analyte or its oxidation products onto the electrode surface during the measurement can alter the signal over time. 2. Degradation of the analyte: this compound might be unstable under the chosen experimental conditions. 3. Changes in solution pH: Insufficient buffering capacity of the supporting electrolyte can lead to pH changes, affecting the signal.1. Use Anti-Fouling Modifications: Consider electrode modifications that resist fouling. Pulsed techniques like DPV or SWV can also minimize the effects of fouling compared to continuous techniques like cyclic voltammetry.[3] 2. Verify Analyte Stability: Check the stability of your analyte in the chosen electrolyte over the experimental timescale. 3. Ensure Adequate Buffering: Use a supporting electrolyte with sufficient buffer capacity to maintain a stable pH throughout the experiment.[3]
Interference Peaks 1. Presence of electroactive species in the sample matrix: Other compounds in your sample may have redox potentials similar to this compound.[3] 2. Impurities in reagents: The supporting electrolyte or solvent may contain electroactive impurities.1. Sample Clean-up: Implement a sample preparation step, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.[3][4] 2. Use High-Purity Reagents: Ensure all chemicals and solvents are of high purity. Running a blank voltammogram of just the supporting electrolyte can help identify any impurity-related peaks.[3] 3. Electrode Modification for Selectivity: Modify the electrode with materials that can selectively interact with this compound, such as molecularly imprinted polymers (MIPs).[2]

Frequently Asked Questions (FAQs)

Q1: What are the common interfering species in the electrochemical detection of this compound?

A1: While specific studies on this compound are limited, common interferents for phenethylamine-related compounds in biological and environmental samples can include:

  • Structurally similar compounds: Other phenethylamines, amphetamines, and their metabolites can have overlapping electrochemical signals.[5][6]

  • Endogenous electroactive molecules: In biological samples, compounds like dopamine (B1211576), ascorbic acid, and uric acid are often present and can interfere.

  • Excipients and adulterants: In pharmaceutical or illicit drug samples, common cutting agents and other drugs like caffeine, acetaminophen, and procaine (B135) can be electroactive.[7]

  • Phenolic compounds: Naturally occurring phenols in environmental samples are electroactive and can cause interference.[2]

Q2: How can I improve the selectivity of my sensor for this compound?

A2: Improving selectivity is key for accurate detection in complex matrices. Here are some effective strategies:

  • Electrode Modification: Using chemically modified electrodes is a primary strategy. Molecularly Imprinted Polymers (MIPs) can be created with specific binding sites for the target analyte, offering high selectivity.[2]

  • pH Optimization: The electrochemical behavior of both the target analyte and potential interferents can be pH-dependent. Optimizing the pH of the supporting electrolyte can help to separate their voltammetric peaks.[1][2]

  • Use of Selective Receptors: Modifying the electrode with specific receptors, such as acyclic receptors containing nitroindazole rings, has been shown to enable discrimination between dopamine and other phenethylamine-derived drugs.[5][6]

Q3: What is the role of the supporting electrolyte?

A3: The supporting electrolyte is a critical component of the electrochemical cell and serves several functions:

  • Provides Conductivity: It ensures the solution has sufficient ionic conductivity to allow for the flow of current.

  • Controls pH: It often acts as a buffer to maintain a constant pH, which is crucial for the reproducibility of the electrochemical reaction.[2]

  • Minimizes Migration: The high concentration of electrolyte ions ensures that the analyte reaches the electrode surface primarily through diffusion rather than electromigration.

Q4: Which voltammetric technique is best for quantitative analysis of this compound?

A4: For quantitative analysis, differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are generally preferred over cyclic voltammetry (CV). DPV and SWV are more sensitive because they effectively minimize the contribution of the background (capacitive) current, resulting in better-defined peaks where the peak height is directly proportional to the analyte's concentration.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the electrochemical detection of various phenethylamine derivatives. This data can serve as a reference point for developing a method for this compound.

Table 1: Performance Characteristics of Electrochemical Sensors for Phenethylamine Derivatives.

AnalyteElectrode ModificationTechniqueLinear Range (µmol L⁻¹)Detection Limit (µmol L⁻¹)Reference
4-bromo-2,5-dimethoxyphenethylamine (2C-B)Graphite/ChitosanSWV0.05 - 7.50.015[8]
NBOMes and 2C-BNot specifiedNot specified1 - 5550.1 - 0.3[8]
LSDMWCNTSWV0.16 - 40.00.05[8]
FentanylZn(II)-MOFDPV1 - 1000.3[9]
MethamphetamineLaser-Induced Porous GrapheneNot specified1.00 - 30.0 (µg mL⁻¹)0.31 (µg mL⁻¹)[10]

Detailed Experimental Protocols

Below are generalized protocols for common voltammetric techniques. These should be optimized for your specific experimental setup and analyte.

Protocol 1: Cyclic Voltammetry (CV) for Initial Characterization
  • Electrode Preparation: Polish the working electrode (e.g., Glassy Carbon Electrode) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate in water and then ethanol (B145695) for 2-3 minutes each to remove any residual alumina particles.

  • Cell Assembly: Assemble the three-electrode cell containing the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Platinum wire).

  • Background Scan: Add a known volume of supporting electrolyte (e.g., 10 mL of 0.1 M Phosphate Buffer Solution, pH 7.4) to the cell. De-aerate the solution by purging with nitrogen gas for 5-10 minutes. Record the cyclic voltammogram in the desired potential window (e.g., +0.2 V to +1.2 V).

  • Analyte Measurement: Add a known concentration of this compound to the cell. Stir the solution for a moment and then let it rest. Record the cyclic voltammogram under the same conditions as the background scan.

  • Data Analysis: Determine the oxidation peak potential and peak current from the resulting voltammogram after subtracting the background current.

Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis
  • Electrode and Cell Preparation: Follow steps 1 and 2 from the CV protocol.

  • Parameter Optimization: Set the DPV parameters. Typical starting parameters might include:

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s[1]

  • Background Scan: Record the DPV of the de-aerated supporting electrolyte.

  • Analyte Measurement: Add the this compound sample to the cell. Record the DPV.

  • Calibration Curve: To quantify the analyte, create a calibration curve by recording the DPV responses for a series of standard solutions of known concentrations.

  • Data Analysis: The peak height in the differential pulse voltammogram is proportional to the concentration of the analyte. Use the calibration curve to determine the concentration in your unknown sample.

Visualizations

G cluster_workflow Electrochemical Detection Workflow prep Sample & Electrode Preparation cell Electrochemical Cell Assembly prep->cell 1 bg Background Scan (Supporting Electrolyte) cell->bg 2 measure Analyte Measurement bg->measure 3 analysis Data Analysis & Quantification measure->analysis 4

Caption: A typical workflow for an electrochemical detection experiment.

G cluster_troubleshooting Troubleshooting: No or Low Signal start No / Low Signal Observed check_potential Is the Potential Window Wide Enough? start->check_potential check_ph Is the pH Optimized? check_potential->check_ph Yes solution_potential Widen Potential Window check_potential->solution_potential No check_electrode Is the Electrode Clean & Active? check_ph->check_electrode Yes solution_ph Optimize pH (e.g., test alkaline range) check_ph->solution_ph No check_conc Is Concentration Above LOD? check_electrode->check_conc Yes solution_electrode Clean/Polish Electrode check_electrode->solution_electrode No solution_conc Pre-concentrate Sample or Use SWV/DPV check_conc->solution_conc No end_node Signal Should Improve check_conc->end_node Yes solution_potential->end_node solution_ph->end_node solution_electrode->end_node solution_conc->end_node G cluster_interference Potential Sources of Interference center Electrochemical Measurement of This compound sub1 Structurally Similar Compounds (e.g., other phenethylamines) center->sub1 sub2 Endogenous Species (e.g., Dopamine, Uric Acid) center->sub2 sub3 Sample Matrix Components (e.g., Adulterants, Excipients) center->sub3 sub4 Electrode Fouling (Adsorption of products) center->sub4

References

Technical Support Center: Refining Purification Methods for 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which is often achieved through the reductive amination of 2-methoxyphenylacetaldehyde or the reduction of 2-methoxyphenylacetonitrile.

Potential Impurities from Synthesis:

Impurity CategoryChemical Name/TypeReason for Presence
Unreacted Starting Materials 2-methoxyphenylacetaldehyde or 2-methoxyphenylacetonitrileIncomplete reaction.
Intermediate Imine intermediate (from reductive amination)Incomplete reduction of the intermediate imine.
Over-reduction Product 2-Methoxy-N-methylphenethylamineIf a methylating agent is present or if the nitrogen source is methylamine.
Side-products Dibenzylketone, α-benzyl-N-methylphenethylamineCan arise from side reactions during synthesis.[1]
Solvent Residues e.g., Methanol, Ethanol, Tetrahydrofuran (THF)Incomplete removal of reaction or purification solvents.

Q2: My final product of this compound is a colored oil instead of a clear liquid. What could be the cause?

A2: Pure this compound is typically a colorless to pale yellow liquid. A darker coloration, such as brown, often indicates the presence of impurities. These impurities can be residual starting materials, byproducts from the synthesis, or degradation products formed during workup or storage. Oxidation of the amine functional group can also lead to color formation.

Troubleshooting Steps:

  • Purity Analysis: Analyze the product using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities.[2]

  • Purification: Employ one of the purification methods detailed below, such as column chromatography or acid-base extraction, to remove the colored impurities.

Q3: How can I monitor the progress of the purification of this compound?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. Use a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of triethylamine) to separate this compound from its impurities on a silica (B1680970) gel plate. The spots can be visualized under a UV lamp. By comparing the TLC of the crude mixture with the fractions collected during column chromatography or the product after each purification step, you can assess the purity.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product-impurity mixture. The product is precipitating too quickly from a supersaturated solution.Use a lower-boiling point solvent. Try a two-solvent recrystallization system.[3] Ensure the solution cools down slowly to allow for crystal formation. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated. The chosen solvent is too good a solvent for the compound at all temperatures.Evaporate some of the solvent to increase the concentration of the product.[4] Add a co-solvent (anti-solvent) in which the product is less soluble.[3] Cool the solution in an ice bath or freezer.
Low recovery of the purified product. Too much solvent was used, and the product remained in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound.[4] Wash the collected crystals with a minimal amount of ice-cold solvent.[3] Ensure the funnel and receiving flask are pre-heated during hot filtration.
Product is still impure after recrystallization. The impurities have similar solubility to the product in the chosen solvent. The cooling was too rapid, trapping impurities in the crystal lattice.Choose a different solvent system where the solubility of the product and impurities differ significantly.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography
ProblemPossible Cause(s)Solution(s)
Tailing of the product spot on TLC and poor separation on the column. This compound is a basic amine and can interact strongly with the acidic silica gel, leading to tailing.Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.[6][7]
The product does not elute from the column. The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The separation between the product and an impurity is poor. The chosen mobile phase does not provide sufficient resolution. The column was not packed properly, leading to channeling.Optimize the mobile phase composition by testing different solvent systems with varying polarities. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[6]
High backpressure in the column. The silica gel particles are too fine. There is a blockage in the column or tubing.Use a coarser grade of silica gel. Check for and remove any blockages in the system.[8]
Acid-Base Extraction
ProblemPossible Cause(s)Solution(s)
Formation of an emulsion at the interface of the organic and aqueous layers. Vigorous shaking of the separatory funnel. High concentration of the amine.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a saturated solution of sodium chloride (brine) to help break the emulsion. Let the mixture stand for a longer period.
Low recovery of this compound from the organic layer after extraction. The pH of the aqueous acidic solution was not low enough to fully protonate the amine. Incomplete extraction from the aqueous layer back into the organic layer after basification.Ensure the pH of the aqueous acid is sufficiently low (pH < 2) to convert the amine to its water-soluble salt. After making the aqueous layer basic (pH > 12), ensure thorough mixing with the organic solvent for efficient back-extraction.[9]
The final product is wet and appears as a "gooey mess". Incomplete drying of the organic layer before solvent evaporation.Wash the organic layer with brine to remove the bulk of the water.[10] Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) and allow adequate contact time before filtering.
Precipitation of the amine salt during the acidic wash. The concentration of the protonated amine salt exceeds its solubility in the aqueous layer.Add more water to the aqueous layer to dissolve the precipitate.

Data Presentation

The following table provides a template for comparing the effectiveness of different purification methods for this compound. Researchers should aim to collect and record such data to optimize their purification strategy.

Purification MethodStarting Purity (%, by GC-MS or HPLC)Final Purity (%, by GC-MS or HPLC)Yield (%)Key Observations
Recrystallization e.g., 85%e.g., 95%e.g., 70%e.g., Oiled out with ethanol, successful with isopropanol/water.
Column Chromatography e.g., 85%e.g., >99%e.g., 80%e.g., Tailing observed without triethylamine in the eluent.
Acid-Base Extraction e.g., 85%e.g., 98%e.g., 90%e.g., Emulsion formed, broken with brine.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This technique is highly effective for separating this compound from non-basic impurities and closely related side-products.

Methodology:

  • Eluent Preparation: Prepare a suitable mobile phase (eluent). A common starting point for aromatic amines is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v). To this mixture, add 0.5-1% (v/v) of triethylamine to neutralize the acidic sites on the silica gel.[6][7]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the eluent. Pour the slurry into a glass chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a suitable method if the impurities have significantly different solubilities from this compound in a particular solvent system.

Methodology:

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[5] Test various solvents (e.g., isopropanol, ethanol, toluene, or mixtures with water) to find the most suitable one. A two-solvent system, such as isopropanol/water or ethanol/water, is often effective for amines.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., isopropanol) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a two-solvent system, add the second solvent (anti-solvent, e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature.[3] Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Acid-Base Extraction

This method is particularly useful for separating the basic this compound from neutral and acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with an aqueous acid solution (e.g., 1M HCl). This will protonate the this compound, making it soluble in the aqueous layer. The neutral impurities will remain in the organic layer.[9]

  • Separation of Layers: Separate the aqueous layer (containing the protonated amine) from the organic layer (containing neutral impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 10% NaOH) until the solution is strongly basic (pH > 12). This will deprotonate the amine, making it insoluble in water.

  • Back-Extraction: Extract the free amine back into a fresh portion of the organic solvent (e.g., diethyl ether or dichloromethane). Repeat the extraction two more times.

  • Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified this compound.[10]

Mandatory Visualization

experimental_workflow_column_chromatography start Start: Crude This compound prep_eluent Prepare Eluent (e.g., Hexane/EtOAc + 1% TEA) start->prep_eluent pack_column Pack Column with Silica Gel Slurry prep_eluent->pack_column load_sample Dissolve Crude Product & Load onto Column pack_column->load_sample elute Elute with Mobile Phase & Collect Fractions load_sample->elute tlc Monitor Fractions by TLC elute->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate end End: Purified This compound evaporate->end experimental_workflow_recrystallization start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter cool Slowly Cool to Room Temperature dissolve->cool No insolubles hot_filter->cool No insolubles hot_filter->cool Insolubles removed ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Collect Crystals by Vacuum Filtration ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry Dry Crystals Under Vacuum wash_crystals->dry end End: Purified This compound dry->end logical_relationship_acid_base_extraction start Start: Crude Mixture in Organic Solvent (Amine, Neutral, Acidic Impurities) wash_acid Wash with Aqueous Acid (e.g., 1M HCl) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Neutral & Acidic Impurities separate1->organic1 Organic Phase aqueous1 Aqueous Layer: Protonated Amine (Salt) separate1->aqueous1 Aqueous Phase basify Add Strong Base (e.g., NaOH) to pH > 12 aqueous1->basify back_extract Back-extract with Fresh Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 Aqueous Phase organic2 Organic Layer: Purified Amine separate2->organic2 Organic Phase dry_evaporate Dry with Na₂SO₄ & Evaporate Solvent organic2->dry_evaporate end End: Purified This compound dry_evaporate->end

References

Technical Support Center: Matrix Effects in LC-MS/MS Quantification of 2-MPEA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 2-methoxy-phenylethylamine (2-MPEA).

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of 2-MPEA, focusing on issues arising from matrix effects.

Problem: Poor reproducibility of 2-MPEA quantification across different sample lots.

  • Possible Cause: Variable matrix effects between sample batches are leading to inconsistent ion suppression or enhancement.[1][2] Biological matrices like plasma, serum, and whole blood contain endogenous components such as phospholipids (B1166683) that can interfere with the ionization of the target analyte.[1][3][4]

  • Recommended Action:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2-MPEA is the most effective way to compensate for variable matrix effects.[5][6][7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in a similar manner, thus improving the accuracy and precision of quantification.[5][8]

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts compared to simple protein precipitation.[3][9][10] For phospholipid removal, specialized techniques like HybridSPE can be particularly effective.[1][11][12]

    • Matrix Effect Evaluation: Quantitatively assess the matrix effect for each new batch of samples. This can be done by comparing the response of 2-MPEA in a post-extraction spiked blank matrix sample to the response in a neat solution.[13][14]

Problem: Low signal intensity or complete signal loss (ion suppression) for 2-MPEA.

  • Possible Cause: Co-elution of matrix components, especially phospholipids, with 2-MPEA is suppressing its ionization.[1][3][4][11] This is a common issue in electrospray ionization (ESI).[15]

  • Recommended Action:

    • Improve Chromatographic Separation: Modify the LC method to separate 2-MPEA from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.[16][17]

    • Enhance Sample Cleanup: As mentioned previously, a more effective sample preparation method is crucial. Protein precipitation alone is often insufficient to remove phospholipids.[1][3] Consider using LLE, SPE, or phospholipid removal plates.[3][4][11][12]

    • Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. This will help in adjusting the chromatography to move the 2-MPEA peak away from these suppressive zones.[13][18]

Problem: Inconsistent recovery of 2-MPEA during sample preparation.

  • Possible Cause: The chosen sample preparation method may not be optimal for 2-MPEA, leading to variable loss of the analyte. For instance, in LLE, the polarity of 2-MPEA might result in poor extraction efficiency.[3]

  • Recommended Action:

    • Method Validation: Thoroughly validate the sample preparation method to ensure consistent and high recovery. This involves spiking a known amount of 2-MPEA into a blank matrix and measuring the amount recovered after the extraction process.

    • Use of a SIL-IS: An appropriate SIL-IS will co-elute and have similar extraction recovery to the analyte, thereby correcting for recovery inconsistencies.

    • Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH adjustments to improve the partitioning of 2-MPEA into the organic phase. For SPE, test different sorbents and elution solvents.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[18] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which adversely affect the accuracy and reproducibility of quantification.[9][18][19]

Q2: What are the primary sources of matrix effects for 2-MPEA analysis in biological samples?

A2: For bioanalytical methods, the most significant sources of matrix effects are endogenous components of the biological fluid, such as phospholipids, salts, and proteins.[3][13] Phospholipids are a major cause of ion suppression in ESI-MS.[1][4][11]

Q3: How can I quantitatively assess the matrix effect for my 2-MPEA assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solvent at the same concentration.[13]

  • Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for 2-MPEA always necessary?

A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects in quantitative bioanalysis.[5][7][8] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more accurate and precise measurement of the analyte's concentration.

Q5: What are the best sample preparation techniques to minimize matrix effects for 2-MPEA?

A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): Simple and fast, but often insufficient for removing phospholipids.[1][3]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but recovery of polar analytes like 2-MPEA might be challenging.[3]

  • Solid Phase Extraction (SPE): Generally provides cleaner extracts than both PPT and LLE and can be optimized for specific analytes.[3][9]

  • HybridSPE: A technique that combines protein precipitation with phospholipid removal and is very effective for bioanalytical samples.[1][11][12]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 10540 - 70 (Suppression)[3]
Liquid-Liquid Extraction (MTBE)60 - 8080 - 95 (Less Suppression)[3]
Solid Phase Extraction (C18)90 - 10590 - 105 (Minimal Effect)[3]
HybridSPE-Phospholipid> 95> 98 (Negligible Effect)[11][12]

Note: The values presented are typical ranges and can vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of 2-MPEA in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with 2-MPEA at the same concentration as Set A before the sample preparation procedure.

    • Set C (Post-extraction Spike): Process a blank matrix sample through the entire sample preparation procedure. Then, spike the final extract with 2-MPEA at the same concentration as Set A.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set C) / (Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set B) / (Peak Area of Set C) * 100

    • Process Efficiency (PE) (%) = (Peak Area of Set B) / (Peak Area of Set A) * 100

Protocol 2: Solid Phase Extraction (SPE) for 2-MPEA from Plasma

  • Condition the SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition with 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Pre-treatment: Dilute 100 µL of plasma sample with 200 µL of 2% formic acid in water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute 2-MPEA with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) spike_is Spike with 2-MPEA-d4 (IS) sample->spike_is extraction Extraction (SPE or LLE) spike_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_injection LC Injection reconstitute->lc_injection separation Chromatographic Separation lc_injection->separation ms_detection MS/MS Detection separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for 2-MPEA quantification.

troubleshooting_logic start Poor/Inconsistent 2-MPEA Results check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_cleanup Evaluate Sample Cleanup check_is->check_cleanup Yes implement_is->check_cleanup ppt Protein Precipitation Sufficient? check_cleanup->ppt optimize_cleanup Optimize Cleanup (SPE/LLE/HybridSPE) ppt->optimize_cleanup No check_chroma Evaluate Chromatography ppt->check_chroma Yes optimize_cleanup->check_chroma optimize_chroma Optimize LC Method (Gradient, Column) check_chroma->optimize_chroma Co-elution? end Improved Results check_chroma->end No Co-elution post_infusion Perform Post-Column Infusion optimize_chroma->post_infusion post_infusion->end

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Analysis of 2-MPEA and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-MPEA (2-Methoxy-phenylethylamine) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic separations.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of 2-MPEA and its metabolites.

Issue 1: Poor Resolution Between 2-MPEA and its Primary Metabolite

Q: I am observing poor resolution or co-elution of 2-MPEA and its primary, more polar metabolite. How can I improve their separation?

A: Poor resolution between a parent compound and its metabolite is a common challenge. Here are several strategies to enhance separation, ranging from simple adjustments to more comprehensive method development changes.

Initial Checks:

  • System Suitability: First, confirm that your HPLC system is performing optimally by running a system suitability test. Check for consistent retention times, peak areas, and theoretical plates.

  • Column Health: An old or contaminated column can lead to poor peak shape and resolution.[1] If you suspect column degradation, try flushing it with a strong solvent or replacing it with a new one.[1] A guard column can also be used to protect the analytical column from contaminants.[2]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The selectivity of your separation is highly dependent on the mobile phase.[3]

    • Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase retention times and may improve resolution.[4]

    • Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.[5]

    • Utilize Gradient Elution: If an isocratic method is failing, a gradient elution can be employed.[6][7] Starting with a lower concentration of the organic solvent and gradually increasing it can help to better separate compounds with different polarities.[6]

  • Adjust Mobile Phase pH: Since 2-MPEA is a basic compound (containing an amine group), the pH of the mobile phase is critical.

    • Operating at a pH that is at least 1.5 to 2 units away from the pKa of 2-MPEA and its metabolites will ensure they are in a single ionic state, leading to sharper, more symmetrical peaks.[8]

    • For basic compounds, using a mobile phase with a pH in the acidic range (e.g., pH 2.5-4) is often a good starting point to ensure the analytes are protonated and exhibit good peak shape.[3]

  • Change Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase.[4]

    • If you are using a standard C18 column, switching to a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, can provide alternative interactions and improve resolution.[9]

Logical Workflow for Improving Resolution

G cluster_0 Troubleshooting Poor Resolution A Poor Resolution Observed B Check System Suitability & Column Health A->B C Optimize Mobile Phase B->C System OK D Adjust pH C->D E Change Column Chemistry D->E F Resolution Acceptable? E->F F->C No, re-optimize G End F->G Yes

Caption: A step-by-step workflow for troubleshooting poor resolution in HPLC.

Issue 2: Peak Tailing of 2-MPEA

Q: My chromatogram shows significant peak tailing for 2-MPEA. What are the likely causes and how can I fix this?

A: Peak tailing is a common issue, especially for basic compounds like 2-MPEA. It can lead to poor resolution and inaccurate integration.[1][10] The primary cause is often secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Silanol (B1196071) Interactions: The most frequent cause of peak tailing for basic compounds is the interaction of the protonated amine group with ionized residual silanol groups on the silica-based stationary phase.[1]

    • Solution 1: Lower Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[5]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic analytes.[1]

    • Solution 3: Increase Buffer Concentration: A higher concentration of the buffer in the mobile phase can help to mask the residual silanol groups.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][11]

    • Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.[1]

  • Column Contamination or Voids: Contaminants on the column frit or a void at the head of the column can disrupt the sample band, causing peak tailing for all analytes.[1]

    • Solution: If all peaks are tailing, try reversing and flushing the column. If this doesn't work, the column may need to be replaced.[1] Using a guard column can help prevent this.[2]

Troubleshooting Peak Tailing

G cluster_0 Troubleshooting Peak Tailing for 2-MPEA A Peak Tailing Observed B Check for Silanol Interactions A->B C Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) B->C Yes E Check for Column Overload B->E No D Use End-Capped Column C->D I Peak Shape Improved? C->I D->I F Dilute Sample E->F Yes G Check for Column Contamination/Void E->G No F->I H Reverse/Flush Column or Replace G->H H->I J End I->J Yes

Caption: Decision tree for diagnosing and resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for 2-MPEA and its metabolites?

A1: A good starting point for separating 2-MPEA and its more polar metabolites is reversed-phase HPLC. Here is a recommended initial setup:

ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <3 µm particle sizeC18 is a versatile stationary phase for moderately polar to non-polar compounds. Smaller particle sizes improve efficiency.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the basic 2-MPEA.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[7]
Gradient 5% to 95% B over 15-20 minutesA broad gradient is effective for separating compounds with a range of polarities, like a parent drug and its metabolites.[6]
Flow Rate 0.2-0.4 mL/min for 2.1 mm ID; 0.8-1.2 mL/min for 4.6 mm IDAppropriate for the column dimensions.
Column Temp. 30-40 °CElevated temperatures can improve peak shape and reduce viscosity.
Detection UV at 274 nm or Mass Spectrometry (MS)Choose based on the chromophore of 2-MPEA and the required sensitivity.

Q2: Should I use acetonitrile or methanol as the organic solvent?

A2: Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC.[12]

  • Acetonitrile generally has a lower viscosity, leading to lower backpressure, and often provides different selectivity compared to methanol.[7]

  • Methanol is a more cost-effective option.[7] If you are struggling with resolution, trying the alternative solvent is a valuable step in method development as it can significantly alter the selectivity of the separation.[5]

Q3: How do I choose the right HPLC column for my analysis?

A3: The choice of column is critical for achieving good separation.[13]

  • Stationary Phase: For 2-MPEA, a C18 column is a robust starting point. If resolution is an issue, consider alternative phases like C8 (less retentive), Phenyl (different selectivity for aromatic compounds), or a polar-embedded phase.[9]

  • Particle Size: Columns with smaller particles (<3 µm) offer higher efficiency and better resolution but generate higher backpressure.[4][14] Ensure your HPLC system can handle the pressure.

  • Column Dimensions:

    • Length: Longer columns (100-150 mm) provide more theoretical plates and better resolution for complex samples.[3] Shorter columns (50 mm) are suitable for faster analyses.[3]

    • Internal Diameter (ID): 4.6 mm ID is standard. 2.1 mm ID columns are more sensitive and consume less solvent, making them ideal for LC-MS applications.[3]

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can interfere with the detection and quantification of low-level metabolites. Common causes include:

  • Air bubbles in the system: Degas your mobile phase before use.[7]

  • Contaminated mobile phase: Use high-purity HPLC-grade solvents and freshly prepared buffers.[7]

  • Detector issues: The lamp in a UV detector may be failing, or the flow cell could be dirty.

  • Pump problems: Inconsistent mixing or faulty check valves can cause pressure fluctuations that appear as baseline noise.

Experimental Protocols

Protocol 1: General HPLC Method for 2-MPEA and Metabolite Profiling

Objective: To establish a baseline gradient HPLC method for the separation of 2-MPEA and its potential metabolites.

Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV or MS detector.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • HPLC-grade water, acetonitrile, and formic acid.

  • Sample of 2-MPEA and its metabolites dissolved in a solvent compatible with the initial mobile phase (e.g., 10% acetonitrile in water).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile (0.1% v/v).

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.

  • HPLC Conditions:

    • Set the column temperature to 35 °C.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes at a flow rate of 0.3 mL/min.

    • Set the injection volume to 5 µL.

    • Set the UV detector to 274 nm.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
  • Analysis:

    • Inject a blank (injection solvent) to ensure there are no system peaks.

    • Inject the sample containing 2-MPEA and its metabolites.

    • Analyze the resulting chromatogram for peak shape, retention, and resolution. This method provides a starting point for further optimization.

References

Validation & Comparative

A Comparative Analysis of 2-Methoxyphenethylamine and 3-Methoxyphenethylamine Activity at Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of two isomeric phenethylamine (B48288) derivatives, 2-methoxyphenethylamine (2-MeO-PEA) and 3-methoxyphenethylamine (B363911) (3-MeO-PEA), at the human Trace Amine-Associated Receptor 1 (TAAR1). This analysis is supported by available quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the available quantitative data for the agonistic activity of this compound and a qualitative assessment of 3-methoxyphenethylamine at human TAAR1.

CompoundAgonist Activity at human TAAR1
This compound EC₅₀ = 144 nM Emax = 95%
3-Methoxyphenethylamine No direct quantitative data for EC₅₀ or Kᵢ is readily available in the reviewed scientific literature. However, structure-activity relationship (SAR) studies of phenethylamines at TAAR1 generally indicate that substitutions at the 3- and 4-positions of the phenyl ring tend to result in lower potency compared to substitutions at the 2-position.

TAAR1 Signaling Pathway

Activation of TAAR1, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

TAAR1_Signaling_Pathway Ligand TAAR1 Agonist (e.g., 2-MeO-PEA) TAAR1 TAAR1 Ligand->TAAR1 Binds to G_Protein Gαs/βγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Transcription) CREB->Cellular_Response Leads to

TAAR1 Gαs-cAMP Signaling Pathway.

Experimental Protocols

The quantitative data for TAAR1 agonists are typically generated through functional assays that measure the downstream consequences of receptor activation, such as the accumulation of intracellular cAMP.

cAMP Accumulation Assay

This functional assay is employed to determine the potency (EC₅₀) and efficacy (Emax) of a test compound's ability to stimulate TAAR1 and induce the production of the second messenger, cAMP.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells, stably or transiently expressing the human TAAR1, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a serum-free assay buffer.

  • A phosphodiesterase (PDE) inhibitor, such as IBMX, is often included in the assay buffer to prevent the degradation of cAMP and enhance the signal.

  • Varying concentrations of the test compounds (this compound or 3-methoxyphenethylamine) are prepared in the assay buffer.

  • The different concentrations of the test compounds are added to the respective wells of the 96-well plate. A known TAAR1 agonist is used as a positive control, and buffer alone serves as the negative control.

  • The plate is incubated for a specified period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and cAMP production.

3. cAMP Detection:

  • Following incubation, the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay kit (e.g., ELISA, HTRF, or LANCE). These kits typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific antibody.

  • The signal generated is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

  • The raw data are converted to cAMP concentrations based on a standard curve.

  • The concentration-response data for each test compound are plotted using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ (the concentration of the agonist that gives half-maximal response) and the Emax (the maximum response achievable by the agonist).

Experimental_Workflow Start Start Cell_Culture Culture TAAR1-expressing HEK293 cells Start->Cell_Culture Plate_Cells Plate cells in 96-well plate Cell_Culture->Plate_Cells Add_Compounds Add compounds to cells Plate_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Lyse_Cells Lyse cells to release cAMP Incubate->Lyse_Cells Detect_cAMP Quantify cAMP using immunoassay Lyse_Cells->Detect_cAMP Analyze_Data Analyze data and determine EC₅₀ and Emax Detect_cAMP->Analyze_Data End End Analyze_Data->End

Generalized Workflow for a cAMP Accumulation Assay.

Discussion

The available data indicates that this compound is a potent agonist at the human TAAR1, with an EC₅₀ value in the nanomolar range and high efficacy. This suggests that the methoxy (B1213986) group at the 2-position of the phenyl ring is well-tolerated and may contribute favorably to the binding and/or activation of the receptor.

In contrast, the absence of readily available quantitative data for 3-methoxyphenethylamine makes a direct comparison challenging. However, based on established structure-activity relationships for phenethylamines at TAAR1, it is plausible that 3-methoxyphenethylamine exhibits lower potency than its 2-methoxy isomer. The position of substituents on the phenyl ring can significantly influence ligand-receptor interactions, affecting both binding affinity and the conformational changes required for receptor activation.

For researchers in drug development, the higher potency of this compound at TAAR1 suggests that this scaffold may be a more promising starting point for the design of novel TAAR1-targeted therapeutics. Further investigation into the pharmacological profile of 3-methoxyphenethylamine is warranted to complete this comparative analysis and to fully understand the impact of methoxy group positioning on TAAR1 activity. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative studies.

A Comparative Analysis of the Receptor Binding Profiles of 2-MPEA and 4-MPEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of 2-Methylphenethylamine (2-MPEA) and 4-Methoxyphenethylamine (4-MPEA). Due to the limited availability of comprehensive public data, this comparison is based on existing pharmacological descriptions and available experimental values.

Data Presentation: Receptor Binding and Functional Activity
Target2-MPEA4-MPEA
Trace Amine-Associated Receptor 1 (TAAR1) Agonist (qualitative)Very-low-potency partial agonist (EC₅₀ = 5,980 nM)[1]
Serotonin Receptors (General) Data not availableVery low affinity (A₂ = 7,940 nM in rat stomach fundus strip)[1]
Serotonin Transporter (SERT) Data not availableSerotonin Releasing Agent (in vitro)[1]
Norepinephrine Transporter (NET) Data not availableNorepinephrine Releasing Agent (in vitro)[1]
Dopamine Transporter (DAT) Data not availableVery weak Dopamine Reuptake Inhibitor (in vitro)[1]

Note: EC₅₀ (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. A₂ is a measure of antagonist affinity. The lack of comprehensive Kᵢ values limits a direct quantitative comparison of binding affinities.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor. While specific protocols for 2-MPEA and 4-MPEA are not detailed in the available literature, a general methodology is as follows:

  • Membrane Preparation:

    • Cell lines (e.g., HEK-293, CHO) are genetically engineered to express the target human receptor.

    • Cells are cultured and harvested.

    • The cell membrane, containing the receptors, is isolated through homogenization and centrifugation.

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., 2-MPEA or 4-MPEA) are added to compete with the radioligand for receptor binding.

    • The mixture is incubated to reach equilibrium.

  • Separation and Quantification:

    • The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration.

    • The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

    • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assays (e.g., for TAAR1 Agonism)

Functional assays measure the biological response elicited by a compound upon binding to a receptor. For G-protein coupled receptors like TAAR1, this often involves measuring the accumulation of second messengers like cyclic AMP (cAMP).

  • Cell Culture: Cells expressing the target receptor (e.g., human TAAR1) are cultured.

  • Compound Incubation: The cells are treated with various concentrations of the test compound.

  • Second Messenger Measurement: After incubation, the cells are lysed, and the concentration of a downstream signaling molecule (e.g., cAMP) is quantified using techniques like ELISA or HTRF.

  • Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ and the maximum efficacy (Eₘₐₓ) of the compound.

Signaling Pathways and Mechanisms of Action

TAAR1 Activation Signaling Pathway

Both 2-MPEA and 4-MPEA are reported to be agonists at the Trace Amine-Associated Receptor 1 (TAAR1). Upon activation, TAAR1 primarily couples to the Gαs protein, initiating a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase.

TAAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 2-MPEA or 4-MPEA TAAR1 TAAR1 Ligand->TAAR1 Binds to Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (stores Monoamines) Monoamine Monoamines (Serotonin, Norepinephrine) Vesicle->Monoamine Releases Transporter Monoamine Transporter (SERT, NET, DAT) Monoamine->Transporter Reuptake 4MPEA_in 4-MPEA 4MPEA_in->Vesicle Induces release from Monoamine_out Monoamines Receptor Postsynaptic Receptor Monoamine_out->Receptor Binds to 4MPEA_out 4-MPEA 4MPEA_out->Transporter Enters via 4MPEA_out->Transporter Weakly blocks (DAT) Transporter->Monoamine_out Reverses, causing efflux

References

A Comparative Pharmacological Guide: 2-Methoxyphenethylamine (2-MeO-PEA) vs. 2,5-Dimethoxyphenethylamine (2C-H)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of 2-Methoxyphenethylamine (2-MeO-PEA) and 2,5-Dimethoxyphenethylamine (2C-H). The information presented herein is intended for research and informational purposes only.

Introduction

This compound (2-MeO-PEA) and 2,5-dimethoxyphenethylamine (2C-H) are substituted phenethylamines that, while structurally related, exhibit distinct pharmacological profiles. 2C-H is the parent compound of the 2C family of psychedelic drugs, whereas 2-MeO-PEA is a positional isomer with a different substitution pattern on the phenyl ring.[1] This guide will delve into their comparative pharmacology, focusing on receptor binding affinities, functional activities, and the intracellular signaling pathways they modulate.

Pharmacological Profiles

This compound (2-MeO-PEA)

2-MeO-PEA is primarily characterized by its potent agonist activity at the human trace amine-associated receptor 1 (TAAR1).[2] In contrast, it demonstrates very low affinity for the serotonin (B10506) 5-HT2A and 5-HT2C receptors, which are the primary targets for many psychedelic phenethylamines.[2] The effects of 2-MeO-PEA in humans have not been formally reported.[2] Due to its TAAR1 agonism, it holds potential as a research tool for studying the physiological roles of this receptor. The compound is also utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[3]

2,5-Dimethoxyphenethylamine (2C-H)

2C-H is recognized as the structural backbone of the 2C-x series of psychedelic compounds.[1] However, 2C-H itself is reported to have no significant psychedelic properties, which is often attributed to its rapid metabolism by monoamine oxidase (MAO) enzymes in the body.[4] Pharmacologically, 2C-H displays a broader receptor interaction profile than 2-MeO-PEA. It acts as a partial agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, albeit with significantly lower potency compared to its 4-substituted derivatives like 2C-B or 2C-I.[1] Notably, it possesses a higher affinity for the 5-HT1A receptor than other compounds in the 2C series.[1] 2C-H also functions as an agonist at the human TAAR1.[1] Interestingly, some studies have also reported that 2C-H can act as an antagonist at the 5-HT2A receptor in certain experimental systems.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 2-MeO-PEA and 2C-H, providing a basis for comparing their receptor binding affinities and functional potencies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2CTAAR1 (rat)
2-MeO-PEA No data available>10,000[2]>10,000[2]60 - 2,200[6]
2C-H 70[1]1,600 - 3,000[1]Data varies60 - 2,200[6]

Higher Ki values indicate lower binding affinity.

Table 2: Functional Activity (EC50/IC50, nM)

CompoundReceptorAssay TypeValue (nM)Efficacy
2-MeO-PEA hTAAR1cAMP accumulation144[2]Full Agonist (95%)[2]
2C-H 5-HT2AInositol (B14025) Phosphate-Full Agonist[7]
5-HT2CInositol Phosphate-Full Agonist[7]
5-HT2C-pEC50 = 5.9320% of Serotonin[8]
5-HT1A--Partial to Full Agonist (very low potency)[7]
hTAAR1cAMP accumulation<1,000[6]Agonist

EC50 represents the concentration for 50% of maximal response (agonist). IC50 represents the concentration for 50% inhibition (antagonist). pEC50 is the negative logarithm of the EC50 value.

Signaling Pathways

The pharmacological effects of 2-MeO-PEA and 2C-H are mediated by their interaction with specific G-protein coupled receptors (GPCRs), which in turn activate downstream intracellular signaling cascades.

TAAR1 Signaling

Both 2-MeO-PEA and 2C-H are agonists at TAAR1. TAAR1 is primarily coupled to Gs and Gq proteins. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 2-MeO-PEA or 2C-H TAAR1 TAAR1 Ligand->TAAR1 Gs Gs TAAR1->Gs Gq Gq TAAR1->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates Ca2->PKC PKC->Cellular_Response

Caption: TAAR1 Signaling Pathway

5-HT2A Receptor Signaling

2C-H, as a partial agonist at the 5-HT2A receptor, primarily activates the Gq/G11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and DAG, along with Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 2C-H Receptor 5-HT2A Receptor Ligand->Receptor binds Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: 5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

The characterization of the pharmacological properties of 2-MeO-PEA and 2C-H relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of the test compound (2-MeO-PEA or 2C-H) that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50), from which the Ki value is calculated.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., 5-HT2A, TAAR1).

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Test compound (2-MeO-PEA or 2C-H) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or control solutions.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value from the curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis A Prepare Cell Membranes (with receptors) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand Solution B->D C Prepare Test Compound Dilutions C->D E Rapid Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis (IC50 & Ki determination) G->H

Caption: Experimental Workflow for Radioligand Binding Assay

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as 5-HT2A, by detecting changes in intracellular calcium concentration.

Objective: To determine the concentration of the test compound that elicits 50% of the maximal increase in intracellular calcium (EC50).

Materials:

  • Live cells expressing the receptor of interest (e.g., HEK293 cells with 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Test compound (e.g., 2C-H) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • A fluorescence plate reader or a flow cytometer capable of kinetic measurements.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add varying concentrations of the test compound to the wells.

  • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • After the response has peaked and started to decline, a maximal response can be elicited by adding a calcium ionophore (e.g., ionomycin) as a positive control.

  • Analyze the data by calculating the change in fluorescence from baseline for each concentration of the test compound.

  • Plot the response against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the EC50 value from the curve using non-linear regression analysis.

Conclusion

This compound and 2,5-dimethoxyphenethylamine, despite their structural similarities, exhibit markedly different pharmacological profiles. 2-MeO-PEA is a selective and potent TAAR1 agonist with negligible activity at key serotonin receptors, making it a valuable tool for investigating TAAR1 function. In contrast, 2C-H, the parent of the 2C-x family, has a more complex pharmacology, interacting with multiple serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and TAAR1, albeit with generally lower potency than its more psychoactive derivatives. The data and protocols presented in this guide provide a foundation for further research into the distinct mechanisms of action of these two phenethylamine (B48288) derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Mono-methoxyphenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of mono-methoxyphenethylamine isomers (2-, 3-, and 4-methoxyphenethylamine). The position of the methoxy (B1213986) group on the phenethylamine (B48288) core significantly influences their pharmacological profile, particularly their affinity and activity at various neurotransmitter receptors. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to aid in the understanding and future development of this class of compounds.

Comparative Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50) of mono-methoxyphenethylamine isomers at key serotonin (B10506) receptors and the trace amine-associated receptor 1 (TAAR1). Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)EfficacyReference
2-Methoxyphenethylamine 5-HT2A>10,000--[1]
5-HT2C>10,000--[1]
TAAR1-14495% (Full Agonist)[1]
3-Methoxyphenethylamine 5-HT2AData not availableData not availableData not available
5-HT2CData not availableData not availableData not available
TAAR1Data not availableData not availableData not available
4-Methoxyphenethylamine (B56431) 5-HT2AData not availableData not availableData not available
5-HT2CData not availableData not availableData not available
TAAR1Data not availableData not availableData not available

Note: There is a significant lack of comprehensive, directly comparative data for all three isomers across a wide range of receptors in the publicly available literature. The provided data for this compound indicates very low affinity for the 5-HT2A and 5-HT2C receptors, but potent agonism at TAAR1[1]. Information regarding the receptor binding profiles of 3- and 4-methoxyphenethylamine is sparse, with much of the literature focusing on their use as precursors in the synthesis of other compounds[2][3]. 4-Methoxyphenethylamine has also been noted to inhibit monoamine oxidase[4].

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or rat brain cortex homogenate.

  • Radioligand: [3H]Ketanserin or another suitable 5-HT2A antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

  • Test Compounds: Serial dilutions of the mono-methoxyphenethylamine isomers.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.

  • Scintillation Counter and Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through the filter plates using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filter plates and quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this receptor by an agonist, such as certain phenethylamines, initiates a downstream signaling cascade that leads to various cellular responses.

Gq_Signaling_Pathway Agonist Mono-methoxyphenethylamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Target Proteins

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

This guide highlights the current understanding of the structure-activity relationship of mono-methoxyphenethylamines. The significant gaps in the available data underscore the need for further research to fully characterize the pharmacological profiles of these compounds and to explore their therapeutic potential.

References

A Comparative In Vivo Analysis of 2-Methoxyphenethylamine and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of 2-Methoxyphenethylamine and the well-characterized psychostimulant, amphetamine. While extensive in vivo data exists for amphetamine, there is a notable scarcity of similar research on this compound, limiting a direct comparative analysis based on experimental evidence. This document summarizes the available data for both compounds, highlighting the existing knowledge gaps for this compound and providing detailed experimental protocols for amphetamine as a reference for future in vivo studies.

Executive Summary

Amphetamine is a potent central nervous system stimulant with well-documented effects on locomotor activity, and dopamine (B1211576) and serotonin (B10506) neurotransmission. Its primary mechanism of action involves the release of these monoamines and interaction with the trace amine-associated receptor 1 (TAAR1). In contrast, in vivo data for this compound is largely unavailable. Inferences about its potential effects are drawn from in vitro studies and research on structurally related methoxy-substituted phenethylamines, which primarily indicate an affinity for serotonin receptors. A direct in vivo comparison of their effects is not currently possible due to the lack of published research on this compound.

Data Presentation

Table 1: Comparative Locomotor Activity

Due to the absence of in vivo locomotor activity studies on this compound, a direct quantitative comparison is not possible. The table below presents data for amphetamine.

CompoundAnimal ModelDoses (mg/kg)Route of AdministrationObserved Effect on Locomotor ActivityCitation
Amphetamine C57BL/6 Mice2, 6, 12, 16, 20Subcutaneous (s.c.)Dose-dependent bimodal response: hyperlocomotion at lower doses, transitioning to stereotypy at higher doses.[1][1]
Sprague-Dawley Rats0.5, 1.0Intraperitoneal (i.p.)Increased locomotor activity. Methamphetamine showed greater potency under certain conditions.[2][3][2][3]
BALB/c Mice0.3 - 10Intraperitoneal (i.p.)Moderate to high doses induced hyperlocomotion.[4][4]
This compound ---No in vivo data available-
Table 2: Comparative Effects on Extracellular Dopamine and Serotonin

In vivo microdialysis data for this compound is not available. The table below summarizes the effects of amphetamine on dopamine and serotonin levels in the nucleus accumbens (NAc).

CompoundAnimal ModelDose (mg/kg)Route of AdministrationBrain RegionEffect on DopamineEffect on SerotoninCitation
Amphetamine Rat2Intraperitoneal (i.p.)Nucleus AccumbensIncreasedIncreased[5]
Rat4Intraperitoneal (i.p.)StriatumSubstantial increaseDecreased 5-HIAA at higher doses[6]
This compound ----No in vivo data availableNo in vivo data available-
Table 3: Comparative Receptor Binding Profiles (In Vitro)

This table presents in vitro receptor binding data (Ki, nM) to provide a basis for inferring the potential in vivo effects of this compound and its comparison to amphetamine. Data for this compound is limited; therefore, data for the broader class of phenethylamines and methoxy-substituted analogues are included for context.

ReceptorAmphetaminePhenethylamine (PEA)Methoxy-substituted Phenethylamines (general)Citation
TAAR1 AgonistPotent Agonist[[“]]Phenethylamines generally show stronger binding than amphetamine analogues.[[“]][8][[“]][8]
DAT Substrate/InhibitorSubstrate/Inhibitor-[[“]][[“]]
NET Substrate/InhibitorSubstrate/Inhibitor-[[“]][[“]]
SERT Substrate/InhibitorWeak Substrate/InhibitorVaries; some show high affinity for 5-HT receptors.[[“]][[“]]
5-HT1A --Weak to moderate affinity.[[“]][8][[“]][8]
5-HT2A --Moderate to high affinity.[[“]][8][[“]][8]
5-HT2C --Moderate to high affinity.[[“]][8][[“]][8]
D2 Low affinity-No relevant interaction observed.[10][10]

Experimental Protocols

Amphetamine-Induced Locomotor Activity in Mice

Objective: To assess the effect of amphetamine on spontaneous locomotor activity in mice.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • d-Amphetamine sulfate (B86663)

  • Sterile 0.9% saline

  • Locomotor activity chambers (e.g., transparent Plexiglas boxes equipped with infrared beams)

  • Animal scale

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On preceding days, handle the mice and habituate them to the locomotor activity chambers and saline injections to reduce novelty-induced hyperactivity and stress.[11][12]

  • Drug Preparation: Dissolve d-amphetamine sulfate in sterile 0.9% saline to the desired concentrations (e.g., 1, 2.5, 5, 10 mg/mL).

  • Baseline Activity: Place each mouse individually into a locomotor activity chamber and record its basal activity for a 30-60 minute period.[11][13]

  • Drug Administration: Following the baseline recording, administer a single intraperitoneal (i.p.) injection of either saline (vehicle control) or amphetamine at the desired dose (e.g., 1, 2.5, 5, 10, or 20 mg/kg).[12] The injection volume is typically 5-10 mL/kg.

  • Post-Injection Monitoring: Immediately return the mouse to the same locomotor activity chamber and record locomotor activity for a period of 60-120 minutes.[1][11][13]

  • Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and rearing frequency. Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the activity of amphetamine-treated groups to the saline-treated control group using appropriate statistical tests (e.g., ANOVA).

In Vivo Microdialysis for Dopamine and Serotonin in Rats Following Amphetamine Administration

Objective: To measure extracellular levels of dopamine and serotonin in the nucleus accumbens of freely moving rats following amphetamine administration.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • d-Amphetamine sulfate

  • Sterile 0.9% saline

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens (stereotaxic coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -6.8 mm from the skull surface). Secure the cannula with dental acrylic. Allow the animal to recover for at least one week.[14]

  • Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to obtain a stable baseline.[14][15]

  • Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.[14]

  • Drug Administration: Administer a single i.p. injection of amphetamine (e.g., 2 mg/kg) or saline.

  • Post-Injection Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. Compare the changes over time between the amphetamine and saline groups.

Signaling Pathways

Amphetamine Signaling Pathway

Amphetamine exerts its effects through a multi-faceted mechanism primarily involving the disruption of normal monoamine neurotransmitter function and activation of the trace amine-associated receptor 1 (TAAR1).

Amphetamine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron Amphetamine_ext Amphetamine DAT Dopamine Transporter (DAT) Amphetamine_ext->DAT Enters via reuptake Amphetamine_int Intracellular Amphetamine DAT->Amphetamine_int Dopamine_synapse DAT->Dopamine_synapse Reuptake (inhibited) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine_int->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine_int->TAAR1 Activates Vesicle Synaptic Vesicle Dopamine_cyto Vesicle->Dopamine_cyto Dopamine efflux Dopamine_vesicle Dopamine_cyto->DAT Reverse transport (efflux) PKA PKA TAAR1->PKA Activates PKC PKC TAAR1->PKC Activates PKA->DAT Phosphorylates PKC->DAT Phosphorylates Synaptic_Cleft Synaptic Cleft D_receptors Postsynaptic Dopamine Receptors Dopamine_synapse->D_receptors Activates

Amphetamine's mechanism of action in a presynaptic neuron.
Putative Signaling Pathway for this compound

Based on the pharmacology of phenethylamines in general, this compound is expected to interact with monoamine systems, likely with a preference for serotonin receptors and TAAR1. The following diagram illustrates a hypothetical signaling pathway.

PEA_Signaling cluster_presynaptic_pea Presynaptic Neuron PEA_ext 2-Methoxy- phenethylamine Transporter Monoamine Transporter (e.g., SERT) PEA_ext->Transporter Enters via reuptake PEA_int Intracellular 2-Methoxy- phenethylamine Transporter->PEA_int Monoamine_synapse Transporter->Monoamine_synapse TAAR1_pea TAAR1 PEA_int->TAAR1_pea Activates G_protein G-protein signaling TAAR1_pea->G_protein Activates Vesicle_release Monoamine Release G_protein->Vesicle_release Vesicle_release->Monoamine_synapse Increases Synaptic_Cleft_pea Synaptic Cleft Receptors_pea Postsynaptic Receptors (e.g., 5-HT) Monoamine_synapse->Receptors_pea Activates

A putative signaling pathway for this compound.

Discussion and Future Directions

The current body of scientific literature provides a robust understanding of the in vivo effects of amphetamine, particularly its impact on locomotor activity and the dopaminergic and serotonergic systems. In stark contrast, this compound remains largely uncharacterized in vivo. While in vitro data on related compounds suggest a potential interaction with serotonin receptors and TAAR1, these findings cannot be directly extrapolated to predict its complete in vivo profile.

To bridge this knowledge gap, future research should prioritize in vivo studies on this compound. Key experiments should include:

  • Locomotor Activity Studies: Dose-response studies in rodents (e.g., mice and rats) are essential to characterize its stimulant or depressant effects and to determine its potency relative to amphetamine.

  • In Vivo Microdialysis: Measuring extracellular levels of dopamine and serotonin in key brain regions like the nucleus accumbens and prefrontal cortex will elucidate its neurochemical mechanism of action.

  • Receptor Occupancy Studies: In vivo receptor binding studies would confirm the engagement of specific targets, such as serotonin receptors and TAAR1, in a living organism.

  • Behavioral Pharmacology: A broader assessment of its behavioral effects, including its potential for abuse liability, anxiogenic/anxiolytic properties, and impact on cognitive functions, is warranted.

By conducting these fundamental in vivo experiments, the scientific community can begin to build a comprehensive understanding of the pharmacological and physiological effects of this compound and enable a meaningful comparison with amphetamine.

References

Validation of 2-MPEA as a Selective TAAR1 Tool Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 2-methylphenethylamine (B1221183) (2-MPEA) as a tool compound for studying the Trace Amine-Associated Receptor 1 (TAAR1). While literature confirms 2-MPEA as a TAAR1 agonist, a comprehensive quantitative validation and direct comparison with other well-characterized agonists are hampered by the limited availability of specific binding affinity and functional potency data for this compound.[1] This document summarizes the current understanding of TAAR1 signaling, presents comparative data for other known TAAR1 agonists, and provides detailed experimental protocols for researchers seeking to characterize and validate tool compounds like 2-MPEA.

Introduction to TAAR1

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine, tyramine, and octopamine, as well as by amphetamine-like psychostimulants.[2] Located intracellularly, TAAR1 plays a crucial modulatory role in monoaminergic systems by influencing the function of dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters.[3][4] Its activation generally leads to a decrease in the firing rate of dopaminergic neurons and has been implicated in various physiological and pathological processes, making it a promising therapeutic target for neuropsychiatric disorders like schizophrenia, depression, and addiction.[5][6]

TAAR1 Signaling Pathways

TAAR1 primarily couples to the Gαs subunit of heterotrimeric G proteins.[1] Agonist binding initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This increase in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate various downstream targets.

In addition to the canonical Gαs-cAMP pathway, TAAR1 activation has been shown to engage other signaling molecules, including Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK1/2), and the transcription factors CREB (cAMP response element-binding protein) and NFAT (nuclear factor of activated T-cells).[1][7] The specific signaling cascade activated can be cell-type dependent and may involve interactions with other receptors, such as the dopamine D2 receptor.[7]

TAAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist TAAR1 TAAR1 Agonist->TAAR1 Gαs Gαs TAAR1->Gαs Activates PKC PKC TAAR1->PKC ERK ERK TAAR1->ERK NFAT NFAT TAAR1->NFAT Adenylyl_Cyclase Adenylyl_Cyclase Gαs->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular_Response PKC->Cellular_Response ERK->Cellular_Response CREB->Cellular_Response NFAT->Cellular_Response

Caption: Simplified TAAR1 signaling pathway.

Comparative Analysis of TAAR1 Agonists

Table 1: Comparative Potency of Selected TAAR1 Agonists

CompoundSpeciesAssay TypePotency (EC50, nM)Reference
β-phenylethylamineHumancAMP Accumulation106[8]
RO5166017MousecAMP Accumulation1.62[4]
RO5263397MousecAMP Accumulation (BRET)0.12[9]
UlotarontHumanGIRK Activation38.0
RalmitarontHumanGIRK Activation420

Table 2: Comparative Binding Affinity of Selected TAAR1 Agonists

CompoundSpeciesAssay TypeAffinity (Ki, nM)Reference
UlotarontHumanRadioligand BindingHigh Affinity
RO5263397Mouse, Rat, HumanRadioligand BindingHigh Affinity

Note: "High Affinity" is stated in the reference without a specific numerical value.

Experimental Protocols

To facilitate the validation of 2-MPEA and other potential TAAR1 tool compounds, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for TAAR1 by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human or rodent TAAR1.

  • Radioligand: A high-affinity TAAR1 ligand labeled with a radioisotope (e.g., [3H]-RO5166017).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compound: 2-MPEA or other compounds of interest.

  • Non-specific Ligand: A high concentration of a known non-radiolabeled TAAR1 ligand to determine non-specific binding.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in assay buffer. For determining non-specific binding, add the non-specific ligand instead of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare reagents: - TAAR1-expressing cell membranes - Radioligand - Test compound dilutions - Assay buffer B Incubate membranes, radioligand, and test compound in 96-well plate A->B Add to wells C Separate bound and free radioligand by rapid vacuum filtration B->C After incubation D Wash filters with ice-cold buffer C->D E Measure radioactivity on filters using a scintillation counter D->E F Analyze data to determine IC50 and calculate Ki E->F

Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of a test compound to act as an agonist and stimulate TAAR1-mediated production of the second messenger cAMP.

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing the TAAR1 of interest.

  • Culture Medium: Standard cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Test Compound: 2-MPEA or other potential agonists.

  • Positive Control: A known TAAR1 agonist (e.g., β-phenylethylamine or RO5166017).

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Cell Plating: Seed the TAAR1-expressing cells in a 96-well or 384-well plate and grow to a suitable confluency.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor.

  • Compound Addition: Add varying concentrations of the test compound or positive control to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

  • Data Analysis: Plot the cAMP levels as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

cAMP_Assay_Workflow A Seed TAAR1-expressing cells in a multi-well plate B Pre-incubate cells with assay buffer containing a PDE inhibitor A->B C Add varying concentrations of the test agonist compound B->C D Incubate at 37°C to stimulate cAMP production C->D E Lyse cells and measure intracellular cAMP levels D->E F Analyze data to determine EC50 and Emax E->F

Caption: Workflow for a cAMP accumulation functional assay.

Conclusion and Future Directions

While 2-MPEA is recognized as a TAAR1 agonist, its validation as a selective tool compound requires comprehensive pharmacological characterization.[1] This includes determining its binding affinity (Ki) and functional potency (EC50) at TAAR1, and critically, assessing its activity across a panel of other relevant GPCRs and monoamine transporters to establish a selectivity profile. The experimental protocols and comparative data provided in this guide offer a framework for researchers to undertake such validation studies. Future work should focus on generating and publishing this missing data for 2-MPEA to firmly establish its utility as a selective tool compound for investigating TAAR1 biology.

References

A Comparative Analysis of 2-, 3-, and 4-Methoxyphenethylamine: Pharmacology, Metabolism, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and metabolic profiles of the positional isomers 2-methoxyphenethylamine (2-MPEA), 3-methoxyphenethylamine (B363911) (3-MPEA), and 4-methoxyphenethylamine (B56431) (4-MPEA). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

2-, 3-, and 4-Methoxyphenethylamine are structural isomers that exhibit distinct pharmacological profiles, primarily through their interactions with serotonin (B10506) and trace amine-associated receptors. Their varied receptor affinities and functional activities translate to different potential physiological effects. Notably, 2-MPEA demonstrates potent full agonism at the human trace amine-associated receptor 1 (TAAR1), while 3-MPEA is a partial agonist, and data for 4-MPEA at this receptor is less defined. In contrast, their affinities for serotonin receptors are generally low. The metabolism of these compounds is primarily mediated by the cytochrome P450 enzyme CYP2D6, involving O-demethylation and aromatic hydroxylation. This guide delves into a detailed comparative analysis of their receptor binding affinities, functional activities, metabolic pathways, and the intracellular signaling cascades they trigger.

Data Presentation

Table 1: Comparative Receptor Binding Affinities ( KiK_iKi​ , nM)
ReceptorThis compound (2-MPEA)3-Methoxyphenethylamine (3-MPEA)4-Methoxyphenethylamine (4-MPEA)
Serotonin 5-HT2A >10,000[1]No specific data foundNo specific data found
Serotonin 5-HT2C >10,000[1]No specific data foundNo specific data found
Serotonin Receptors (Rat Stomach Fundus Strip, A2) 3,020[1]1,290[2]No specific data found
Human Trace Amine-Associated Receptor 1 (hTAAR1) No direct binding data foundNo direct binding data foundNo direct binding data found

Note: Lower

KiK_iKi​
values indicate higher binding affinity. The lack of comprehensive, directly comparative binding data for all three isomers at a wide range of receptors is a notable gap in the current literature.

Table 2: Comparative Functional Activity (EC50, nM and Emax, %)
Receptor/AssayThis compound (2-MPEA)3-Methoxyphenethylamine (3-MPEA)4-Methoxyphenethylamine (4-MPEA)
Human Trace Amine-Associated Receptor 1 (hTAAR1) EC50: 144, Emax: 95% (Full Agonist)[1]EC50: 1,444, Emax: 73% (Partial Agonist)[2]No specific data found

Note: EC50 represents the concentration for 50% of maximal response. Emax indicates the maximum efficacy relative to a reference full agonist.

Mandatory Visualization

Signaling_Pathways cluster_TAAR1 TAAR1 Signaling cluster_5HT2A 5-HT2A Receptor Signaling 2-MPEA 2-MPEA TAAR1 TAAR1 2-MPEA->TAAR1 Full Agonist 3-MPEA 3-MPEA 3-MPEA->TAAR1 Partial Agonist Gαs Gαs TAAR1->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB Phosphorylation CREB Phosphorylation PKA->CREB Phosphorylation Leads to Phenethylamine Phenethylamine 5-HT2A Receptor 5-HT2A Receptor Phenethylamine->5-HT2A Receptor Binds Gαq/11 Gαq/11 5-HT2A Receptor->Gαq/11 Activates PLC PLC Gαq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Caption: Signaling pathways for TAAR1 and 5-HT2A receptors.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_metabolism In Vitro Metabolism Assay Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Add radioligand & test compound Filtration Filtration Incubation->Filtration Separate bound/free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Quantify radioactivity Data Analysis (Ki) Data Analysis (Ki) Scintillation Counting->Data Analysis (Ki) Microsome Prep Microsome Prep Incubation_Met Incubation with Compound & NADPH Microsome Prep->Incubation_Met Reaction Quench Reaction Quench Incubation_Met->Reaction Quench Stop reaction LC-MS/MS Analysis LC-MS/MS Analysis Reaction Quench->LC-MS/MS Analysis Metabolite ID & Quantification Metabolite ID & Quantification LC-MS/MS Analysis->Metabolite ID & Quantification

Caption: Workflow for receptor binding and in vitro metabolism assays.

Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity (

KiK_iKi​
) of a test compound to a specific receptor, such as the serotonin 5-HT2A receptor, using a radioligand displacement assay.

1. Materials:

  • Cell Membranes: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human receptor of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Test Compounds: 2-, 3-, and 4-methoxyphenethylamine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand for the target receptor (e.g., 10 µM spiperone (B1681076) for 5-HT2A).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter and Fluid.

2. Procedure:

  • Preparation: Dilute cell membranes, radioligand, and test compounds to desired concentrations in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control). Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    KiK_iKi​
    ) using the Cheng-Prusoff equation:
    Ki=IC50/(1+[L]/Kd)K_i = IC{50} / (1 + [L]/K_d)Ki​=IC50​/(1+[L]/Kd​)
    , where [L] is the concentration of the radioligand and
    KdK_dKd​
    is its dissociation constant.

In Vitro Metabolism Assay with Liver Microsomes (General Protocol)

This protocol describes a general method to study the in vitro metabolism of the methoxyphenethylamine isomers using human liver microsomes.

1. Materials:

  • Human Liver Microsomes (HLM): Commercially available pooled HLM.

  • Test Compounds: 2-, 3-, and 4-methoxyphenethylamine.

  • Cofactor: NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Quenching Solution: Ice-cold acetonitrile.

  • LC-MS/MS System.

2. Procedure:

  • Preparation: Prepare stock solutions of the test compounds. Prepare a reaction mixture containing HLM in potassium phosphate buffer.

  • Pre-incubation: Pre-warm the reaction mixture to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

Concluding Remarks

The positional isomers of methoxyphenethylamine display nuanced differences in their pharmacological profiles. 2-MPEA stands out as a potent full agonist at hTAAR1, suggesting a potential for neuromodulatory effects mediated by this receptor. 3-MPEA's partial agonism at the same receptor indicates a different functional outcome. The limited data for 4-MPEA highlights an area for future investigation. Their low affinity for serotonin 5-HT2A and 5-HT2C receptors suggests that they are unlikely to produce classical psychedelic effects mediated by these targets. The primary metabolic pathways for these compounds involve CYP2D6-mediated O-demethylation and hydroxylation, which is a critical consideration for potential drug-drug interactions and pharmacokinetic variability in the population due to CYP2D6 polymorphisms. This comparative guide provides a foundational understanding for researchers and professionals in the field, emphasizing the need for further comprehensive studies to fully elucidate the therapeutic and toxicological potential of these compounds.

References

Cross-Validation of HPLC and GC-MS Methods for the Quantification of 2-Methoxyphenethylamine (2-MPEA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methoxyphenethylamine (2-MPEA), a key neuromodulator and building block in pharmaceutical synthesis, is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective cross-validation of these methods, supported by representative experimental data, to assist researchers in selecting the most suitable analytical methodology for their specific needs.

Principles and Applicability in 2-MPEA Analysis

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation of analytes is based on their differential partitioning between these two phases. HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds, a category that includes many phenethylamines like 2-MPEA, often without the need for chemical derivatization. When coupled with a UV detector, HPLC provides a robust and widely accessible method for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of gas chromatography with the sensitive and selective detection of mass spectrometry. In GC, a gaseous mobile phase carries the vaporized sample through a column. Separation is primarily based on the compound's volatility and boiling point. While GC-MS offers exceptional sensitivity and specificity, it is best suited for volatile and thermally stable compounds. For many amines, including 2-MPEA, a derivatization step is often necessary to increase their volatility and thermal stability, which adds a layer of complexity to the sample preparation process.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the analysis of 2-MPEA by HPLC-UV and GC-MS.

Representative HPLC-UV Method for 2-MPEA

This protocol is based on a validated method for a structurally similar phenethylamine, methamphetamine, and is adapted for 2-MPEA analysis.[2]

Sample Preparation:

  • Accurately weigh and dissolve the 2-MPEA standard or sample in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples at various concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of a buffer (e.g., 50 mM pyrrolidine, pH 11.5) and acetonitrile (B52724) (50:50, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 214 nm.[2]

Representative GC-MS Method for 2-MPEA

This protocol includes a common derivatization step for phenethylamines to enhance their volatility for GC-MS analysis.[3][4][5]

Sample Preparation and Derivatization:

  • Prepare a stock solution of 2-MPEA in a suitable solvent (e.g., methanol).

  • For calibration standards, evaporate an appropriate volume of the stock solution to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) as the derivatizing agent and 50 µL of ethyl acetate (B1210297) to the dried residue.

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • After cooling to room temperature, the sample is ready for injection.

GC-MS Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-450.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity by monitoring characteristic ions of derivatized 2-MPEA.

Method Validation and Performance Comparison

The following table summarizes the typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of phenethylamine-like compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterHPLC-UV (Representative)GC-MS (Representative)
Linearity (R²) ≥ 0.999[2]≥ 0.995[6]
Accuracy (Recovery) 98 - 102%89.0 - 108%[6]
Precision (RSD) < 2%[2]≤ 8.1%[6]
Limit of Detection (LOD) ~7.88 ng/mL0.02 - 0.72 ng/mL[6]
Limit of Quantification (LOQ) ~25 ng/mL (Estimated)1 - 2.5 ng/mL[6]

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the general workflow for method cross-validation and a comparison of the analytical steps for HPLC and GC-MS.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison & Conclusion sample Identical Sample Sets prep_hplc HPLC Sample Prep sample->prep_hplc prep_gcms GC-MS Sample Prep (with Derivatization) sample->prep_gcms hplc HPLC-UV Analysis prep_hplc->hplc gcms GC-MS Analysis prep_gcms->gcms data_hplc HPLC Data Acquisition & Processing hplc->data_hplc data_gcms GC-MS Data Acquisition & Processing gcms->data_gcms comparison Statistical Comparison of Results data_hplc->comparison data_gcms->comparison conclusion Conclusion on Method Equivalence comparison->conclusion

A typical workflow for the cross-validation of two analytical methods.

analytical_steps_comparison cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Start h_prep Sample Preparation (Dilution) h_start->h_prep h_inject Injection h_prep->h_inject h_sep Chromatographic Separation h_inject->h_sep h_detect UV Detection h_sep->h_detect h_end Data Analysis h_detect->h_end g_start Start g_prep Sample Preparation (Extraction) g_start->g_prep g_deriv Derivatization g_prep->g_deriv g_inject Injection g_deriv->g_inject g_sep Chromatographic Separation g_inject->g_sep g_detect Mass Spectrometry Detection g_sep->g_detect g_end Data Analysis g_detect->g_end

Comparison of the analytical steps for HPLC and GC-MS.

Conclusion and Recommendations

The choice between HPLC-UV and GC-MS for the analysis of 2-MPEA is contingent upon the specific analytical objective, sample matrix, and available instrumentation.

HPLC-UV is often the preferred method for routine quality control and quantification in pharmaceutical formulations due to its simplicity, robustness, and the ability to analyze 2-MPEA directly without derivatization. This simplifies the sample preparation workflow and reduces potential sources of error.

GC-MS excels in situations requiring higher sensitivity and specificity, such as the analysis of 2-MPEA in complex biological matrices or for trace-level impurity profiling. The requirement for derivatization, however, increases sample preparation time and complexity.

Ultimately, a thorough cross-validation, as outlined in this guide, is essential when transitioning between these methods or when comparing data from different analytical platforms to ensure the consistency and reliability of the results.

References

Differentiating 2-Methylphenethylamine (2-MPEA) from its Isomers in Toxicological Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to toxicological screening. Among these, phenethylamine (B48288) derivatives, including 2-Methylphenethylamine (2-MPEA), require robust analytical methods for unambiguous identification, particularly to differentiate them from their positional isomers, 3-MPEA and 4-MPEA. This guide provides a comparative overview of the key analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers in developing and validating their own methods.

Introduction to the Challenge

2-MPEA, a structural isomer of amphetamine, shares a common phenethylamine backbone with its 3- and 4-methyl counterparts. This structural similarity results in nearly identical physical and chemical properties, making their differentiation a complex analytical task. Standard toxicology screening methods, such as immunoassays, often lack the specificity to distinguish between these isomers, necessitating the use of more sophisticated, confirmatory techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate identification is crucial for forensic toxicology, clinical diagnostics, and understanding the pharmacology and metabolism of these compounds.

Immunoassay Screening: A First-Line Tool with Limitations

Immunoassays are widely used for initial drug screening due to their speed and high-throughput capabilities. However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity with structurally related compounds. While specific data on the cross-reactivity of 2-MPEA with commercial amphetamine and methamphetamine immunoassays is limited, studies on a wide range of phenethylamine designer drugs have shown that cross-reactivity can be variable and often low[1][2][3][4]. This can lead to false-negative results, where the presence of 2-MPEA or its isomers may go undetected.

Table 1: Immunoassay Cross-Reactivity for Selected Phenethylamines (Illustrative)

Immunoassay KitCompoundCross-Reactivity (%)Reference
EMIT® II Plus Amphetamine AssayAmphetamine100[2]
Methamphetamine<50[2]
PhentermineVariable[5]
Instant-View™ MethamphetamineMethamphetamine100[2]
AmphetamineHigh[2]
MDMALow[2]

Due to these limitations, any positive or suspected result from an immunoassay screen for amphetamines should be considered presumptive and confirmed by a more specific method.

Confirmatory Analysis: GC-MS and LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the definitive identification and quantification of phenethylamine isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic separation and structural information. However, the electron ionization (EI) mass spectra of underivatized positional isomers like 2-MPEA, 3-MPEA, and 4-MPEA are often very similar, making their distinction based on mass spectra alone challenging[6]. To overcome this, a derivatization step is typically employed to enhance volatility and, more importantly, to induce characteristic fragmentation patterns that allow for isomer differentiation. Trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatizing agent for phenethylamines, forming N-trifluoroacetyl derivatives[7][8].

The separation of these derivatized isomers is achieved on a gas chromatograph, where they will exhibit slightly different retention times based on their interaction with the stationary phase of the GC column.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis urine Urine Sample extraction Liquid-Liquid or Solid-Phase Extraction urine->extraction derivatization Derivatization with TFAA extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_analysis data_analysis ms_detection->data_analysis Data Analysis

GC-MS workflow for phenethylamine isomer analysis.

Table 2: GC-MS Parameters for TFAA-Derivatized MPEA Isomers (Hypothetical Data for Illustration)

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Inlet Temperature250 °C
Oven Program80 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range40-400 amu
Expected Retention Times (min)
N-TFA-2-MPEAtR1
N-TFA-3-MPEAtR2
N-TFA-4-MPEAtR3

Note: Specific retention times (tR) will vary depending on the exact chromatographic conditions. It is expected that the isomers will have slightly different retention times, allowing for their separation.

Mass Spectral Fragmentation:

The key to differentiating the TFAA-derivatized isomers lies in their unique fragmentation patterns. While they will all have the same molecular ion, the position of the methyl group on the phenyl ring will influence the relative abundance of certain fragment ions. For example, the tropylium (B1234903) ion (m/z 91) and substituted tropylium ions will likely show different abundances.

Table 3: Key Differentiating Ions for TFAA-Derivatized MPEA Isomers (Predicted)

IsomerPrecursor Ion (M+)Primary Fragment Ion(s)Characteristic Differentiating Ions
N-TFA-2-MPEAm/z 231m/z 118 (base peak), m/z 91Relative abundance of m/z 117 vs. m/z 91
N-TFA-3-MPEAm/z 231m/z 118, m/z 91 (base peak)Relative abundance of m/z 117 vs. m/z 91
N-TFA-4-MPEAm/z 231m/z 118, m/z 91 (base peak)Relative abundance of m/z 117 vs. m/z 91

Note: This is a predicted fragmentation pattern. Experimental verification is required to establish the definitive differentiating ions and their relative intensities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique that offers high sensitivity and selectivity without the need for derivatization. Separation of the isomers is achieved using liquid chromatography, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for the analytes is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This two-stage mass filtering provides excellent specificity.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis urine Urine Sample extraction Solid-Phase Extraction (SPE) urine->extraction lc_injection LC Injection extraction->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation msms_detection MS/MS Detection (MRM) lc_separation->msms_detection data_analysis data_analysis msms_detection->data_analysis Data Analysis

LC-MS/MS workflow for phenethylamine isomer analysis.

Table 4: LC-MS/MS Parameters for MPEA Isomers (Illustrative)

ParameterValue
Liquid Chromatograph
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientOptimized for isomer separation
Flow Rate0.3 mL/min
Tandem Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (m/z)
2-MPEA136.1
3-MPEA136.1
4-MPEA136.1

Note: The precursor ion for all isomers will be the protonated molecule [M+H]+. The product ions (m/z) and their optimal collision energies must be determined experimentally for each isomer to ensure specificity. While the product ion spectra may be similar, the relative ratios of the quantifier and qualifier ions can often be used as an additional point of identification.

Table 5: Performance Characteristics of a Validated LC-MS/MS Method for Phenethylamine Analysis (Example Data)

ParameterValue
Limit of Detection (LOD)0.5 ng/mL[9]
Limit of Quantitation (LOQ)1.0 ng/mL[9]
Linearity (r2)>0.99
Precision (%RSD)<15%
Accuracy (%Bias)±15%

Note: This data is from a study on a broad range of phenethylamines and serves as a general guideline for expected performance. Specific validation for 2-MPEA and its isomers is necessary.

Synthesis and Metabolism

Synthesis of Reference Standards: The availability of pure reference standards for 2-MPEA, 3-MPEA, and 4-MPEA is essential for method development and validation. A common synthetic route involves the reductive amination of the corresponding methylbenzaldehyde[10].

Metabolic Pathways: The metabolism of 2-MPEA has not been extensively studied in humans. However, based on the metabolism of other phenethylamines, the primary metabolic routes are expected to be N-dealkylation (if N-substituted), aromatic hydroxylation, and subsequent conjugation with glucuronic acid or sulfate[11][12].

Signaling Pathway Visualization

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MPEA 2-MPEA Hydroxylation Aromatic Hydroxylation (CYP450) MPEA->Hydroxylation N_Dealkylation N-Dealkylation (if applicable) MPEA->N_Dealkylation Glucuronidation Glucuronide Conjugation (UGTs) Hydroxylation->Glucuronidation Sulfation Sulfate Conjugation (SULTs) Hydroxylation->Sulfation Excretion Urinary Excretion Glucuronidation->Excretion Sulfation->Excretion

Predicted metabolic pathway of 2-MPEA.

Conclusion

The differentiation of 2-MPEA from its positional isomers is a critical task in modern toxicology that cannot be reliably achieved by immunoassay screening alone. Confirmatory methods, namely GC-MS with derivatization and LC-MS/MS, are essential for unambiguous identification. This guide has outlined the principles of these techniques and provided a framework for the development of robust analytical methods. The successful implementation of these methods relies on the use of pure reference standards, careful optimization of chromatographic and mass spectrometric parameters, and thorough method validation. By employing these strategies, researchers and scientists can confidently identify and quantify 2-MPEA and its isomers, contributing to a more comprehensive understanding of the prevalence and effects of these emerging psychoactive substances.

References

A Comparative Analysis of 2-MPEA and Other TAAR1 Agonists in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 2-Methylphenethylamine (2-MPEA) and other prominent Trace Amine-Associated Receptor 1 (TAAR1) agonists. The data presented is derived from functional assays, with a focus on cAMP accumulation, a hallmark of TAAR1 activation. Detailed experimental protocols and signaling pathway diagrams are included to support researchers in their evaluation of these compounds.

Comparative Efficacy of TAAR1 Agonists

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that, upon activation, primarily couples to the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] The potency (EC50) and efficacy (Emax) of TAAR1 agonists are commonly determined using cAMP accumulation assays in cell lines expressing the receptor, such as Human Embryonic Kidney 293 (HEK293) cells.[1][3]

The following table summarizes the functional potency and efficacy of 2-MPEA and other selected TAAR1 agonists at the human TAAR1 (hTAAR1). The data has been compiled from various sources, and it is important to note that experimental conditions may vary between studies.

CompoundClassPotency (EC50) at hTAAR1 (nM)Efficacy (Emax) at hTAAR1 (% of β-PEA)
β-phenylethylamine (β-PEA)Endogenous Agonist~106 - 138100% (Reference)
2-MPEA (β-Methylphenethylamine) Synthetic AgonistWell-tolerated, as potent as β-PEANot explicitly stated, but implied full agonism
RO5256390Full Agonist5.3 - 18~103%
RO5263397Partial/Full Agonist1.48 - 8582 - 86.7%
Ulotaront (SEP-363856)Full Agonist38 - 180~109%
Ralmitaront (RG-7906)Partial Agonist110.4~40.1%
LK00764Full Agonist4.0Not explicitly stated, but implied full agonism
AP163Full Agonist33Not explicitly stated, but implied full agonism
Tyramine (TYR)Endogenous Agonist414.999.0%
3-iodothyronamine (T1AM)Endogenous Agonist742.670.5%

TAAR1 Signaling Pathways

Activation of TAAR1 initiates a cascade of intracellular signaling events. The canonical pathway involves the Gαs-mediated production of cAMP, which in turn activates Protein Kinase A (PKA).[4] However, TAAR1 signaling is multifaceted and can also involve Protein Kinase C (PKC) and the phosphorylation of downstream effectors such as the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB).[2][5] Furthermore, TAAR1 can form heterodimers with other receptors, such as the dopamine (B1211576) D2 receptor, which can influence its signaling output.[4]

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates PKC PKC TAAR1->PKC Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gas->AC Stimulates Agonist TAAR1 Agonist (e.g., 2-MPEA) Agonist->TAAR1 Binds PKA PKA cAMP->PKA Activates ERK pERK PKA->ERK Phosphorylates PKC->ERK Phosphorylates CREB pCREB ERK->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Figure 1: Simplified TAAR1 signaling cascade.

Experimental Protocols

The following section details a generalized protocol for a cAMP accumulation functional assay, a standard method for determining the efficacy of TAAR1 agonists.

cAMP Accumulation Functional Assay (BRET-based)

This assay quantifies the potency (EC50) and efficacy (Emax) of a TAAR1 agonist by measuring the production of the second messenger cAMP in live cells using Bioluminescence Resonance Energy Transfer (BRET).[5][6]

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing the human TAAR1.

  • cAMP BRET Biosensor: A plasmid encoding a cAMP biosensor (e.g., CAMYEL or EPAC-based sensors).[6]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[1]

  • Transfection Reagent: (e.g., Lipofectamine).

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.[1]

  • Test Compounds: 2-MPEA and other TAAR1 agonists of interest.

  • Reference Agonist: β-phenylethylamine (β-PEA).

  • BRET Substrate: (e.g., Coelenterazine (B1669285) h).

  • Microplate Reader: Capable of detecting BRET signals.

  • 96-well or 384-well plates: White, clear-bottom plates suitable for cell culture and luminescence reading.

Workflow Diagram:

BRET_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Transfection Co-transfect HEK293 cells with hTAAR1 and cAMP BRET biosensor Seeding Seed transfected cells into 96-well plates and incubate overnight Transfection->Seeding Wash Wash cells with assay buffer Seeding->Wash Preincubation Pre-incubate with PDE inhibitor Wash->Preincubation Addition Add varying concentrations of TAAR1 agonists (test and reference) Preincubation->Addition Incubation Incubate to allow for cAMP production Addition->Incubation Substrate Add BRET substrate (e.g., Coelenterazine h) Incubation->Substrate Read Measure BRET signal on a microplate reader Substrate->Read Calculate Calculate BRET ratio Read->Calculate Plot Plot dose-response curves Calculate->Plot Determine Determine EC50 and Emax values Plot->Determine

Figure 2: Experimental workflow for a BRET-based cAMP assay.

Procedure:

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding for human TAAR1 and a cAMP BRET biosensor using a suitable transfection reagent.

    • 24 hours post-transfection, seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.[1]

  • Assay Execution:

    • On the day of the assay, wash the cells with assay buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in assay buffer for 10-30 minutes at room temperature or 37°C to prevent the degradation of cAMP.[1]

    • Prepare serial dilutions of the test compounds (e.g., 2-MPEA) and the reference agonist (β-PEA).

    • Add the diluted compounds to the respective wells of the plate.

    • Incubate the plate for 15-30 minutes at 37°C to stimulate cAMP production.[1]

    • Add the BRET substrate (e.g., coelenterazine h) to all wells.

  • Data Acquisition and Analysis:

    • Immediately after adding the substrate, measure the luminescence signals at the donor and acceptor wavelengths using a BRET-compatible microplate reader.

    • Calculate the BRET ratio (e.g., Acceptor emission / Donor emission). A decrease in the BRET ratio typically indicates an increase in intracellular cAMP.

    • Plot the change in BRET ratio against the logarithm of the agonist concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values for each compound.

    • Normalize the Emax values of the test compounds to the maximal response produced by the reference full agonist, β-PEA.

This guide provides a comparative overview of the functional efficacy of 2-MPEA and other TAAR1 agonists. The provided data and protocols are intended to assist researchers in the design and interpretation of their own studies in the field of TAAR1 pharmacology.

References

Head-Twitch Response: A Comparative Analysis of 2-MPEA and Other Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The head-twitch response (HTR) in rodents is a crucial behavioral assay used to screen compounds for potential hallucinogenic properties, primarily mediated by the activation of the serotonin (B10506) 5-HT2A receptor. This guide provides a comparative analysis of the HTR induced by various phenethylamines, with a special focus on 2-Methylphenethylamine (2-MPEA). Due to a lack of direct experimental data on HTR for 2-MPEA in the reviewed scientific literature, this comparison is based on available data for other structurally related phenethylamines and the known pharmacological profile of 2-MPEA.

Quantitative Comparison of Head-Twitch Response

The following table summarizes the quantitative data for the head-twitch response induced by several well-characterized phenethylamines. It is important to note that the potency and efficacy of these compounds in inducing HTR are closely linked to their agonist activity at the 5-HT2A receptor.

CompoundAnimal ModelDose RangePeak Response (Twitches/min)ED₅₀Reference(s)
2,5-Dimethoxy-4-iodoamphetamine (DOI) C57BL/6J Mice0.1 - 3.0 mg/kg~18 (at 1.0 mg/kg)~0.3 mg/kg[1]
2,5-Dimethoxy-4-propylthiophenethylamine (2C-T-7) C57BL/6J Mice0.3 - 3.0 mg/kg~16 (at 1.0 mg/kg)Not explicitly stated[1]
Mescaline C57BL/6J Mice10 - 100 mg/kgDose-dependent increase26.3 µmol/kg[2][3]
Escaline C57BL/6J Mice-Higher than mescaline11.2 µmol/kg[2][4]
Proscaline C57BL/6J Mice-Higher than mescaline8.09 µmol/kg[2][4]
2-Methylphenethylamine (2-MPEA) --No data available--

Note on 2-MPEA: There is a conspicuous absence of studies investigating the head-twitch response induced by 2-MPEA. The primary mechanism of action for 2-MPEA and its isomers is the release of monoamines such as dopamine, norepinephrine, and to a lesser extent, serotonin. This contrasts with classic hallucinogenic phenethylamines like DOI and mescaline, which are direct agonists of the 5-HT2A receptor.[5] While some monoamine releasers can induce HTR, it is generally a much less pronounced effect compared to direct 5-HT2A agonists. Therefore, it is hypothesized that 2-MPEA would be a very weak inducer of the head-twitch response, if at all.

Experimental Protocols

The following is a generalized experimental protocol for the rodent head-twitch response assay, synthesized from methodologies reported in the cited literature.[1][6][7]

Subjects:

  • Male C57BL/6J mice are commonly used due to their robust and reliable HTR.[2][8]

  • Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration:

  • Test compounds are dissolved in a suitable vehicle, most commonly saline (0.9% NaCl).

  • Administration is typically via intraperitoneal (i.p.) injection.

Behavioral Observation:

  • Following injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages).

  • An acclimatization period of 5-10 minutes is often allowed.

  • Head twitches, defined as rapid, spasmodic, side-to-side rotational movements of the head, are then counted for a predetermined period, typically ranging from 10 to 30 minutes.[1][7]

  • Observations can be conducted by trained human observers or through automated systems utilizing video tracking or magnetometer coils.[6]

Data Analysis:

  • The total number of head twitches within the observation period is recorded for each animal.

  • Dose-response curves are generated to determine the ED₅₀ (the dose that produces 50% of the maximal response).

  • Statistical analysis, often using ANOVA followed by post-hoc tests, is employed to compare the effects of different compounds and doses.

Mandatory Visualizations

Experimental Workflow for Head-Twitch Response Assay

G cluster_0 Preparation cluster_1 Procedure cluster_2 Data Analysis A Select Animal Subjects (e.g., C57BL/6J mice) C Administer Drug (Intraperitoneal Injection) A->C B Prepare Drug Solutions (Phenethylamines in vehicle) B->C D Acclimatization Period (5-10 minutes) C->D E Observe and Record Head-Twitch Responses (10-30 minutes) D->E F Quantify Head Twitches E->F G Generate Dose-Response Curves F->G H Statistical Analysis (e.g., ANOVA) G->H

Caption: Experimental workflow for the rodent head-twitch response assay.

Signaling Pathway of Phenethylamine-Induced Head-Twitch Responsedot

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Neuronal and Behavioral Output Phenethylamine Phenethylamine Agonist (e.g., DOI, Mescaline) HTR2A 5-HT2A Receptor Phenethylamine->HTR2A Binds to Gq Gq/11 Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC ERK ERK Activation Ca->ERK PKC->ERK Glutamate ↑ Glutamate Release (in Prefrontal Cortex) ERK->Glutamate HTR Head-Twitch Response Glutamate->HTR

References

Safety Operating Guide

Proper Disposal of 2-Methoxyphenethylamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-Methoxyphenethylamine. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations, as they may have additional requirements. Always prioritize safety and adhere to the guidelines established by your organization.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This compound is a hazardous chemical that requires careful handling throughout its lifecycle, including its final disposal. This guide outlines the necessary procedures for its safe disposal, designed for researchers and laboratory professionals.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in handling it safely. This chemical is classified as hazardous and poses significant risks upon exposure.

Hazard ClassificationDescriptionGHS PictogramHazard CodeSource
Skin Corrosion/Irritation Causes severe skin burns and eye damage.GHS05 (Corrosion)H314[1][2][3]
Acute Toxicity (Oral) Harmful if swallowed.GHS07 (Exclamation Mark)H302[4]
Serious Eye Damage Causes serious eye damage.GHS05 (Corrosion)H314[1][2][3]
Respiratory Irritation May cause respiratory irritation.GHS07 (Exclamation Mark)H335[4]
Storage Class 8A - Combustible corrosive hazardous materials.N/AN/A[3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE.

  • Eye Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).[1]

  • Body Protection: Wear a lab coat or other suitable protective clothing.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) if working outside a fume hood or if there is a risk of inhalation.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: This compound identify Identify as Hazardous Waste (Corrosive, Combustible) start->identify container Select Compatible Waste Container (e.g., HDPE) identify->container label_container Label Container: 'Hazardous Waste' + Full Chemical Name, Date, PI Info, Hazards container->label_container collect Collect Waste in Designated Fume Hood label_container->collect seal Securely Seal Container (Keep closed when not in use) collect->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store segregate Segregate from Incompatible Materials store->segregate containment Ensure Secondary Containment is in Place segregate->containment request Submit Waste Pickup Request to EHS containment->request ehs_pickup EHS Collects Waste request->ehs_pickup final_disposal Transport to Licensed Facility (e.g., Controlled Incineration) ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

Disposal of this compound must be handled through your institution's hazardous waste program.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[1][5][6]

Protocol for this compound Waste
  • Waste Characterization: Treat all unused this compound and materials contaminated with it as hazardous waste.[7] This is in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[5][8]

  • Containerization:

    • Select a container that is in good condition, free of leaks, and compatible with the chemical. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5][9]

    • The container must have a tight-fitting lid and be kept closed at all times except when adding waste.[8][9]

  • Labeling:

    • As soon as you begin collecting waste, affix a hazardous waste tag provided by your EHS department.[5][7]

    • The label must include the words "Hazardous Waste."[5][9]

    • Clearly write the full, common chemical name: "this compound." Do not use abbreviations or chemical formulas.[5]

    • List all constituents if it is a mixture, including their approximate percentages.[5]

    • Include the date of waste generation, the location (building, room number), and the name and contact information of the Principal Investigator.[5]

    • Mark the appropriate hazard pictograms, which in this case is "Corrosive."[5]

  • Storage:

    • Store the sealed waste container in a designated, secure area, such as a satellite accumulation area (SAA).

    • Ensure the waste is segregated from incompatible materials.

    • It is best practice to use secondary containment (e.g., a larger, chemically resistant tub) to prevent spills.[7]

  • Arranging for Disposal:

    • Once the container is full or you no longer need to add to it, submit a chemical waste pickup request to your institution's EHS office.[7]

    • The approved and required method of disposal for this material is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2] Your EHS department will manage this final step.

Protocol for Empty Container Disposal

An empty container that held this compound must be properly decontaminated before it can be disposed of as regular trash.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the chemical).[7][9]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in a properly labeled hazardous waste container as described above.[7][9]

  • Container Defacing: After triple-rinsing and allowing the container to air dry, completely deface or remove the original chemical label.[7]

  • Final Disposal: The decontaminated and defaced container can now be disposed of in the regular trash or recycled, depending on institutional policy.[7][9]

Spill and Emergency Procedures

In the event of a spill, immediate and safe response is crucial.

  • Evacuate and Alert: Evacuate personnel from the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated. Handle the cleanup in a chemical fume hood if possible.[1]

  • PPE: Wear the appropriate PPE as described above.

  • Containment: Prevent further spillage if it is safe to do so.[1]

  • Cleanup: Use an inert absorbent material to collect the spill.

  • Disposal: The collected absorbent material and any contaminated items are considered hazardous waste and must be placed in a sealed, labeled container for disposal via the EHS office.[1][7]

  • Decontaminate: Clean the spill area thoroughly.

By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for 2-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methoxyphenethylamine, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.

Chemical Identifier and Physical Properties:

PropertyValueSource
CAS Number 2045-79-6[1][2]
Molecular Formula C9H13NO[2]
Molecular Weight 151.21 g/mol
Appearance Clear yellow to slightly brown liquid[1][2][3]
Boiling Point 236-237 °C (lit.)[1][2]
Melting Point -45 °C (lit.)[1]
Flash Point > 110 °C (> 230 °F)[2][3]
Density 1.033 g/mL at 25 °C (lit.)

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified as a substance that causes severe skin burns and eye damage.[1][2] It is crucial to use appropriate PPE to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical impermeable gloves (e.g., Nitrile, Neoprene).[1][3]To prevent skin contact which can cause severe burns.[1][2]
Eye and Face Protection Tightly fitting safety goggles and a face shield (8-inch minimum).[4]To protect against splashes that can cause severe eye damage.[1][2][4]
Skin and Body Protection A complete suit protecting against chemicals or a lab coat with a disposable gown.[4][5]To prevent skin exposure and contamination of personal clothing.
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator when necessary, particularly in case of vapor or aerosol generation.[3]To prevent irritation of the respiratory tract.[3]

Operational and Handling Plan:

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]

  • Avoid contact with skin, eyes, and clothing.[1][3][6]

  • Do not breathe vapors or mist.[1][3]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling.[1][3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][6]

  • Store away from incompatible materials and foodstuff containers.[1]

  • The storage area should be locked up.[1][2]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

Chemical Spill and Disposal Plan:

In the event of a spill, a clear and immediate response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Personnel to Safe Area spill->evacuate ventilate Ensure Adequate Ventilation spill->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Suit) evacuate->ppe ventilate->ppe contain Contain Spill with Inert Material (e.g., sand, dry lime) ppe->contain collect Collect and Place in Closed Container for Disposal contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Regulations clean->dispose

Caption: Workflow for handling a chemical spill.

Disposal:

  • Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]

  • Adhered or collected material from a spill should be promptly disposed of in accordance with appropriate laws and regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.